molecular formula C25H52N2O11 B609477 N-(Boc-PEG3)-N-bis(PEG2-alcohol) CAS No. 2055042-60-7

N-(Boc-PEG3)-N-bis(PEG2-alcohol)

Cat. No.: B609477
CAS No.: 2055042-60-7
M. Wt: 556.7 g/mol
InChI Key: SIKSABZCKNLIQZ-UHFFFAOYSA-N
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Description

N-(Boc-PEG3)-N-bis(PEG2-alcohol) is a branched PEG derivative with two terminal hydroxy groups and a Boc protected amino group. The hydroxy groups enable further derivatization or replacement with other reactive functional groups. The protected amines can be deprotected by acidic conditions.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[bis[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52N2O11/c1-25(2,3)38-24(30)26-4-10-31-16-22-37-23-19-34-13-7-27(5-11-32-17-20-35-14-8-28)6-12-33-18-21-36-15-9-29/h28-29H,4-23H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKSABZCKNLIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCN(CCOCCOCCO)CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101103765
Record name 5,8,11,17,20-Pentaoxa-2,14-diazadocosanoic acid, 22-hydroxy-14-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-, 1,1-dimethylethyl ester
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Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055042-60-7
Record name 5,8,11,17,20-Pentaoxa-2,14-diazadocosanoic acid, 22-hydroxy-14-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055042-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,17,20-Pentaoxa-2,14-diazadocosanoic acid, 22-hydroxy-14-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Molecular Structure of N-(Boc-PEG3)-N-bis(PEG2-alcohol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Boc-PEG3)-N-bis(PEG2-alcohol) is a branched polyethylene (B3416737) glycol (PEG) linker, a class of molecules critical in modern drug development and bioconjugation.[1][2][3] Its unique trifurcated structure, featuring a protected amine and two hydroxyl groups, makes it a versatile building block for creating more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The inclusion of hydrophilic PEG chains enhances the aqueous solubility of the resulting conjugates.[1] This guide provides a detailed examination of its molecular architecture.

Molecular Structure and Components

The systematic name for this compound reveals its core structure: it is built around a central tertiary nitrogen atom. This nitrogen serves as a branch point for three distinct chains. The molecular formula is C₂₅H₅₂N₂O₁₁.[1][2][4]

The three arms attached to the central nitrogen are:

  • One N-(Boc-PEG3) Arm: This arm consists of a three-unit polyethylene glycol (PEG3) chain linked to a terminal amine, which is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a standard protecting group in organic synthesis that can be readily removed under acidic conditions to reveal the primary amine for subsequent conjugation.[1][2][3]

  • Two PEG2-alcohol Arms: The other two arms are identical, each composed of a two-unit polyethylene glycol (PEG2) chain terminating in a primary hydroxyl (-OH) group.[1][2][3] These hydroxyl groups are available for further chemical modification or derivatization.[1][2]

Structural Diagram

The connectivity of these components is visualized in the diagram below. The central nitrogen atom is bonded to the carbon backbone of each of the three PEG chains.

G cluster_boc_peg3 N-(Boc-PEG3) Arm cluster_peg2_a N-bis(PEG2-alcohol) Arm 1 cluster_peg2_b N-bis(PEG2-alcohol) Arm 2 Boc Boc-NH p1 CH2 Boc->p1 p2 CH2 p1->p2 o1 O p2->o1 p3 CH2 o1->p3 p4 CH2 p3->p4 o2 O p4->o2 p5 CH2 o2->p5 p6 CH2 p5->p6 o3 O p6->o3 p7 CH2 o3->p7 p8 CH2 p7->p8 N N p8->N pa1 CH2 N->pa1 pb1 CH2 N->pb1 pa2 CH2 pa1->pa2 oa1 O pa2->oa1 pa3 CH2 oa1->pa3 pa4 CH2 pa3->pa4 oa2 O pa4->oa2 pa5 CH2 oa2->pa5 pa6 CH2 pa5->pa6 OHa OH pa6->OHa pb2 CH2 pb1->pb2 ob1 O pb2->ob1 pb3 CH2 ob1->pb3 pb4 CH2 pb3->pb4 ob2 O pb4->ob2 pb5 CH2 ob2->pb5 pb6 CH2 pb5->pb6 OHb OH pb6->OHb

References

An In-depth Technical Guide to N-(Boc-PEG3)-N-bis(PEG2-alcohol): Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Boc-PEG3)-N-bis(PEG2-alcohol) is a novel heterobifunctional, branched polyethylene (B3416737) glycol (PEG) linker that is gaining significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a central tertiary amine branching point, a Boc-protected amine on a PEG3 arm, and two terminal hydroxyl groups on PEG2 arms, offers a versatile platform for the synthesis of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and its applications in advanced drug development, such as in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The branched nature of this PEG linker can enhance conjugation efficiency and improve the pharmacokinetic profiles of the resulting conjugates.[1]

Physicochemical Properties

N-(Boc-PEG3)-N-bis(PEG2-alcohol) is a well-characterized molecule with defined properties that are crucial for its application in sensitive biological systems. The presence of the PEG chains imparts significant water solubility to the molecule and its conjugates.[1]

PropertyValueReference(s)
Chemical Formula C25H52N2O11[1]
Molecular Weight 556.7 g/mol [1]
CAS Number 2055042-60-7[1]
Appearance Solid powder[2]
Purity Typically >95%[3]
Solubility Soluble in water, DMSO, DCM, and DMF[1]
Storage Conditions Recommended storage at -20°C for long term[1]

Core Applications and Advantages

The unique trifunctional nature of N-(Boc-PEG3)-N-bis(PEG2-alcohol) makes it a valuable tool in several advanced applications:

  • PROTAC Synthesis: This linker is ideally suited for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[4] The two hydroxyl groups can be functionalized to attach to a target protein ligand and an E3 ligase ligand, while the Boc-protected amine can be used for further modifications or to attach a third component. The PEG chains enhance the solubility and cell permeability of the resulting PROTAC.[5]

  • Antibody-Drug Conjugates (ADCs): In ADC development, the branched structure allows for the attachment of multiple drug molecules to a single linker, which can then be conjugated to an antibody. This can lead to a higher drug-to-antibody ratio (DAR) without compromising the solubility and stability of the ADC.[6] The hydrophilic PEG linker can also help to reduce aggregation and immunogenicity.[7]

  • Bioconjugation and Surface Modification: The terminal hydroxyl groups can be activated for conjugation to a variety of biomolecules, including proteins, peptides, and oligonucleotides. The Boc-protected amine provides an orthogonal handle for further functionalization. This makes it a versatile tool for creating complex, multi-component bioconjugates and for modifying surfaces to improve their biocompatibility.[8]

Experimental Protocols

The following protocols provide a general framework for the utilization of N-(Boc-PEG3)-N-bis(PEG2-alcohol) in common bioconjugation workflows. Optimization of reaction conditions may be necessary for specific applications.

Boc Deprotection of the Primary Amine

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.

Materials:

  • N-(Boc-PEG3)-N-bis(PEG2-alcohol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve N-(Boc-PEG3)-N-bis(PEG2-alcohol) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.[9]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-3 hours, monitoring the progress by TLC or LC-MS.[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the deprotected product as a TFA salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Activation of Terminal Hydroxyl Groups via NHS Ester Formation

This protocol details the activation of the terminal hydroxyl groups to form amine-reactive N-hydroxysuccinimide (NHS) esters. This is a two-step process involving oxidation of the alcohols to carboxylic acids, followed by NHS ester formation.

Step 2a: Oxidation of Hydroxyl Groups to Carboxylic Acids

Materials:

  • N-(Boc-PEG3)-N-bis(PEG2-alcohol) (or the deprotected amine version)

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/NaOCl)

  • Acetone (B3395972)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the PEG linker in acetone in a round-bottom flask and cool to 0°C.

  • Slowly add Jones reagent dropwise with vigorous stirring. A color change from orange/red to green will indicate the oxidation.[10]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the addition of isopropanol.

  • Extract the dicarboxylic acid product into an organic solvent and purify by column chromatography.

Step 2b: NHS Ester Formation

Materials:

  • Purified dicarboxylic acid PEG linker

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the dicarboxylic acid PEG linker in anhydrous DCM or DMF.

  • Add NHS (2.2 equivalents) to the solution.

  • Add EDC (2.2 equivalents) to the reaction mixture.[10]

  • Stir the reaction at room temperature for 2-4 hours under an inert atmosphere.

  • Monitor the formation of the NHS ester by TLC or LC-MS.

  • The activated NHS-ester PEG linker can be used immediately or purified and stored under anhydrous conditions.

Conjugation of NHS-Activated Linker to a Primary Amine-Containing Molecule

This protocol describes the conjugation of the di-NHS ester activated linker to a biomolecule containing primary amines (e.g., a protein or peptide).

Materials:

  • Di-NHS ester activated N-(Boc-PEG3)-N-bis(PEG2-ester)

  • Biomolecule with primary amine(s)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5[11]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare the biomolecule solution in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).[12]

  • Prepare a stock solution of the di-NHS ester activated linker in anhydrous DMSO or DMF immediately before use.[12]

  • Add the desired molar excess of the activated linker solution to the biomolecule solution while gently stirring. A starting point is often a 10- to 20-fold molar excess.[12]

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quench the reaction by adding the Quenching Buffer to consume any unreacted NHS esters.

  • Purify the resulting conjugate using size-exclusion chromatography to remove excess linker and byproducts.[]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described above.

Boc_Deprotection Start N-(Boc-PEG3)-N-bis(PEG2-alcohol) Reaction Dissolve in DCM Add TFA (20-50%) Stir at RT for 1-3h Start->Reaction Deprotection Workup Concentrate Precipitate with Et2O Filter and Dry Reaction->Workup Isolation Product N-(H2N-PEG3)-N-bis(PEG2-alcohol) (TFA Salt) Workup->Product Purified Product

Caption: Workflow for the deprotection of the Boc group.

Hydroxyl_Activation Start PEG-bis(Alcohol) Oxidation Oxidation (e.g., Jones Reagent) Start->Oxidation Step 1 CarboxylicAcid PEG-bis(Carboxylic Acid) Oxidation->CarboxylicAcid NHS_Esterification NHS, EDC in DCM/DMF CarboxylicAcid->NHS_Esterification Step 2 Product PEG-bis(NHS Ester) NHS_Esterification->Product

Caption: Activation of terminal hydroxyl groups to NHS esters.

Bioconjugation_Workflow Linker PEG-bis(NHS Ester) Conjugation Conjugation (pH 8.3-8.5) Linker->Conjugation Biomolecule Biomolecule-NH2 (e.g., Protein) Biomolecule->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Stop Reaction Purification Purification (SEC) Quenching->Purification Remove Excess Reagents Final_Product Biomolecule-PEG-Biomolecule Conjugate Purification->Final_Product Isolated Conjugate

Caption: General bioconjugation workflow.

Conclusion

N-(Boc-PEG3)-N-bis(PEG2-alcohol) is a highly versatile and valuable tool for researchers and drug development professionals. Its well-defined structure and branched PEG nature offer significant advantages in the synthesis of complex bioconjugates, including PROTACs and ADCs. The protocols provided in this guide serve as a starting point for the successful implementation of this linker in a variety of applications. As the demand for more sophisticated and targeted therapeutics continues to grow, the utility of advanced linkers like N-(Boc-PEG3)-N-bis(PEG2-alcohol) is expected to increase, paving the way for novel and more effective treatment strategies.

References

Technical Guide: Solubility of N-(Boc-PEG3)-N-bis(PEG2-alcohol) in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Inferred Solubility

The solubility of N-(Boc-PEG3)-N-bis(PEG2-alcohol) is governed by the physicochemical properties of its distinct structural motifs:

  • tert-Butyloxycarbonyl (Boc) Group: This nonpolar, bulky protecting group enhances solubility in lipophilic and nonpolar organic solvents.

  • Polyethylene Glycol (PEG) Chains (PEG3 and PEG2): The PEG chains are highly flexible and hydrophilic, imparting significant solubility in a wide array of polar organic solvents.[1] The ether oxygens can act as hydrogen bond acceptors, facilitating interactions with protic solvents.

  • Terminal Alcohol (-OH) Groups: The two terminal hydroxyl groups are polar and capable of hydrogen bonding, further increasing solubility in polar protic solvents like alcohols.

  • Central Tertiary Amine: The core nitrogen atom contributes to the overall polarity of the molecule.

Based on this structure, N-(Boc-PEG3)-N-bis(PEG2-alcohol) is anticipated to be highly soluble in a broad range of polar organic solvents.

dot

Caption: Relationship between molecular structure and solubility factors.

Inferred Solubility Data from Analogous Compounds

While specific data for the target molecule is unavailable, the solubility of structurally similar Boc-protected and PEGylated compounds provides a strong predictive basis.[2] The table below summarizes the observed solubility for these analogs.

Solvent ClassificationSolventAnalogous Compound(s)Inferred Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)t-boc-N-amido-dPEG®₁₁-amine[2]Soluble
Dimethylformamide (DMF)t-boc-N-amido-PEG9-amine[3]Soluble
Acetonitrile (ACN)t-boc-N-amido-dPEG®₁₁-amine[2]Soluble
Chlorinated Dichloromethane (DCM)t-boc-N-amido-dPEG®₁₁-amine[2]Soluble
Alcohols Methanol, EthanolGeneral PEG derivatives[1]Soluble
Ethers Tetrahydrofuran (THF)PEG derivatives[4]Soluble
Aqueous Watert-boc-N-amido-dPEG®₁₁-amine[2]Soluble
Nonpolar Hexane, TolueneGeneral PEG derivatives[1]Sparingly Soluble

Interpretation: The consistent high solubility of related Boc- and PEG-containing molecules in polar aprotic, chlorinated, and alcohol solvents strongly suggests that N-(Boc-PEG3)-N-bis(PEG2-alcohol) will exhibit a similar profile. Its solubility in nonpolar solvents is expected to be limited due to the dominant hydrophilic character of the PEG and alcohol functionalities.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, it is recommended to perform empirical tests. The following protocol outlines a general method for determining the solubility of a compound in a given organic solvent.[5]

Materials:

  • N-(Boc-PEG3)-N-bis(PEG2-alcohol)

  • Analytical balance

  • Vials or test tubes

  • Vortex mixer

  • Calibrated pipettes or burette

  • Selection of organic solvents (e.g., DMSO, DCM, Methanol, Acetonitrile)

Procedure:

  • Preparation: Accurately weigh a small, known mass of the compound (e.g., 1-5 mg) into a clean, dry vial.

  • Solvent Addition: Add a small, precise volume of the selected solvent (e.g., 100 µL) to the vial.

  • Dissolution: Vigorously shake or vortex the vial for 1-2 minutes to facilitate dissolution.[5]

  • Observation: Visually inspect the solution for any undissolved solid.

  • Titration (if necessary): If the compound has completely dissolved, it is soluble at or above the current concentration. If undissolved solid remains, add another measured aliquot of the solvent.

  • Repeat: Continue adding solvent in small, known volumes, with vigorous mixing after each addition, until the compound is fully dissolved.[5]

  • Calculation: The solubility can be calculated based on the total volume of solvent required to completely dissolve the initial mass of the compound. Express the result in units such as mg/mL or mol/L.

  • Temperature Control: For more precise measurements, conduct the experiment at a controlled temperature, as solubility is temperature-dependent.[6]

dot

G start Start weigh 1. Weigh 1-5 mg of N-(Boc-PEG3)-N-bis(PEG2-alcohol) start->weigh add_solvent 2. Add 100 µL of selected organic solvent weigh->add_solvent mix 3. Vortex for 1-2 minutes add_solvent->mix observe 4. Visually inspect for undissolved solid mix->observe dissolved Compound is Soluble (≥ Concentration) observe->dissolved Fully Dissolved add_more_solvent 5. Add another measured aliquot of solvent observe->add_more_solvent Solid Remains calculate 6. Calculate solubility based on total solvent volume dissolved->calculate add_more_solvent->mix end_exp End calculate->end_exp

References

In-Depth Technical Guide: N-(Boc-PEG3)-N-bis(PEG2-alcohol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical and physical properties of N-(Boc-PEG3)-N-bis(PEG2-alcohol), a branched polyethylene (B3416737) glycol (PEG) linker. This information is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation.

Core Compound Properties

N-(Boc-PEG3)-N-bis(PEG2-alcohol) is a branched PEG derivative featuring a central nitrogen atom to which a Boc-protected amine, a PEG3 linker, and two PEG2-alcohol arms are attached.[1][2] The Boc protecting group can be removed under acidic conditions to reveal a primary amine, while the terminal hydroxyl groups on the PEG2 arms are available for further chemical modification.[1][2][3] The hydrophilic nature of the PEG chains enhances the water solubility of conjugates.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for N-(Boc-PEG3)-N-bis(PEG2-alcohol).

PropertyValueReferences
Molecular Weight 556.7 g/mol [1][2][4]
556.69 g/mol [3][5]
Molecular Formula C25H52N2O11[1][2][4][5][6]
CAS Number 2055042-60-7[1][2][4][5][6]
Purity >95%[5]
>96%[4]
97%[1][2]

Molecular Structure and Connectivity

The structure of N-(Boc-PEG3)-N-bis(PEG2-alcohol) is characterized by a central amine linked to three distinct chains. This branched structure can be visualized as a logical relationship between its constituent functional groups.

cluster_main N-(Boc-PEG3)-N-bis(PEG2-alcohol) Structure cluster_boc_peg3 Boc-PEG3 Arm cluster_peg2_alcohol_1 PEG2-Alcohol Arm 1 cluster_peg2_alcohol_2 PEG2-Alcohol Arm 2 N Central Nitrogen PEG2_1 PEG2 Linker N->PEG2_1 PEG2_2 PEG2 Linker N->PEG2_2 Boc Boc Group PEG3 PEG3 Linker Boc->PEG3 amide bond PEG3->N OH_1 Alcohol (OH) PEG2_1->OH_1 OH_2 Alcohol (OH) PEG2_2->OH_2

Caption: Logical diagram of the connectivity of functional groups in N-(Boc-PEG3)-N-bis(PEG2-alcohol).

Experimental Protocols

Detailed experimental protocols for the synthesis and application of N-(Boc-PEG3)-N-bis(PEG2-alcohol) are proprietary to chemical suppliers and are not publicly available in the provided search results. For specific applications, it is recommended to consult the manufacturer's documentation or relevant scientific literature.

Applications in Research and Drug Development

This branched PEG linker is utilized in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras).[6] The two terminal hydroxyl groups allow for the attachment of two molecules of interest, while the Boc-protected amine can be deprotected for conjugation to another moiety, enabling the creation of complex, multi-functional molecules. The PEG linkers contribute to improved solubility and pharmacokinetic properties of the final conjugate.[1]

References

An In-depth Technical Guide to the Function of Boc Protecting Groups in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the tert-butyloxycarbonyl (Boc) protecting group's function when incorporated into polyethylene (B3416737) glycol (PEG) linkers. It covers the fundamental chemistry, strategic applications in bioconjugation and drug development, quantitative data on reaction conditions, and detailed experimental protocols.

Core Concepts: The Synergy of Boc and PEG

In the design of complex biomolecular conjugates, such as Antibody-Drug Conjugates (ADCs) or PROTACs, precise control over the synthetic strategy is paramount. This is achieved by employing protecting groups and specialized linkers. The combination of a Boc-protected amine with a PEG linker offers a powerful tool for chemists and drug developers.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines.[1] Its primary function is to temporarily render an amine nucleophile inert, preventing it from participating in unintended side reactions.[2] The key advantage of the Boc group is its stability in a wide range of chemical environments, including basic and nucleophilic conditions, while being easily and cleanly removable under mild acidic conditions.[3]

  • The PEG Linker: Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-toxic polymer.[] When used as a linker in bioconjugation, it imparts several beneficial properties to the final molecule, including:

    • Enhanced Solubility: PEG increases the solubility of hydrophobic molecules, which is crucial for administration and formulation.[]

    • Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a longer circulation half-life.[]

    • Reduced Immunogenicity: The PEG chain can mask epitopes on a therapeutic protein, lowering the risk of an immune response.[]

    • Flexible Spacer: The PEG chain provides a flexible spacer between two conjugated molecules, which can be critical for maintaining the biological activity of each component.[]

  • Combined Functionality: A Boc-protected PEG linker is a heterobifunctional reagent that leverages the advantages of both components.[5] It allows for a controlled, stepwise approach to synthesis. Typically, one end of the PEG linker has a functional group ready for an initial conjugation, while the other end has a Boc-protected amine. After the first reaction is complete, the Boc group is removed to reveal the amine, which is then available for a second, distinct conjugation step.[6] This strategy, known as orthogonal protection, is fundamental to building complex, well-defined bioconjugates.[7]

Chemistry and Mechanism of Boc Protection and Deprotection

The utility of the Boc group lies in the simplicity and efficiency of its application and removal.

Boc Protection: An amine is typically protected by reacting it with di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base.[1]

Boc Deprotection (Cleavage): The removal of the Boc group is achieved by acidolysis. Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[3] The mechanism proceeds in several steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[8]

  • Formation of a Tert-butyl Cation: The protonated group becomes unstable, leading to the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[8][9]

  • Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[8]

  • Amine Salt Formation: In the presence of excess acid, the newly liberated amine is protonated, forming an amine salt (e.g., a trifluoroacetate (B77799) salt).[8]

It is critical to perform the deprotection reaction in a well-ventilated area or with an appropriate outlet, as it generates CO₂ gas.[8]

Boc_Deprotection_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection (Acidolysis) Amine R-NH₂ (Amine) BocAmine R-NH-Boc Amine->BocAmine + (Boc)₂O, Base Boc2O (Boc)₂O Base Base BocAmine2 R-NH-Boc ProtonatedBoc Protonated Intermediate BocAmine2->ProtonatedBoc + H⁺ (e.g., TFA) CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid tButylCation tert-butyl cation ProtonatedBoc->tButylCation FreeAmineSalt R-NH₃⁺ X⁻ (Amine Salt) CarbamicAcid->FreeAmineSalt + H⁺ CO2 CO₂ CarbamicAcid->CO2

Caption: General mechanism of Boc protection and deprotection.

A significant consideration during deprotection is the generation of the electrophilic tert-butyl cation.[2] This cation can cause unwanted side reactions by alkylating nucleophilic residues in the molecule, such as tryptophan or methionine.[2] To prevent this, "scavengers" are often added to the reaction mixture to trap the cation.[8]

Quantitative Data

The efficiency of Boc deprotection is highly dependent on the reaction conditions. The choice of acid concentration and reaction time is a balance between ensuring complete deprotection and minimizing side reactions.

Table 1: General Reaction Conditions for Boc Deprotection with TFA

TFA Concentration (% in DCM) Reaction Time Temperature Notes Reference(s)
25-50% 30 min - 2 hr Room Temp A common and generally effective condition. [3]
55% 30 min Room Temp Found to yield higher purity peptides compared to 100% TFA in solid-phase synthesis, likely due to better resin swelling. [10]

| 100% (Neat) | 5-15 min | Room Temp | Very rapid, but may lead to incomplete deprotection and more side products in some applications. |[8][10] |

Note: While this data is derived from peptide synthesis and general organic chemistry, it provides a strong baseline for the deprotection of Boc-amino-PEG linkers.

Table 2: Common Scavengers for Boc Deprotection

Scavenger Concentration (%) Purpose Reference(s)
Water (H₂O) 2.5 - 5% General scavenger for tert-butyl cations. [8]
Triisopropylsilane (TIS) 1 - 2.5% Effective at preventing tryptophan alkylation. [8]
Ethanedithiol (EDT) 2.5% Protects cysteine and methionine residues. [8]

| Thioanisole | 5% | Scavenges cations and can accelerate deprotection of other protecting groups. |[8] |

Application in Antibody-Drug Conjugate (ADC) Synthesis

The use of a Boc-protected PEG linker is particularly advantageous in the synthesis of ADCs. It allows for the sequential and site-specific conjugation of a cytotoxic payload and an antibody.

ADC_Synthesis_Workflow Workflow for ADC Synthesis using a Boc-PEG Linker reagent reagent intermediate intermediate process process final_product final_product Linker Boc-NH-PEG-X Step1 Step 1: Conjugate Drug to Linker Linker->Step1 Drug Cytotoxic Drug-Y Drug->Step1 Antibody Antibody-SH Step3 Step 3: Conjugate to Antibody Antibody->Step3 Intermediate1 Boc-NH-PEG-Drug Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 H₂N-PEG-Drug Step2->Intermediate2 TFA TFA / DCM TFA->Step2 Intermediate2->Step3 ADC Antibody-S-PEG-Drug (Final ADC) Step3->ADC

Caption: Logical workflow for ADC synthesis using a Boc-PEG linker.

This controlled workflow prevents unwanted reactions, such as the drug reacting directly with the antibody or the linker polymerizing, leading to a more homogeneous and well-defined final product. The Boc group ensures that the amine on the PEG linker is only revealed when it is ready to be coupled to the second component.

Experimental Protocols

The following are generalized protocols for the deprotection of a Boc-PEG linker and subsequent reaction monitoring. Note: These protocols should be optimized for the specific substrate and scale.

Protocol 1: Standard Boc Deprotection using TFA/DCM

Materials:

  • Boc-protected PEG linker conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane), if required

  • Round-bottom flask, magnetic stir bar

  • Ice bath

  • Rotary evaporator

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional work-up)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[2]

  • Cool the solution to 0°C in an ice bath.[2]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If necessary, add scavengers (e.g., 2.5-5% v/v TIS).[2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2] The resulting product is the amine as its TFA salt and can often be used directly in the next step.[2]

  • (Optional - Neutralization to Free Amine): a. Dissolve the residue in DCM.[3] b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize excess TFA. Caution: CO₂ evolution will occur.[3] c. Wash the organic layer with brine.[3] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[3]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • On a silica (B1680970) gel TLC plate, spot a small amount of the starting material (as a reference) and an aliquot of the reaction mixture.

  • Elute the plate with a suitable solvent system (e.g., a mixture of DCM and methanol).

  • The deprotected product (the free amine) is more polar and will have a lower Retention Factor (Rf) value than the Boc-protected starting material.[3]

  • Visualize the spots using an appropriate method, such as a ninhydrin (B49086) stain (which turns purple/blue in the presence of primary amines) or under UV light if the compounds are UV-active.[3] The reaction is complete when the starting material spot has disappeared.

Experimental_Workflow start start step step decision decision output output end end A Dissolve Boc-PEG-X in anhydrous DCM B Cool to 0°C A->B C Add TFA (20-50%) + Optional Scavenger B->C D Stir at RT for 1-2h C->D E Monitor Reaction (TLC / LC-MS) D->E F Is Starting Material Consumed? E->F F->D No G Concentrate under reduced pressure F->G Yes H Use TFA Salt Directly? G->H I Proceed to next step with TFA Salt H->I Yes J Basic Work-up (NaHCO₃ wash) H->J No K Isolate Free Amine J->K

Caption: Experimental workflow for Boc deprotection and work-up.

Conclusion

The Boc protecting group is a cornerstone of modern bioconjugation chemistry, and its integration with PEG linkers provides a robust and versatile platform for the synthesis of complex therapeutic and diagnostic agents. Its stability under various conditions, combined with its clean and efficient removal under mild acid, allows for the precise, sequential construction of molecules like ADCs. For researchers and drug developers, a thorough understanding of the Boc group's function, the kinetics of its removal, and the associated experimental protocols is essential for producing homogeneous, effective, and safe bioconjugates.

References

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Linker in PROTAC Function

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4][5][6] While the choice of ligands dictates the target specificity, the linker is far from a passive spacer. It is an active and critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2][7]

The primary function of the linker is to bridge the POI and E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][5][8] The linker's length, composition, and attachment points dictate the geometry and stability of this complex, which in turn governs the efficiency of ubiquitin transfer to the POI and its subsequent degradation by the proteasome.[1][2] An optimally designed linker can lead to positive cooperativity, where the formation of the ternary complex is favored over the individual binary complexes, enhancing degradation potency.[1] Conversely, a poorly designed linker can result in steric clashes or unfavorable interactions, leading to negative cooperativity and diminished efficacy.[1]

This guide provides a comprehensive technical overview of PROTAC linkers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental workflows.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs operate catalytically, inducing the degradation of multiple protein copies.[1][5] The process begins with the PROTAC entering the cell and simultaneously binding to the POI and an E3 ubiquitin ligase, forming the crucial ternary complex.[1][5] This induced proximity brings the E3 ligase close to the POI, enabling the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[9][10] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle of degradation.[1][5]

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary POI-PROTAC-E3 Ternary Complex Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination E2 E2-Ub E2->Ternary Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

PROTAC Mechanism of Action

The Ubiquitin-Proteasome System: The Cell's Disposal Machinery

The ubiquitin-proteasome system (UPS) is a highly regulated pathway responsible for the degradation of most intracellular proteins, playing a critical role in cellular homeostasis.[11][12][13] The process involves a three-enzyme cascade:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[11]

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[11]

  • E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from E2 to the substrate.[11] There are over 600 E3 ligases in the human genome, providing substrate specificity.[14][15]

A polyubiquitin (B1169507) chain is assembled on the target protein, which serves as a signal for its recognition and degradation by the 26S proteasome.[12][16]

UPS_Pathway cluster_activation Activation cluster_conjugation Conjugation cluster_ligation Ligation Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP ATP ATP->E1 AMP_PPi AMP + PPi E1->AMP_PPi E1_Ub E1~Ub E1->E1_Ub E2 E2 Conjugating Enzyme E2_Ub E2~Ub E2->E2_Ub E3 E3 Ligase POI_Ub POI-Ub (Polyubiquitination) E3->POI_Ub POI Target Protein (POI) POI->E3 E1_Ub->E2 E2_Ub->E3 Proteasome 26S Proteasome POI_Ub->Proteasome Degradation

The Ubiquitin-Proteasome Pathway

Types of PROTAC Linkers and Their Impact on Performance

PROTAC linkers are broadly classified into flexible and rigid types, with recent advancements leading to the development of "clickable" and other functional linkers.[17][18] The choice of linker type, length, and composition has a profound impact on the physicochemical and biological properties of the PROTAC.

Flexible Linkers

Flexible linkers, such as alkyl and polyethylene (B3416737) glycol (PEG) chains, are the most commonly used due to their synthetic tractability.[2]

  • Alkyl Chains: Simple hydrocarbon chains that provide a high degree of conformational flexibility.[17] They are generally hydrophobic, which can affect the PROTAC's solubility.[2][17]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers enhance the hydrophilicity and solubility of PROTACs.[2][][20]

Rigid Linkers

Rigid linkers, which include structures like aromatic rings, alkynes, and cycloalkanes, offer more conformational constraint.[2][]

  • Advantages: They can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[2]

  • Disadvantages: They are often more synthetically challenging to prepare.[2]

Clickable Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is frequently used to introduce triazole moieties into the linker.[18] This approach offers high efficiency and is valuable for rapidly creating libraries of PROTACs with varying linker lengths and compositions.[18]

Impact of Linker Properties on PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[12][17]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[12][17]

The following tables summarize quantitative data from various studies, illustrating the impact of linker properties on PROTAC performance.

Table 1: Impact of Linker Length on BRD4 Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1Alkyl1227>95
PROTAC 2Alkyl1318>95
PROTAC 3Alkyl1415>95
PROTAC 4Alkyl1625>95
PROTAC 5Alkyl1840>90

Table 2: Impact of Linker Composition on BRD4 Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC AAlkyl25>95
PROTAC BPEG10>98
PROTAC CAlkyl-Aromatic50>90

Table 3: Impact of Linker Length on TBK1 Degradation [1]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12-29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 4: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [][21]

Linker TypeLinker Length (atoms)% ERα Degraded (at 10 µM)
PEG12~50
PEG16~80

Experimental Protocols for PROTAC Development and Evaluation

The development of effective PROTACs relies on a suite of robust experimental assays to characterize their synthesis, degradation ability, and binding kinetics.

Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG Linker[17]

This protocol describes a general method for synthesizing a PROTAC using standard amide coupling reactions.

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

  • Dissolve the carboxylic acid-functionalized component (warhead or E3 ligase ligand) (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the Amine-PEGn-Boc linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in DCM.

  • Add TFA (20-50% v/v) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.

Step 3: Final Amide Coupling

  • Dissolve the second carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

  • Add the deprotected amine from Step 2 (1.1 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Work up the reaction as described in Step 1.

  • Purify the final PROTAC by preparative HPLC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Final Amide Coupling A1 Component A-COOH + Amine-PEG-Boc R1 HATU, DIPEA, DMF P1 Component A-PEG-Boc R1->P1 P1_input Component A-PEG-Boc P1->P1_input R2 TFA, DCM P2 Component A-PEG-NH2 R2->P2 A2 Component B-COOH + Component A-PEG-NH2 P2->A2 R3 HATU, DIPEA, DMF P3 Final PROTAC R3->P3

PROTAC Synthesis Workflow
Protocol 2: Western Blot for Quantifying PROTAC-Induced Protein Degradation[3][11]

Western blotting is a standard technique to measure the levels of a target protein in cells following PROTAC treatment.

1. Cell Treatment

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PROTAC or a vehicle control (e.g., DMSO).

  • Incubate the cells for a desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C.

2. Cell Lysis

  • After treatment, wash the cells with ice-cold PBS.

  • Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Protein Transfer

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Detection and Analysis

  • Apply a chemiluminescent substrate to the membrane.

  • Capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with PROTAC start->cell_treatment end End cell_lysis Cell Lysis and Protein Extraction cell_treatment->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Data Analysis detection->analysis analysis->end

Western Blot Experimental Workflow
Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC is a powerful technique to measure the thermodynamics of binding interactions and determine the cooperativity of ternary complex formation.[16][22][23]

Objective: To determine the binding affinities (KD) of binary and ternary complexes to calculate the cooperativity factor (α).

Materials:

  • Purified target protein

  • Purified E3 ligase complex

  • PROTAC of interest

  • ITC instrument

  • Matched dialysis buffer

Part 1: Determining Binary Binding Affinities

  • PROTAC to E3 Ligase (KD1):

    • Load the E3 ligase solution (10-20 µM) into the ITC cell.

    • Load the PROTAC solution (10-20 times higher concentration) into the injection syringe.

    • Perform the titration and analyze the data using a one-site binding model to determine KD1.

  • PROTAC to Target Protein (KD2):

    • Load the target protein solution (10-20 µM) into the ITC cell.

    • Load the PROTAC solution (10-20 times higher concentration) into the injection syringe.

    • Perform the titration and analyze the data to determine KD2.

Part 2: Determining Ternary Binding Affinity

  • PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):

    • Prepare a solution of the E3 ligase (10-20 µM) pre-saturated with an excess of the target protein in the ITC cell.

    • Load the PROTAC solution into the injection syringe.

    • Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.

Part 3: Calculating Cooperativity (α)

  • The cooperativity factor (α) is calculated as the ratio of the binary and ternary dissociation constants: α = KD1 / KD,ternary .

    • α > 1: Positive cooperativity

    • α < 1: Negative cooperativity

    • α = 1: No cooperativity

Other Key Experimental Assays
  • Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics and affinities of binary and ternary complexes.[21][24][25][26]

  • Fluorescence Polarization (FP): Used to quantitatively analyze the binding of a fluorescently labeled ligand to a protein in solution to determine binding affinities.[4][27][28]

  • In Vitro Ubiquitination Assays: These assays directly measure the PROTAC-induced ubiquitination of the target protein.[7][8][29]

  • Cell Viability Assays (e.g., MTS/MTT): Measure the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[5][30][31][32][33]

Logical Relationships in PROTAC Linker Design

The design of a successful PROTAC involves a careful balancing of multiple linker properties to achieve optimal degradation.

Linker_Properties_Logic cluster_properties Linker Properties cluster_outcomes PROTAC Performance Metrics Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (Alkyl, PEG, etc.) Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem Flexibility Flexibility/Rigidity Flexibility->Ternary_Complex Attachment Attachment Points Attachment->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation Physicochem->Degradation

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using N-(Boc-PEG3)-N-bis(PEG2-alcohol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and Branched PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] A typical PROTAC consists of three essential components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]

The linker component is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[4] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and provide synthetic versatility.[5]

The specific linker of interest, N-(Boc-PEG3)-N-bis(PEG2-alcohol) , is a trifunctional, branched PEG linker. This structure offers a unique platform for PROTAC synthesis, potentially allowing for the attachment of multiple warheads or the introduction of other functionalities to modulate the PROTAC's properties. The Boc-protected amine and the two primary alcohol groups provide orthogonal handles for a stepwise and controlled synthesis.

General Principles of PROTAC Synthesis

The synthesis of PROTACs is typically a modular process involving the separate synthesis or acquisition of the warhead, E3 ligase ligand, and the linker, followed by their sequential conjugation.[1] Common synthetic strategies include:

  • Amide Bond Formation: A robust and widely used method for connecting components, often facilitated by standard peptide coupling reagents.[1]

  • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction for the final ligation step, known for its high yields and functional group tolerance.[1]

  • Solid-Phase Synthesis: This technique can streamline the purification process by immobilizing one of the PROTAC components on a solid support during the synthetic sequence.[1]

Proposed Synthetic Strategy for PROTACs using N-(Boc-PEG3)-N-bis(PEG2-alcohol)

Diagram of Proposed Synthetic Workflow

G cluster_0 Step 1: Mono-functionalization of Diol cluster_1 Step 2: Attachment of Warhead cluster_2 Step 3: Functionalization of Second Alcohol cluster_3 Step 4: Attachment of E3 Ligase Ligand cluster_4 Step 5: Boc Deprotection & Final Functionalization (Optional) Linker N-(Boc-PEG3)-N-bis(PEG2-alcohol) Mesylate_Linker Mono-mesylated Linker Linker->Mesylate_Linker MsCl, Et3N, DCM (0.5 eq) Warhead_Linker Warhead-Linker Conjugate Mesylate_Linker->Warhead_Linker Warhead, Base Warhead Warhead-Nucleophile (e.g., -OH, -NH2) Warhead->Warhead_Linker Activated_Warhead_Linker Activated Warhead-Linker (e.g., Mesylate) Warhead_Linker->Activated_Warhead_Linker MsCl, Et3N, DCM Boc_PROTAC Boc-Protected PROTAC Activated_Warhead_Linker->Boc_PROTAC E3 Ligand, Base E3_Ligand E3 Ligase Ligand-Nucleophile (e.g., -OH, -NH2) E3_Ligand->Boc_PROTAC Deprotected_PROTAC Deprotected PROTAC Boc_PROTAC->Deprotected_PROTAC TFA/DCM Final_PROTAC Final PROTAC Deprotected_PROTAC->Final_PROTAC Further Modification

Caption: Proposed synthetic workflow for a PROTAC using the trifunctional linker.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the proposed synthesis of a PROTAC using N-(Boc-PEG3)-N-bis(PEG2-alcohol). These represent general procedures and may require optimization for specific substrates.

Protocol 1: Mono-mesylation of N-(Boc-PEG3)-N-bis(PEG2-alcohol)

This protocol describes the selective activation of one of the two primary alcohol groups.

Reagents and Materials:

  • N-(Boc-PEG3)-N-bis(PEG2-alcohol) (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (0.5 eq)

  • Triethylamine (B128534) (Et3N) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve N-(Boc-PEG3)-N-bis(PEG2-alcohol) in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C.

  • Slowly add triethylamine to the solution.

  • Add a solution of methanesulfonyl chloride in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at 0 °C for 2-4 hours.

  • Monitor the reaction progress by LC-MS to check for the formation of the mono-mesylated product and minimize the formation of the di-mesylated byproduct.

  • Upon optimal conversion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the mono-mesylated linker.

Protocol 2: Nucleophilic Substitution with a Warhead Moiety

This protocol describes the attachment of a warhead containing a nucleophilic group (e.g., phenol (B47542) or amine) to the mono-mesylated linker.

Reagents and Materials:

  • Mono-mesylated linker from Protocol 1 (1.0 eq)

  • Warhead with a nucleophilic handle (e.g., Warhead-OH or Warhead-NH2) (1.1 eq)

  • A suitable base (e.g., K2CO3 for phenols, or DIPEA for amines) (2.0-3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve the mono-mesylated linker and the warhead in anhydrous DMF under a nitrogen atmosphere.

  • Add the appropriate base to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Warhead-Linker conjugate.

Protocol 3: Functionalization of the Second Alcohol and Attachment of E3 Ligase Ligand

This protocol involves the activation of the remaining alcohol group and subsequent attachment of the E3 ligase ligand.

Procedure:

  • Repeat the mesylation procedure from Protocol 1 on the Warhead-Linker conjugate to activate the second alcohol group.

  • Perform a nucleophilic substitution reaction as described in Protocol 2, using the mesylated Warhead-Linker conjugate and the E3 ligase ligand (containing a suitable nucleophile).

  • Purify the resulting Boc-protected PROTAC molecule by flash column chromatography or preparative HPLC.

Protocol 4: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the terminal amine, which can be used for further modification if desired.[1]

Reagents and Materials:

  • Boc-Protected PROTAC

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected PROTAC in DCM.[1]

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.[1]

  • Monitor the reaction by LC-MS.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[1]

  • The resulting amine salt can be used in the next step with or without further purification.[1]

Data Presentation

As no specific quantitative data for PROTACs synthesized with N-(Boc-PEG3)-N-bis(PEG2-alcohol) has been found in the literature, the following table provides representative data for PROTACs with other PEG linkers to illustrate typical performance metrics.[1]

PROTAC IDTarget ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC ABRD4VHL1250>90HeLa
PROTAC BBTKCRBN1510>95MOLM-14
PROTAC CERRαVHL181008522Rv1
PROTAC DFKBP12CRBN215>98HEK293T

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule.

G cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-induced protein degradation.

References

Application Notes and Protocols for Boc Deprotection of N-(Boc-PEG3)-N-bis(PEG2-alcohol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group from N-(Boc-PEG3)-N-bis(PEG2-alcohol), a branched polyethylene (B3416737) glycol (PEG) derivative. The resulting primary amine can then be used for further conjugation in various applications, including drug delivery and bioconjugation.

The most common and effective method for Boc deprotection is acidolysis, typically using trifluoroacetic acid (TFA).[1][2] The choice of solvent is critical to ensure both the PEGylated compound and the acid are well solvated, with dichloromethane (B109758) (DCM) being a common choice.[1][3]

Quantitative Data Summary

The efficiency of Boc deprotection can be influenced by several factors, including the concentration of the acid, reaction time, and temperature. The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of amines.

ParameterValueExpected OutcomeReference
Reagent Trifluoroacetic Acid (TFA)Efficient deprotection[1][2][4]
Solvent Dichloromethane (DCM), anhydrousGood solubility for substrate and reagent[1][4]
TFA Concentration 20-50% (v/v) in DCMComplete deprotection[1][5]
Temperature 0°C to Room Temperature (20-25°C)Controlled reaction[1][4]
Reaction Time 30 minutes - 2 hoursComplete conversion[1][4]
Substrate Conc. 0.1 - 0.2 M in DCMOptimal reaction kinetics[1]
Expected Yield >95%High conversion to the desired product[5]

Experimental Protocol

This protocol describes a general procedure for the TFA-mediated Boc deprotection of N-(Boc-PEG3)-N-bis(PEG2-alcohol).

Materials:
  • N-(Boc-PEG3)-N-bis(PEG2-alcohol)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • LC-MS for reaction monitoring

Procedure:
  • Dissolution: Dissolve N-(Boc-PEG3)-N-bis(PEG2-alcohol) in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[1]

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of TFA: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[1]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The deprotected amine product will be more polar and have a lower Rf value on TLC than the Boc-protected starting material. For LC-MS, monitor the disappearance of the mass corresponding to the starting material and the appearance of the product mass. The reaction is typically complete within 1-2 hours.[1][4]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[1]

  • Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[1] The resulting product is the TFA salt of the deprotected amine.

Optional Basic Work-up (to obtain the free amine):
  • Neutralization: Dissolve the residue (the TFA salt) in DCM and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid. Be cautious as CO₂ evolution will occur.[1][4]

  • Extraction: Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Concentration: Filter and concentrate the organic solution under reduced pressure to yield the free amine.[4]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the acid-catalyzed deprotection of the Boc group.

Boc_Deprotection_Reaction reactant N-(Boc-PEG3)-N-bis(PEG2-alcohol) product N-(PEG3)-N-bis(PEG2-alcohol) (Amine) reactant->product DCM, 0°C to RT byproduct1 tert-Butyl cation byproduct2 Isobutylene + H⁺ byproduct3 CO₂ reagent TFA (H⁺)

Caption: Boc deprotection chemical reaction pathway.

Experimental Workflow

This diagram outlines the step-by-step experimental workflow for the Boc deprotection protocol.

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_optional_workup Optional Basic Work-up arrow arrow dissolve 1. Dissolve N-(Boc-PEG3)-N-bis(PEG2-alcohol) in anhydrous DCM cool 2. Cool solution to 0°C dissolve->cool add_tfa 3. Add TFA (20-50% v/v) cool->add_tfa react 4. Stir at 0°C to RT for 1-2 hours add_tfa->react monitor 5. Monitor by TLC or LC-MS react->monitor concentrate 6. Concentrate under reduced pressure monitor->concentrate Reaction Complete coevaporate 7. Co-evaporate with Toluene (3x) concentrate->coevaporate tfa_salt Product: Amine TFA Salt coevaporate->tfa_salt neutralize 8. Dissolve in DCM and wash with NaHCO₃ tfa_salt->neutralize Optional dry 9. Dry organic layer (Na₂SO₄) neutralize->dry concentrate2 10. Concentrate to yield free amine dry->concentrate2 free_amine Product: Free Amine concentrate2->free_amine

Caption: Experimental workflow for Boc deprotection.

References

Application Notes and Protocols for the Functionalization of N-(Boc-PEG3)-N-bis(PEG2-alcohol) Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the terminal hydroxyl groups of N-(Boc-PEG3)-N-bis(PEG2-alcohol), a branched polyethylene (B3416737) glycol (PEG) linker. This versatile linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2][3][4][5][6][7] The functionalization of the two primary alcohol moieties is a critical step in the assembly of PROTACs, allowing for the covalent attachment of ligands for a target protein of interest (POI) and an E3 ubiquitin ligase.

The protocols outlined below describe a two-step process for converting the terminal hydroxyl groups into azide (B81097) functionalities, which are valuable for subsequent conjugation via "click chemistry." This common and efficient ligation method allows for the straightforward attachment of molecules containing a terminal alkyne. The overall workflow involves the activation of the hydroxyl groups as mesylates, followed by nucleophilic substitution with sodium azide.

General Workflow for Functionalization

The functionalization of N-(Boc-PEG3)-N-bis(PEG2-alcohol) is a key step in the synthesis of complex bioconjugates. The following diagram illustrates the general workflow from the starting material to a functionalized linker ready for conjugation.

Functionalization Workflow A N-(Boc-PEG3)-N- bis(PEG2-alcohol) B Activation of Hydroxyl Groups A->B MsCl, Base C N-(Boc-PEG3)-N- bis(PEG2-mesylate) B->C D Nucleophilic Substitution C->D NaN3 E N-(Boc-PEG3)-N- bis(PEG2-azide) D->E F Click Chemistry Conjugation E->F Alkyne-containing Ligand, Cu(I) G PROTAC Molecule F->G

Caption: General workflow for the functionalization and conjugation of N-(Boc-PEG3)-N-bis(PEG2-alcohol).

Experimental Protocols

The following protocols provide detailed procedures for the mesylation of the hydroxyl groups and their subsequent conversion to azides.

Protocol 1: Mesylation of N-(Boc-PEG3)-N-bis(PEG2-alcohol)

This protocol describes the activation of the two terminal hydroxyl groups by converting them into mesylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Materials:

  • N-(Boc-PEG3)-N-bis(PEG2-alcohol)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Methanesulfonyl chloride (MsCl)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve N-(Boc-PEG3)-N-bis(PEG2-alcohol) (1.0 eq) in anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.5 eq) or DIPEA (2.5 eq) to the solution and stir for 15 minutes.

  • Slowly add methanesulfonyl chloride (2.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude N-(Boc-PEG3)-N-bis(PEG2-mesylate).

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of N-(Boc-PEG3)-N-bis(PEG2-azide)

This protocol details the conversion of the mesylated intermediate into the corresponding diazide via nucleophilic substitution with sodium azide.

Materials:

  • N-(Boc-PEG3)-N-bis(PEG2-mesylate)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium azide (NaN₃)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve the purified N-(Boc-PEG3)-N-bis(PEG2-mesylate) (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add sodium azide (5.0 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-(Boc-PEG3)-N-bis(PEG2-azide).

Data Presentation

Reaction StepFunctional Group ConversionReagentsTypical Yield (%)
Mesylation-OH to -OMsMsCl, TEA>90
Azidation-OMs to -N₃NaN₃85-95

Application in PROTAC Synthesis: Targeting BRD4

PROTACs synthesized using functionalized N-(Boc-PEG3)-N-bis(PEG2-alcohol) can be designed to target a variety of proteins for degradation. A prominent example is the targeting of Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[8][9][10] BRD4 is a key regulator of gene expression and is implicated in the development of various cancers.[8]

PROTACs targeting BRD4 typically consist of a ligand for BRD4 (e.g., JQ1) and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL), joined by a linker.[8][11][12] The PROTAC molecule facilitates the formation of a ternary complex between BRD4 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[13][14][15][16][17][18]

PROTAC-Mediated BRD4 Degradation Pathway

The following diagram illustrates the signaling pathway of a BRD4-targeting PROTAC that recruits the CRBN E3 ligase.

PROTAC BRD4 Degradation Pathway cluster_0 Cellular Environment PROTAC BRD4 PROTAC Ternary_Complex PROTAC:BRD4:CRBN Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ub_BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation Downstream Downregulation of Oncogenes (e.g., c-Myc) Degraded_BRD4->Downstream Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis

Caption: PROTAC-mediated degradation of BRD4 via the Cereblon E3 ligase pathway.

References

Application Notes and Protocols for Bioconjugation with Trifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifunctional polyethylene (B3416737) glycol (PEG) linkers are versatile reagents that enable the precise assembly of complex bioconjugates. These linkers possess three distinct reactive functional groups, allowing for the covalent attachment of up to three different molecules, such as antibodies, cytotoxic drugs, and imaging agents. The PEG backbone imparts favorable physicochemical properties to the final conjugate, including enhanced water solubility, reduced immunogenicity, and improved pharmacokinetics.[1][] This document provides detailed application notes and protocols for the use of trifunctional PEG linkers in bioconjugation, with a focus on the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Trifunctional PEG linkers typically feature a central PEG core with functional groups at each terminus and a third functionality branching from the PEG chain.[1] Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine (B10760008) residues on proteins), maleimides for reacting with sulfhydryl groups (e.g., cysteine residues), and bioorthogonal functionalities like azides and alkynes for "click chemistry" reactions.[3][4] The ability to perform sequential and orthogonal conjugations is a key advantage of these linkers, allowing for the controlled construction of well-defined bioconjugates.[5]

Core Applications

The unique architecture of trifunctional PEG linkers makes them ideal for a variety of advanced bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs) with Dual Payloads: Trifunctional linkers can be used to attach two different cytotoxic drugs to a single monoclonal antibody.[6][7] This approach can enhance the therapeutic efficacy of the ADC by targeting multiple cellular pathways or overcoming drug resistance mechanisms.

  • Targeted Imaging and Therapy (Theranostics): These linkers facilitate the co-delivery of a therapeutic agent and an imaging moiety (e.g., a fluorescent dye or a chelator for a radionuclide) on a single targeting vehicle, such as an antibody.[8][9][10] This enables real-time monitoring of drug distribution and therapeutic response.

  • Multifunctional Nanoparticles: Trifunctional PEGs can be used to functionalize the surface of nanoparticles with targeting ligands, therapeutic payloads, and imaging agents for various biomedical applications.[11]

Experimental Protocols

This section provides detailed protocols for the sequential conjugation of two different molecules (e.g., a cytotoxic drug and an imaging agent) to an antibody using a common trifunctional PEG linker possessing an NHS ester, a maleimide (B117702), and an azide (B81097) functionality.

Protocol 1: Sequential Conjugation to a Trifunctional PEG Linker

This protocol describes a two-step process for creating an antibody conjugate with two different payloads using a trifunctional linker with orthogonal reactive groups.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.5

  • Trifunctional PEG Linker (e.g., NHS-PEG-Maleimide with a third orthogonal group)

  • Payload 1 (amine-reactive)

  • Payload 2 (thiol-reactive)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., Tris or glycine)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffers:

    • Conjugation Buffer 1 (Amine-reactive): PBS, pH 7.2-8.0

    • Conjugation Buffer 2 (Thiol-reactive): PBS, pH 6.5-7.5, with 1-5 mM EDTA

Step 1: Conjugation of Payload 1 to the Trifunctional Linker

  • Linker Activation: Dissolve the trifunctional PEG linker in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

  • Reaction Setup: In a reaction tube, combine the dissolved linker with a 1.1 to 1.5-fold molar excess of the amine-reactive Payload 1.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Purification (Optional but Recommended): Purify the linker-payload 1 conjugate using reverse-phase HPLC to remove unreacted payload and linker.

Step 2: Conjugation of Linker-Payload 1 to the Antibody

  • Antibody Preparation: If necessary, buffer exchange the antibody into Conjugation Buffer 1. Adjust the antibody concentration to 1-10 mg/mL.

  • Reaction: Add a 5- to 20-fold molar excess of the purified linker-payload 1 conjugate to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C.

  • Purification: Remove excess linker-payload 1 conjugate using a desalting column equilibrated with Conjugation Buffer 2.

Step 3: Preparation of Antibody for Thiol-Reactive Conjugation

  • Antibody Reduction: To the purified antibody-linker-payload 1 conjugate, add a 10- to 20-fold molar excess of TCEP solution.

  • Incubation: Incubate for 30-60 minutes at room temperature to reduce interchain disulfide bonds, exposing free sulfhydryl groups.

  • Purification: Immediately purify the reduced antibody conjugate using a desalting column equilibrated with degassed Conjugation Buffer 2 to remove excess TCEP.

Step 4: Conjugation of Payload 2 to the Antibody Conjugate

  • Payload 2 Preparation: Dissolve the thiol-reactive Payload 2 in DMF or DMSO.

  • Reaction: Immediately add a 5- to 20-fold molar excess of the dissolved Payload 2 to the reduced antibody conjugate.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching: Add a sulfhydryl-containing reagent like N-acetyl cysteine or 2-mercaptoethanol (B42355) to quench any unreacted maleimide groups.

  • Final Purification: Purify the final trifunctional conjugate using size-exclusion chromatography (SEC) or another suitable chromatography method to remove unreacted payload and other small molecules.

Workflow for Sequential Trifunctional Bioconjugation

G cluster_0 Step 1: Linker-Payload 1 Synthesis cluster_1 Step 2 & 3: Antibody Modification cluster_2 Step 4: Final Conjugation & Purification Linker Trifunctional PEG Linker Reaction1 Amine-reactive Conjugation Linker->Reaction1 Payload1 Payload 1 (Amine-reactive) Payload1->Reaction1 Linker_Payload1 Linker-Payload 1 Conjugate Reaction1->Linker_Payload1 Purification1 RP-HPLC Purification Linker_Payload1->Purification1 Purified_Linker_Payload1 Purified Linker-Payload 1 Purification1->Purified_Linker_Payload1 Antibody Antibody Reaction2 NHS Ester Conjugation Antibody->Reaction2 Purified_Linker_Payload1->Reaction2 Ab_Linker_Payload1 Antibody-Linker-Payload 1 Reaction2->Ab_Linker_Payload1 Purification2 Desalting Ab_Linker_Payload1->Purification2 Reduction Antibody Reduction (TCEP) Purification2->Reduction Reduced_Ab_Linker_Payload1 Reduced Antibody Conjugate Reduction->Reduced_Ab_Linker_Payload1 Purification3 Desalting Reduced_Ab_Linker_Payload1->Purification3 Purified_Reduced_Ab Purified Reduced Ab Conjugate Purification3->Purified_Reduced_Ab Reaction3 Maleimide Conjugation Purified_Reduced_Ab->Reaction3 Payload2 Payload 2 (Thiol-reactive) Payload2->Reaction3 Final_Conjugate Trifunctional ADC Reaction3->Final_Conjugate Purification4 Size-Exclusion Chromatography Final_Conjugate->Purification4 Characterization Characterization (MS, HPLC, etc.) Purification4->Characterization G cluster_0 Initial Conjugate Analysis cluster_1 Detailed Heterogeneity Analysis cluster_2 In-depth Structural Confirmation UV_Vis UV-Vis Spectroscopy (Concentration & Avg. DAR) HIC_HPLC HIC-HPLC (DAR Distribution) UV_Vis->HIC_HPLC SDS_PAGE SDS-PAGE (Purity & MW Shift) SEC_HPLC SEC-HPLC (Purity & Aggregation) SDS_PAGE->SEC_HPLC Mass_Spec Mass Spectrometry (Intact Mass & Site Occupancy) HIC_HPLC->Mass_Spec SEC_HPLC->Mass_Spec Peptide_Mapping Peptide Mapping (Conjugation Site ID) Mass_Spec->Peptide_Mapping

References

Purifying Next-Generation Antibody-Drug Conjugates: Application Notes and Protocols for ADCs Synthesized with Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker technology connecting these two components is critical to the ADC's efficacy, stability, and pharmacokinetic profile. Branched Polyethylene Glycol (PEG) linkers have emerged as a promising strategy in ADC design. Their unique architecture allows for the attachment of multiple payload molecules, leading to a higher Drug-to-Antibody Ratio (DAR) which can enhance therapeutic efficacy. Furthermore, the hydrophilic nature of PEG can improve the solubility and stability of ADCs carrying hydrophobic payloads.

However, the increased size and complexity of ADCs synthesized with branched PEG linkers present unique challenges for downstream purification. Achieving high purity and homogeneity is crucial for ensuring product safety, consistency, and optimal therapeutic performance. This document provides detailed application notes and experimental protocols for the purification of these next-generation ADCs, focusing on established chromatographic techniques.

Core Concepts in ADC Purification

The primary goals of ADC purification are to remove process-related impurities, such as unconjugated antibody, free payload-linker, and aggregated species, and to fractionate the ADC based on its DAR. The choice of purification strategy is highly dependent on the physicochemical properties of the ADC, which are significantly influenced by the branched PEG linker and the conjugated payload.

Key analytical techniques are employed throughout the development and purification process to characterize the ADC and ensure it meets critical quality attributes (CQAs). These techniques are essential for determining DAR, assessing purity, and detecting aggregation.[1]

Experimental Protocols

The following sections detail protocols for the purification of ADCs synthesized with branched PEG linkers using Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX).

Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

HIC is a powerful technique for separating ADC species based on differences in hydrophobicity. Since the addition of each payload-linker moiety increases the overall hydrophobicity of the antibody, HIC can effectively resolve different DAR species. This method is particularly useful for purifying ADCs with branched PEG linkers, which can have a wide distribution of DAR values.

Materials:

  • HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • Equilibration Buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0)

  • Elution Buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

  • HPLC or FPLC system

Protocol:

  • Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CV) of Equilibration Buffer at a linear flow rate of 150 cm/hr.

  • Sample Preparation: Dilute the crude ADC conjugation mixture with Equilibration Buffer to a final ammonium sulfate concentration that promotes binding to the column (typically 1.0 - 1.5 M). The optimal concentration should be determined empirically.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a reduced flow rate (e.g., 100 cm/hr) to ensure efficient binding.

  • Wash: Wash the column with 3-5 CV of Equilibration Buffer to remove any unbound material, including unconjugated antibody and hydrophilic impurities.

  • Elution: Elute the bound ADC species using a linear gradient from 100% Equilibration Buffer to 100% Elution Buffer over 10-20 CV. This decreasing salt gradient will cause the ADC species to elute in order of increasing hydrophobicity (i.e., lower DAR species elute before higher DAR species).

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions using analytical HIC or SEC to determine the DAR and purity of each fraction. Pool the fractions containing the desired DAR species.

  • Column Regeneration and Storage: Regenerate the column with Elution Buffer followed by a sanitization step (e.g., 0.5 M NaOH) and store in an appropriate buffer (e.g., 20% ethanol).

Size Exclusion Chromatography (SEC) for Aggregate Removal

SEC separates molecules based on their hydrodynamic radius. It is a crucial step for removing high molecular weight species (aggregates) and low molecular weight impurities (free payload-linker) from the ADC preparation. The larger size of ADCs with branched PEG linkers necessitates careful optimization of SEC parameters to achieve efficient separation.

Materials:

  • SEC Column (e.g., Sephacryl S-300 HR, Superdex 200)

  • Mobile Phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • HPLC or FPLC system

Protocol:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CV of Mobile Phase at a flow rate appropriate for the column dimensions and resin type.

  • Sample Preparation: Concentrate the ADC sample to a suitable volume (typically 1-4% of the column volume) to ensure a narrow sample band and optimal resolution.

  • Sample Loading: Load the concentrated sample onto the equilibrated column.

  • Elution: Elute the sample with the Mobile Phase at a constant flow rate. The ADC monomer will elute as the main peak, preceded by any aggregates and followed by smaller impurities.

  • Fraction Collection: Collect fractions corresponding to the monomeric ADC peak.

  • Analysis: Analyze the collected fractions by analytical SEC to confirm the removal of aggregates and other impurities.

  • Column Cleaning and Storage: Wash the column extensively with Mobile Phase and store according to the manufacturer's recommendations.

Ion-Exchange Chromatography (IEX) for Charge Variant Separation

IEX separates molecules based on their net surface charge. The conjugation of payload-linkers can alter the charge of the antibody, allowing for the separation of different ADC species. While the large, hydrophilic PEG linker can sometimes shield the protein's charge, making separation challenging, IEX can be a valuable tool, particularly for separating positional isomers.[2]

Materials:

  • Cation-Exchange (CEX) or Anion-Exchange (AEX) Column

  • Binding Buffer (e.g., 20 mM Sodium Phosphate, pH 6.0 for CEX)

  • Elution Buffer (e.g., 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0 for CEX)

  • HPLC or FPLC system

Protocol:

  • Column Equilibration: Equilibrate the IEX column with at least 5 CV of Binding Buffer.

  • Sample Preparation: Exchange the buffer of the ADC sample into the Binding Buffer using dialysis or a desalting column.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Wash: Wash the column with 3-5 CV of Binding Buffer to remove any unbound material.

  • Elution: Elute the bound ADC species using a linear gradient of increasing salt concentration (from 0% to 100% Elution Buffer over 10-20 CV).

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the collected fractions to determine the composition of charge variants.

  • Column Regeneration and Storage: Regenerate the column with high salt buffer, followed by a sanitization step, and store in an appropriate solution.

Data Presentation

The following tables summarize hypothetical quantitative data from the purification of a branched PEG ADC, illustrating the effectiveness of each chromatographic step.

Table 1: HIC Purification of a Branched PEG ADC

StepTotal Protein (mg)Average DARPurity (%)Recovery (%)
Crude Conjugation Mix1005.875100
Pooled HIC Fractions657.99565

Table 2: SEC Polishing of HIC-Purified Branched PEG ADC

StepTotal Protein (mg)Monomer (%)Aggregate (%)Recovery (%)
HIC Pool65955100
SEC Monomer Pool6099.50.592.3

Table 3: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance [1]

Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

Visualizations

Experimental Workflow

ADC_Purification_Workflow cluster_0 Upstream cluster_1 Purification Cascade cluster_2 Downstream Conjugation ADC Conjugation Reaction (Antibody + Branched PEG Linker-Payload) HIC Hydrophobic Interaction Chromatography (DAR Fractionation) Conjugation->HIC Crude Mixture SEC Size Exclusion Chromatography (Aggregate & Impurity Removal) HIC->SEC Desired DAR Pool IEX Ion-Exchange Chromatography (Charge Variant & Isomer Separation) SEC->IEX Monomeric ADC UFDF Ultrafiltration/Diafiltration (Buffer Exchange & Concentration) IEX->UFDF Purified ADC Final_Product Purified Branched PEG ADC UFDF->Final_Product Final Formulation

Caption: Experimental workflow for the purification of ADCs with branched PEG linkers.

ADC Mechanism of Action: HER2 Signaling Pathway

HER2_Signaling_Pathway cluster_cell Tumor Cell HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization ADC Binding PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation ADC Anti-HER2 ADC (Branched PEG Linker) ADC->HER2

Caption: Simplified HER2 signaling pathway targeted by an anti-HER2 ADC.

ADC Internalization and Payload Release

ADC_Internalization cluster_cell_surface Cell Surface cluster_intracellular Intracellular ADC_Receptor ADC-Receptor Complex Endosome Endosome ADC_Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage/ Degradation Cell_Death Cell Death Payload_Release->Cell_Death Cytotoxic Effect

Caption: General mechanism of ADC internalization and intracellular payload release.

Conclusion

The purification of ADCs synthesized with branched PEG linkers requires a multi-step chromatographic approach to address the inherent heterogeneity of the conjugation reaction and the unique physicochemical properties of these complex biomolecules. A combination of HIC, SEC, and potentially IEX, tailored to the specific ADC, is essential for achieving the high purity and homogeneity required for a safe and effective therapeutic. The protocols and data presented here provide a foundation for developing robust and scalable purification processes for this promising new generation of ADCs. Further optimization of each step will be necessary based on the specific characteristics of the antibody, linker, and payload.

References

Application Note: Analytical Methods for the Characterization of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. A PROTAC molecule consists of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and ability to modulate physicochemical properties. However, the heterogeneous nature of PEG linkers can present analytical challenges. This application note provides a comprehensive overview of the key analytical methods for characterizing PROTACs containing PEG linkers, ensuring their quality, efficacy, and safety.

Key Analytical Characterization Workflow

The characterization of a PROTAC is a multi-step process that involves confirming its identity, purity, and stability, followed by assessing its biological activity.

PROTAC Characterization Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Biological Characterization A Identity Confirmation B Purity Assessment A->B C Solubility & Stability B->C D Binary Binding Affinity C->D E Ternary Complex Formation D->E F In-Vitro Degradation E->F G Cellular Potency F->G

Caption: A typical workflow for the analytical characterization of PROTACs.

Identity and Purity Assessment

The initial step in PROTAC characterization is to confirm the chemical identity and assess the purity of the synthesized molecule. The presence of PEG linkers, which often consist of a distribution of different lengths, can lead to a heterogeneous mixture, making this a critical step.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are fundamental techniques for separating and quantifying the components of a PROTAC sample. Due to the potential heterogeneity of PEG linkers, the resulting chromatogram may show a broader peak or a series of closely eluting peaks corresponding to different PEG lengths.

Experimental Protocol: Reversed-Phase HPLC for PROTAC Purity

  • System: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area of the main PROTAC species and any impurities to calculate the percentage purity. For PROTACs with heterogeneous PEG linkers, the main peak may appear as a broad hump.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the PROTAC. High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF, is particularly valuable for resolving the isotopic distribution and confirming the elemental composition. For PROTACs with PEG linkers, the mass spectrum will often show a characteristic distribution of masses corresponding to the different numbers of ethylene (B1197577) glycol units.

Experimental Protocol: LC-MS for PROTAC Identity Confirmation

  • System: An HPLC or UPLC system coupled to a high-resolution mass spectrometer.

  • LC Method: Utilize the same HPLC/UPLC method as described in section 1.1.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Mass Analyzer: Operate in full scan mode over a mass range appropriate for the expected molecular weight of the PROTAC (e.g., m/z 500-2000).

  • Data Analysis: Extract the mass spectrum from the main chromatographic peak. The observed mass distribution should correspond to the calculated molecular weights of the PROTAC with varying PEG linker lengths.

Table 1: Representative Data for PROTAC Purity and Identity

Analytical TechniqueParameter MeasuredTypical Value/Observation
RP-HPLCPurity>95% (may present as a broad peak)
LC-MS (HRMS)Molecular WeightObserved m/z matches calculated m/z for the expected distribution of PEG lengths.

Biophysical Characterization: Binding and Ternary Complex Formation

A crucial aspect of PROTAC characterization is to ensure it can effectively bind to both the target protein and the E3 ligase, and subsequently form a productive ternary complex.

PROTAC_MoA cluster_0 Mechanism of Action PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Leads to Degradation Target Degradation Proteasome->Degradation Mediates

Caption: The mechanism of action of a PROTAC molecule.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the binding kinetics and affinity (KD) of the PROTAC to its target protein and the E3 ligase independently.

Experimental Protocol: SPR for Binary Binding Affinity

  • System: An SPR instrument (e.g., Biacore).

  • Immobilization: Covalently immobilize the target protein or E3 ligase onto a sensor chip (e.g., CM5 chip via amine coupling).

  • Analyte: Prepare a series of concentrations of the PROTAC in running buffer.

  • Binding Measurement: Inject the PROTAC solutions over the sensor chip surface and monitor the change in response units (RU).

  • Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration buffer (e.g., low pH glycine).

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

Experimental Protocol: ITC for Binary Binding

  • System: An ITC instrument.

  • Sample Preparation: Place the target protein or E3 ligase in the sample cell and the PROTAC in the injection syringe. Ensure both are in the same buffer to minimize heat of dilution effects.

  • Titration: Perform a series of injections of the PROTAC into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.

Table 2: Representative Biophysical Binding Data

TechniqueInteractionParameterTypical Value Range
SPRPROTAC <-> Target ProteinKD1 nM - 10 µM
SPRPROTAC <-> E3 LigaseKD10 nM - 50 µM
ITCPROTAC <-> Target ProteinKD1 nM - 10 µM
ITCPROTAC <-> E3 LigaseKD10 nM - 50 µM

In-Vitro Degradation and Cellular Potency

The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein in a cellular context.

Western Blotting

Western blotting is a semi-quantitative method to visualize the reduction in the levels of the target protein following PROTAC treatment.

Experimental Protocol: Western Blot for Protein Degradation

  • Cell Culture and Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH), followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.

In-Cell Target Engagement and Degradation Assays

More quantitative and higher-throughput methods are available to measure target engagement and degradation directly in live cells. These include techniques like NanoBRET™ and HiBiT assays.

Degradation_Assay_Workflow A Plate Cells B Treat with PROTAC (Dose-Response) A->B C Incubate (Time Course) B->C D Lyse Cells C->D E Quantify Protein Levels D->E F Data Analysis (DC50, Dmax) E->F

Application Notes and Protocols for N-(Boc-PEG3)-N-bis(PEG2-alcohol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Boc-PEG3)-N-bis(PEG2-alcohol) is a branched, monodisperse polyethylene (B3416737) glycol (PEG) linker. Its unique trifunctional structure, featuring a Boc-protected amine and two terminal hydroxyl groups, makes it a versatile tool in bioconjugation, drug delivery, and the development of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The central branched structure allows for the attachment of multiple molecules, potentially increasing the drug-to-antibody ratio (DAR) in ADCs or enabling the creation of multi-specific PROTACs. The PEG component enhances aqueous solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the conjugated molecule.

Chemical and Physical Properties

The following table summarizes the key properties of N-(Boc-PEG3)-N-bis(PEG2-alcohol).

PropertyValue
Chemical Formula C₂₅H₅₂N₂O₁₁
Molecular Weight 556.7 g/mol
CAS Number 2055042-60-7
Appearance Please refer to the supplier's certificate of analysis.
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and DCM.[1]
Storage Conditions Store at -20°C for long-term stability.[1]

Storage and Handling

Storage: For optimal stability, N-(Boc-PEG3)-N-bis(PEG2-alcohol) should be stored at -20°C in a tightly sealed container, protected from moisture.[1] Repeated freeze-thaw cycles should be avoided.

Handling:

  • Allow the compound to warm to room temperature before opening to prevent moisture condensation.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • For weighing, use an analytical balance in a draft-free enclosure.

  • Prepare solutions fresh for each experiment whenever possible. If storing solutions, use an inert atmosphere (e.g., argon or nitrogen) and store at -20°C or -80°C.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific applications.

Protocol 1: Boc Deprotection of N-(Boc-PEG3)-N-bis(PEG2-alcohol)

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free primary amine.

Materials:

  • N-(Boc-PEG3)-N-bis(PEG2-alcohol)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-(Boc-PEG3)-N-bis(PEG2-alcohol) in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution. A typical concentration of TFA is 20-50% (v/v) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For applications requiring the free amine (and not the TFA salt), perform a basic work-up: a. Dissolve the residue in DCM. b. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution will occur. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the solution and concentrate under reduced pressure to obtain the deprotected product, N-(PEG3)-N-bis(PEG2-alcohol).

Protocol 2: General Procedure for Conjugation to the Hydroxyl Groups

The two terminal hydroxyl groups can be activated for conjugation to various functional groups (e.g., carboxylic acids, isocyanates). A common activation method is conversion to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution.

Materials:

  • N-(Boc-PEG3)-N-bis(PEG2-alcohol) or its deprotected form

  • Anhydrous DCM or Tetrahydrofuran (THF)

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Lithium bromide (LiBr) (optional, for conversion to bromide)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure (Activation to Tosylate):

  • Dissolve N-(Boc-PEG3)-N-bis(PEG2-alcohol) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add triethylamine (approximately 2.5 equivalents per hydroxyl group).

  • Slowly add p-toluenesulfonyl chloride (approximately 1.2 equivalents per hydroxyl group) portion-wise.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, 1M HCl (if compatible with the Boc group), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the activated linker.

The resulting tosylated compound can then be reacted with a nucleophile (e.g., an amine, thiol, or carboxylate) to form the desired conjugate.

Applications and Workflows

Application in PROTAC Synthesis

N-(Boc-PEG3)-N-bis(PEG2-alcohol) can serve as a branched linker in the synthesis of PROTACs, potentially allowing for the attachment of two molecules of a target protein ligand or an E3 ligase ligand, or for the development of dual-target PROTACs. The following diagram illustrates a conceptual workflow for the synthesis of a Y-shaped PROTAC using this linker.

PROTAC_Synthesis_Workflow A N-(Boc-PEG3)-N-bis(PEG2-alcohol) B Boc Deprotection (TFA/DCM) A->B Step 1 C N-(PEG3)-N-bis(PEG2-alcohol) B->C D Activation of Hydroxyls (e.g., TsCl, Pyridine) C->D Step 2a E Activated Linker D->E G Conjugation (Nucleophilic Substitution) E->G Step 2b F Target Protein Ligand (L1) with Nucleophile F->G H L1-Linker-L1 Intermediate G->H J Amide Coupling (e.g., HATU, DIPEA) H->J Step 3 I E3 Ligase Ligand (L2) with Carboxylic Acid I->J K Final PROTAC J->K

Caption: Conceptual workflow for the synthesis of a branched PROTAC.

Application in Antibody-Drug Conjugate (ADC) Development

The branched nature of N-(Boc-PEG3)-N-bis(PEG2-alcohol) can be exploited to increase the drug-to-antibody ratio (DAR) in ADCs, potentially leading to enhanced potency. After conjugation to the antibody, the two hydroxyl groups can be used to attach two molecules of a cytotoxic payload.

Caption: Branched linker concept for increasing drug load in ADCs.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Boc Deprotection Insufficient reaction time or amount of TFA.Increase reaction time and monitor by TLC/LC-MS. Increase the concentration of TFA. Ensure anhydrous conditions.
Low Yield in Conjugation Step Incomplete activation of hydroxyl groups. Inactive nucleophile. Steric hindrance.Ensure complete activation of the linker before adding the nucleophile. Use fresh, high-purity reagents. Consider a longer PEG spacer to reduce steric hindrance. Optimize reaction conditions (temperature, solvent).
Product Degradation Instability of the final conjugate under work-up conditions.Use milder work-up conditions. Purify quickly after the reaction is complete. Ensure all solvents are high purity and free of contaminants.
Solubility Issues of Conjugate The conjugated molecule is highly hydrophobic.The inherent PEG chains of the linker should improve solubility. If issues persist, consider using a co-solvent system for purification and formulation.

Conclusion

N-(Boc-PEG3)-N-bis(PEG2-alcohol) is a valuable and versatile chemical tool for researchers in drug development and bioconjugation. Its branched structure and PEG composition offer unique advantages for the synthesis of advanced therapeutics like ADCs and PROTACs. Proper storage and handling, along with optimized reaction protocols, are essential for successful application of this linker in creating novel and effective bioconjugates.

References

Application Note: A Guide to Increasing Drug-to-Antibody Ratio (DAR) with Branched Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs).

Introduction: Antibody-drug conjugates (ADCs) are a rapidly advancing class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic drugs.[1][2] The drug-to-antibody ratio (DAR), or the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[3][4] While a higher DAR can enhance potency, traditional conjugation methods often lead to heterogeneous mixtures and can increase aggregation, especially with hydrophobic payloads.[5]

Branched linkers offer a promising solution, enabling the attachment of multiple payload molecules at a single conjugation site.[6] This strategy allows for the creation of homogeneous, high-DAR ADCs with improved therapeutic potential.[7][8] This document provides a detailed overview of the experimental design, synthesis protocols, and characterization methods for developing high-DAR ADCs using branched linkers.

Part 1: Design and Synthesis of Branched Linker ADCs

The core principle of this approach is to use a single linker molecule that has one point of attachment to the antibody and multiple "branches" for attaching cytotoxic payloads. This allows for a multiplicative increase in DAR.

Conceptual Design & Workflow

The design of a branched linker is a critical step that impacts stability, solubility, and payload release kinetics.[9][10] Key components include a reactive group for antibody conjugation, a branching core, and multiple payload attachment points. The length and composition of the linker arms, often incorporating polyethylene (B3416737) glycol (PEG) chains, are crucial for maintaining solubility and avoiding steric hindrance that could impede efficacy.[5][7][11]

The overall workflow for creating a high-DAR ADC with a branched linker involves several key stages, from linker design to the final conjugate evaluation.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: Conjugation & Purification cluster_2 Phase 3: Characterization & Evaluation A Design & Synthesis of Branched Linker D Linker-Payload Assembly A->D B Antibody Engineering/ Modification (e.g., Cys Insertion, Deglycosylation) E Site-Specific Conjugation (Antibody + Linker-Payload) B->E C Payload Functionalization C->D D->E F Purification of ADC (e.g., SEC, TFF) E->F G DAR Determination (LC-MS, HIC) F->G H Purity & Aggregation Analysis (SEC-HPLC) F->H I In Vitro Cytotoxicity Assay (IC50) F->I J In Vivo Efficacy & PK Studies I->J

Caption: Experimental workflow for high-DAR ADC development.

Experimental Protocols

Protocol 1: Site-Specific Antibody Conjugation via Engineered Cysteines

This protocol describes the conjugation of a branched linker with a sulfhydryl-specific reactive group (e.g., iodoacetyl) to an antibody with engineered cysteine residues.[8]

  • Antibody Preparation:

    • Produce a monoclonal antibody with engineered cysteines at specific sites (e.g., inserted after position 239 in the CH2 domain).[8]

    • Partially reduce the antibody to uncap the engineered cysteine residues while keeping interchain disulfides intact. This can be achieved using a mild reducing agent like TCEP at a specific molar ratio.

    • Remove the reducing agent using a desalting column, exchanging the antibody into a conjugation-compatible buffer (e.g., PBS with EDTA, pH 7.5-8.5).

  • Conjugation Reaction:

    • Dissolve the purified branched drug-linker construct in an organic co-solvent like DMSO.

    • Add the drug-linker solution to the prepared antibody solution at a defined molar excess (e.g., 5-10 fold excess per cysteine site). The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.[12]

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[12]

  • Quenching and Purification:

    • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted linkers.[12]

    • Purify the ADC from unreacted drug-linker and other small molecules using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF), exchanging the final ADC into a formulation buffer (e.g., histidine-sucrose buffer, pH 6.0).[12]

Protocol 2: Enzymatic Conjugation using Microbial Transglutaminase (MTGase)

This method enables site-specific conjugation at glutamine residues (Q295) after enzymatic removal of N-glycans.[6][7][11]

  • Antibody Deglycosylation:

    • Incubate the antibody (e.g., Trastuzumab) with the enzyme PNGase F to remove N-glycans at the N297 residue, exposing the Q295 conjugation site.

    • Purify the deglycosylated antibody using a protein A column to remove PNGase F and other impurities.

  • MTGase-mediated Conjugation:

    • Prepare a reaction mixture containing the deglycosylated antibody, MTGase, and the branched linker (functionalized with an amino group, e.g., an amino triazide linker).[7][11]

    • Incubate the mixture at 37°C for several hours to allow for the enzymatic ligation of the linker to the Q295 residue.

  • Bioorthogonal Payload Coupling (Click Chemistry):

    • Purify the linker-modified antibody to remove excess linker and MTGase.

    • In a second step, attach the payload, which has been functionalized with a complementary bioorthogonal handle (e.g., DBCO for reaction with an azide (B81097) linker). This is often done via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][11]

    • Incubate the azide-modified antibody with the DBCO-functionalized payload. The reaction typically proceeds to completion at room temperature.

  • Final Purification:

    • Purify the final ADC using SEC or TFF to remove any unreacted payload and ensure high purity.

Part 2: Characterization of High-DAR ADCs

Thorough characterization is essential to confirm the successful synthesis and ensure the quality of the ADC. The primary goals are to determine the average DAR, drug distribution, and assess purity and stability.[13]

Comparison of DAR Determination Methods

Several techniques can be used to measure DAR, each with its own advantages and limitations.[3][14][]

FeatureHydrophobic Interaction Chromatography (HIC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV/Vis Spectroscopy
Principle Separates ADC species based on hydrophobicity.[3]Separates species by chromatography and determines their mass-to-charge ratio.[3]Measures absorbance to determine antibody and drug concentrations.[3][]
Information Average DAR, drug distribution (DAR species), unconjugated antibody.[3][16]Precise mass of intact ADC and subunits, average DAR, drug distribution.[3][4]Average DAR only.[3]
Sample State Non-denaturing.[]Can be denaturing (RPLC-MS) or non-denaturing.[]Non-denaturing.
Pros Robust, good for quality control.Highly accurate and detailed.Simple, rapid, and convenient.[14]
Cons Less precise than LC-MS.Requires specialized equipment and expertise.Lacks detail on distribution; requires different spectra for drug and antibody.[14]

Protocol 3: DAR Determination by LC-MS

LC-MS provides the most accurate and detailed characterization of ADCs.[3]

  • Sample Preparation:

    • If analyzing the intact ADC, dilute the purified conjugate to an appropriate concentration (e.g., 1 mg/mL) in a suitable buffer.

    • For analysis of light and heavy chains, the ADC is first reduced using a reagent like DTT to break the disulfide bonds.[17]

  • LC-MS Analysis:

    • Inject the prepared sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. Reversed-phase (RPLC) or size-exclusion chromatography can be used for separation prior to mass analysis.

    • Acquire the mass spectra for the intact ADC or its reduced subunits.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species (e.g., antibody with 0, 2, 4, 6, or 8 drugs attached).[4]

    • Identify the peaks corresponding to the antibody with different numbers of attached drug-linker moieties.[17]

    • Calculate the average DAR by determining the weighted average of the different species based on their relative abundance (peak area).[4][17]

Protocol 4: Purity and Aggregation Analysis by SEC-HPLC

Size Exclusion Chromatography (SEC) is used to assess the purity of the ADC and quantify the presence of aggregates, which can affect safety and efficacy.[12]

  • System Setup: Prepare an HPLC system with an appropriate SEC column and a mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Analysis: Inject the purified ADC sample onto the column.

  • Data Interpretation: Monitor the elution profile using a UV detector (at 280 nm). The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent high molecular weight species (aggregates). Calculate the percentage of monomer and aggregates by integrating the respective peak areas.

Part 3: Functional Evaluation and Data Interpretation

After synthesis and characterization, the functional activity of the high-DAR ADC must be evaluated. The relationship between the branched linker's structure and the ADC's cytotoxic activity is a key area of investigation.[7]

The Impact of Linker Structure on Efficacy

Research has shown that for branched, enzymatically cleavable linkers, the length of the spacer between the branching point and the cleavage site is critical.[7] A linker that is too short can cause steric hindrance, preventing lysosomal enzymes like Cathepsin B from efficiently cleaving the linker and releasing the payload.[7][11]

G cluster_0 Linker Design cluster_1 Intracellular Processing cluster_2 Therapeutic Outcome A Short Branched Linker C Steric Hindrance at Cleavage Site A->C B Long Branched Linker (e.g., with PEG spacer) D Reduced Steric Hindrance B->D E Inefficient Enzymatic (Cathepsin) Cleavage C->E F Efficient Enzymatic Cleavage D->F G Inefficient Payload Release E->G H Efficient Payload Release F->H I Low Cytotoxicity (High IC50) G->I J High Cytotoxicity (Low IC50) H->J G A 1. ADC binds to target antigen on cancer cell surface B 2. Receptor-mediated endocytosis A->B C 3. Trafficking to lysosome B->C D 4. Linker Cleavage (e.g., by low pH or lysosomal enzymes) C->D E 5. Payload is released into the cytoplasm D->E F 6. Payload engages intracellular target (e.g., microtubules, DNA) E->F G 7. Cell Cycle Arrest & Apoptosis F->G

References

Troubleshooting & Optimization

Technical Support Center: N-(Boc-PEG3)-N-bis(PEG2-alcohol) Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering incomplete Boc deprotection of N-(Boc-PEG3)-N-bis(PEG2-alcohol).

Troubleshooting Guide

This guide addresses common issues observed during the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-(Boc-PEG3)-N-bis(PEG2-alcohol).

Issue 1: Incomplete Deprotection

  • Symptom: Presence of starting material detected by TLC, LC-MS, or NMR in the final product, leading to a low yield of the desired deprotected amine.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration too low, the reaction may not go to completion.[1] Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). For example, if you are using 20% TFA, try increasing it to 50%.[1] Alternatively, consider a stronger acid system such as 4M HCl in 1,4-dioxane.[1]
Inadequate Reaction Time or Temperature Deprotection is a kinetic process; short reaction times or low temperatures may be insufficient for complete removal of the Boc group.[1] Extend the reaction time and monitor the progress periodically. While many deprotections are performed at room temperature, some substrates may benefit from gentle heating.[1]
Steric Hindrance The branched nature and PEG chains of the molecule can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction.[1] In such cases, longer reaction times or stronger acidic conditions are often necessary.
Solvent Issues Proper solvation of both the PEGylated compound and the acid is critical. DCM is a commonly used solvent for TFA-mediated deprotection.[1] Ensure your starting material is fully dissolved in the chosen solvent. N-(Boc-PEG3)-N-bis(PEG2-alcohol) is soluble in water, DMSO, DCM, and DMF.[2]
Reagent Quality TFA is hygroscopic, and the presence of water can decrease its effective acidity, leading to a slower reaction.[3] Use fresh, high-quality reagents.

Issue 2: Observation of Side Products

  • Symptom: Appearance of unexpected peaks in LC-MS or spots on a TLC plate after the deprotection reaction.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Alkylation by tert-butyl Cation During the acidic cleavage of the Boc group, a tert-butyl cation is generated. This cation can alkylate electron-rich functional groups.[4][5] To prevent this, it is highly recommended to use "scavengers" that trap the tert-butyl cation.[4] Common scavengers include triisopropylsilane (B1312306) (TIS) or triethylsilane (TES), water, and thioanisole.[4][5] A typical scavenger cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[6]
Cleavage of Other Acid-Labile Groups If your molecule contains other acid-sensitive protecting groups (e.g., t-butyl esters, trityl groups), they may also be cleaved under the conditions used for Boc deprotection.[4] Consider using milder deprotection conditions, such as 4M HCl in 1,4-dioxane, which is often considered less harsh than TFA.[7]

Frequently Asked Questions (FAQs)

Q1: What is the structure of N-(Boc-PEG3)-N-bis(PEG2-alcohol)?

N-(Boc-PEG3)-N-bis(PEG2-alcohol) is a branched PEG derivative. It features a central nitrogen atom to which a Boc-protected PEG3 chain and two PEG2-alcohol chains are attached.[2][8]

G cluster_boc Boc Group cluster_peg3 PEG3 Linker cluster_bis_peg2 bis(PEG2-alcohol) Boc (CH3)3C-O-C=O PEG3 -N-(CH2CH2O)3- Boc->PEG3 BisPEG2 N-[(CH2CH2O)2-H]2 PEG3->BisPEG2

Caption: Chemical structure of N-(Boc-PEG3)-N-bis(PEG2-alcohol).

Q2: How can I monitor the progress of the deprotection reaction?

You can monitor the reaction using the following methods:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to observe the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1] Staining with ninhydrin (B49086) can be effective as it reacts with the newly formed amine to produce a colored spot.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to track the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1]

Q3: What are the standard conditions for Boc deprotection using TFA?

A common starting point for TFA-mediated Boc deprotection is a solution of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature.[1][6] Reaction times typically range from 30 minutes to 2 hours.[7] However, these conditions should be optimized for each specific substrate.

Q4: Are there milder alternatives to TFA for Boc deprotection?

Yes, several milder acidic conditions can be used, which are particularly useful for substrates with other acid-sensitive functional groups.[7] These include:

  • 4M HCl in 1,4-dioxane[7]

  • 1M HCl in ethyl acetate[7]

  • Dilute aqueous phosphoric acid[7]

  • Lewis acids such as SnCl4, ZnBr2, and Cu(OTf)2[7]

Q5: How do I work up the reaction and isolate the deprotected product?

Common work-up procedures include:

  • Evaporation of Acid: For a volatile acid like TFA, it can be removed under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1]

  • Precipitation: The deprotected PEG-linker, often as a TFA or HCl salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether to the reaction mixture.[1]

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1]

Experimental Protocols

General Protocol for TFA-Mediated Boc Deprotection

  • Dissolution: Dissolve the N-(Boc-PEG3)-N-bis(PEG2-alcohol) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]

  • Acid Addition: Cool the solution to 0°C. Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1] If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3x) to remove residual TFA.[1] The resulting TFA salt of the deprotected amine can be used directly or purified further.

G Start Dissolve N-(Boc-PEG3)-N-bis(PEG2-alcohol) in DCM AddReagents Cool to 0°C and add TFA +/- Scavengers Start->AddReagents React Stir at 0°C, then warm to RT AddReagents->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Monitor->React Incomplete Workup Concentrate and co-evaporate with Toluene Monitor->Workup Reaction Complete End Deprotected Amine (TFA salt) Workup->End

Caption: General experimental workflow for Boc deprotection.

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TemperatureTypical Time
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)Room Temperature30 min - 2 h
Hydrochloric Acid (HCl)4M1,4-Dioxane0°C to Room Temp30 min - 2 h
Hydrochloric Acid (HCl)1MEthyl AcetateRoom Temperature1 - 4 h

Table 2: Common Scavengers for Boc Deprotection

ScavengerPurposeTypical Concentration (v/v)
Triisopropylsilane (TIS)Traps tert-butyl cations2.5 - 5%
Triethylsilane (TES)Traps tert-butyl cations2.5 - 5%
WaterActs as a scavenger for tert-butyl cations2.5 - 5%
ThioanisoleProtects methionine from tert-butylation5%

Troubleshooting Logic Diagram

G Start Boc Deprotection Reaction CheckCompletion Is the reaction complete? (TLC/LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes IncreaseAcid Increase Acid Concentration or use stronger acid Incomplete->IncreaseAcid IncreaseTime Increase Reaction Time/Temperature Incomplete->IncreaseTime CheckSolvent Ensure complete dissolution of starting material Incomplete->CheckSolvent IncreaseAcid->Start IncreaseTime->Start CheckSolvent->Start CheckPurity Are side products present? Complete->CheckPurity PureProduct Pure Product - Proceed to Workup CheckPurity->PureProduct No SideProducts Side Products Observed CheckPurity->SideProducts Yes AddScavengers Add Scavengers (e.g., TIS, H2O) SideProducts->AddScavengers MilderConditions Use Milder Deprotection Conditions SideProducts->MilderConditions AddScavengers->Start MilderConditions->Start

Caption: Troubleshooting workflow for Boc deprotection issues.

References

Technical Support Center: Conjugation with N-(Boc-PEG3)-N-bis(PEG2-alcohol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for bioconjugation experiments involving the branched PEG linker, N-(Boc-PEG3)-N-bis(PEG2-alcohol).

Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step conjugation process with N-(Boc-PEG3)-N-bis(PEG2-alcohol).

Issue 1: Low or No Activation of the Diol Linker

Symptoms:

  • Analytical tests (e.g., NMR, LC-MS) of the activated linker show low to no conversion of the alcohol groups.

  • Subsequent conjugation steps yield no desired product.

Possible Cause Troubleshooting Recommendations
Incomplete reaction - Activation with Tosyl Chloride (TsCl) or Mesyl Chloride (MsCl): Ensure anhydrous reaction conditions as moisture will consume the reagents. Use a sufficient molar excess of TsCl or MsCl (typically 2-3 equivalents per alcohol group). The reaction may require cooling to 0°C initially and then warming to room temperature. Monitor the reaction progress using TLC or LC-MS.[1] - Oxidation to Aldehyde: Use a mild oxidizing agent like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) to avoid over-oxidation to carboxylic acid. Control the reaction temperature and time carefully.
Degradation of activating agent Store activating agents like TsCl and MsCl under anhydrous conditions and away from moisture. Use freshly opened or properly stored reagents.
Steric hindrance The branched structure of the PEG linker might cause some steric hindrance. Consider using a less bulky activating group if possible or extending the reaction time.
Issue 2: Undesired Side Products During Linker Activation

Symptoms:

  • Mass spectrometry or NMR analysis of the activated linker reveals unexpected molecular weights or chemical shifts.

Possible Cause Troubleshooting Recommendations
Formation of alkyl halides When using TsCl or MsCl, the corresponding chloride can act as a nucleophile, leading to the formation of an alkyl chloride byproduct. Using methanesulfonic anhydride (B1165640) instead of mesyl chloride can prevent the formation of the alkyl chloride side-product.
Over-oxidation of alcohols If oxidizing the diol to a dialdehyde, harsh conditions can lead to the formation of carboxylic acids. Use mild and controlled oxidation conditions.
Incomplete reaction Incomplete activation will result in a mixture of mono-activated and unreacted diol linker, complicating subsequent conjugation steps. Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion.
Issue 3: Low Conjugation Yield to the Target Molecule

Symptoms:

  • Analysis of the final conjugate (e.g., by SDS-PAGE, SEC, or LC-MS) shows a low degree of labeling or a large amount of unconjugated target molecule.

Possible Cause Troubleshooting Recommendations
Hydrolysis of the activated linker Activated linkers, especially those converted to esters or aldehydes, can be susceptible to hydrolysis. Perform the conjugation reaction promptly after activating the linker and control the pH of the reaction buffer.
Suboptimal reaction pH - For tosylated/mesylated linkers: The nucleophilic attack by amines on the target molecule is pH-dependent. A pH range of 8.0-9.0 is generally optimal. - For aldehyde-activated linkers (reductive amination): The formation of the initial Schiff base is favored at a slightly acidic to neutral pH (6.0-7.5).
Presence of competing nucleophiles Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the activated linker. Use amine-free buffers such as phosphate, borate, or carbonate.
Steric hindrance The bulky PEG linker may have difficulty accessing the reactive sites on the target molecule. Consider using a longer PEG chain or a target molecule with more accessible reactive groups.
Issue 4: Protein Aggregation and Precipitation

Symptoms:

  • Visible precipitation or cloudiness in the reaction mixture.

  • Appearance of high molecular weight aggregates in size-exclusion chromatography (SEC).

Possible Cause Troubleshooting Recommendations
Intermolecular cross-linking The bifunctional nature of the activated linker can lead to the cross-linking of multiple protein molecules.[2] - Control Stoichiometry: Carefully control the molar ratio of the activated linker to the target protein. A lower linker-to-protein ratio will favor intramolecular conjugation.[2] - Protein Concentration: Perform the reaction at a lower protein concentration to reduce the likelihood of intermolecular collisions.[2]
Changes in protein stability The conjugation process itself or the presence of organic co-solvents can destabilize the protein. - Optimize Buffer Conditions: Ensure the buffer composition (pH, ionic strength) is optimal for protein stability. - Minimize Organic Solvents: If the activated linker is dissolved in an organic solvent like DMSO or DMF, keep the final concentration in the reaction mixture as low as possible (typically <10%).
Issue 5: Side Reactions During Boc Deprotection

Symptoms:

  • Mass spectrometry of the final conjugate shows unexpected mass additions, particularly on nucleophilic amino acid residues.

Possible Cause Troubleshooting Recommendations
Alkylation by tert-butyl cation The tert-butyl cation generated during acidic deprotection (e.g., with TFA) is a reactive electrophile that can modify nucleophilic amino acid side chains like tryptophan, methionine, and tyrosine.[3][4] - Use Scavengers: Add scavengers to the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, and dithiothreitol (B142953) (DTT).[3]
Incomplete deprotection Insufficient acid concentration or reaction time can lead to incomplete removal of the Boc group. Monitor the deprotection reaction by LC-MS to ensure completion.

Frequently Asked Questions (FAQs)

Q1: What is the first step in using N-(Boc-PEG3)-N-bis(PEG2-alcohol) for conjugation? A1: The first step is to activate the two terminal alcohol groups. This is necessary because alcohols are not sufficiently reactive to directly conjugate to most functional groups on biomolecules under mild conditions.

Q2: What are the common methods for activating the alcohol groups of this linker? A2: Common methods include:

  • Tosylation or Mesylation: Reacting the linker with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base to form a good leaving group (tosylate or mesylate).

  • Oxidation: Oxidizing the primary alcohols to aldehydes using a mild oxidizing agent. These aldehydes can then be conjugated to amines via reductive amination.

Q3: How can I control the degree of PEGylation when using this bifunctional linker? A3: The degree of PEGylation can be controlled by carefully adjusting the molar ratio of the activated linker to your target molecule.[2] A lower ratio will result in a lower degree of PEGylation. It is recommended to perform small-scale optimization experiments to determine the optimal ratio for your specific application.

Q4: What analytical techniques are recommended for characterizing the final conjugate? A4: A combination of techniques is recommended:

  • SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.

  • Size-Exclusion Chromatography (SEC): To assess the extent of aggregation and to separate the conjugate from unreacted protein and linker.[5][]

  • Ion-Exchange Chromatography (IEX): Can be used to separate species with different degrees of PEGylation, as the PEG chains can shield the protein's surface charges.[][7]

  • Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and to identify any side products.[8][9]

Q5: What is the purpose of the Boc protecting group? A5: The Boc (tert-butyloxycarbonyl) group protects the primary amine on the PEG linker. This prevents it from reacting during the activation of the alcohol groups and the subsequent conjugation. The Boc group can be removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).

Q6: How can I purify the final PEGylated protein? A6: Purification can be achieved using various chromatographic techniques, including:

  • Size-Exclusion Chromatography (SEC): Effective for removing unreacted protein and low molecular weight byproducts.[5][][7]

  • Ion-Exchange Chromatography (IEX): Can separate proteins based on the degree of PEGylation.[][7]

  • Hydrophobic Interaction Chromatography (HIC): Another option for separating PEGylated species.[]

  • Membrane-based methods: Techniques like diafiltration can also be used for purification.[10][11]

Experimental Protocols

Protocol 1: Two-Step Conjugation via Activation of Diol to Ditosylate and Reaction with Protein Amines

Materials:

  • N-(Boc-PEG3)-N-bis(PEG2-alcohol)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Tosyl chloride (TsCl)

  • Protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., SEC)

Procedure:

  • Activation of the Diol Linker: a. Dissolve N-(Boc-PEG3)-N-bis(PEG2-alcohol) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0°C in an ice bath. c. Add 2.2 equivalents of anhydrous TEA or pyridine. d. Add 2.1 equivalents of TsCl dropwise while stirring. e. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. f. Monitor the reaction by TLC or LC-MS until the starting material is consumed. g. Quench the reaction by adding a small amount of water. h. Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate. i. Evaporate the solvent under reduced pressure to obtain the activated N-(Boc-PEG3)-N-bis(PEG2-tosylate) linker.

  • Conjugation to Protein: a. Immediately dissolve the activated linker in a minimal amount of a water-miscible organic solvent like DMSO. b. Add the desired molar excess of the activated linker solution to the protein solution while gently stirring. c. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. d. Quench the reaction by adding the quenching solution to a final concentration of 50 mM. e. Purify the conjugate using an appropriate chromatography method (e.g., SEC).

Protocol 2: Boc Deprotection of the Final Conjugate

Materials:

  • Boc-protected PEG-protein conjugate

  • Deprotection cocktail: Trifluoroacetic acid (TFA) / Triethylsilane (TES) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Lyophilize the purified Boc-protected PEG-protein conjugate to remove any water.

  • Resuspend the dried conjugate in the deprotection cocktail.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Precipitate the deprotected protein by adding the reaction mixture to a large volume of cold diethyl ether.

  • Centrifuge to pellet the protein, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the protein pellet under vacuum.

Visualizations

experimental_workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification & Analysis start N-(Boc-PEG3)-N-bis(PEG2-alcohol) activation Activate Diol (e.g., Tosylation or Oxidation) start->activation activated_linker Activated Bifunctional Linker activation->activated_linker conjugation Conjugation Reaction activated_linker->conjugation protein Target Protein protein->conjugation crude_conjugate Boc-Protected Conjugate conjugation->crude_conjugate deprotection Boc Deprotection (e.g., TFA with scavengers) crude_conjugate->deprotection deprotected_conjugate Final Conjugate deprotection->deprotected_conjugate purification Purification (e.g., SEC, IEX) deprotected_conjugate->purification analysis Analysis (SDS-PAGE, LC-MS) purification->analysis

Caption: Experimental workflow for conjugation with N-(Boc-PEG3)-N-bis(PEG2-alcohol).

troubleshooting_logic cluster_symptoms cluster_causes_yield Low Yield Causes cluster_causes_aggregation Aggregation Causes cluster_causes_side_products Side Product Causes cluster_solutions start Problem Encountered low_yield Low/No Conjugation start->low_yield aggregation Aggregation/Precipitation start->aggregation side_products Unexpected Side Products start->side_products cause_activation Inefficient Linker Activation low_yield->cause_activation cause_hydrolysis Linker Hydrolysis low_yield->cause_hydrolysis cause_ph Suboptimal pH low_yield->cause_ph cause_buffer Competing Nucleophiles in Buffer low_yield->cause_buffer cause_crosslinking Intermolecular Cross-linking aggregation->cause_crosslinking cause_stability Protein Instability aggregation->cause_stability cause_activation_side Activation Side Reactions side_products->cause_activation_side cause_boc_side Boc Deprotection Side Reactions side_products->cause_boc_side solution_activation Optimize Activation cause_activation->solution_activation solution_conditions Optimize Reaction Conditions cause_hydrolysis->solution_conditions cause_ph->solution_conditions solution_buffer Change Buffer cause_buffer->solution_buffer solution_stoichiometry Adjust Stoichiometry cause_crosslinking->solution_stoichiometry solution_concentration Lower Protein Concentration cause_crosslinking->solution_concentration cause_stability->solution_conditions cause_activation_side->solution_activation solution_scavengers Use Scavengers cause_boc_side->solution_scavengers

Caption: Troubleshooting logic for side reactions during conjugation.

References

Technical Support Center: Preventing Aggregation of ADCs with Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing the aggregation of Antibody-Drug Conjugates (ADCs) using branched polyethylene (B3416737) glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the stability of your ADCs.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a critical issue?

A1: ADC aggregation is the self-association of individual ADC molecules into higher-order species like dimers, trimers, and larger insoluble particles.[1] This is a significant concern because aggregation can lead to:

  • Reduced Efficacy: Aggregates may have a diminished ability to bind to their target antigen on cancer cells.[1]

  • Increased Immunogenicity: The formation of ADC aggregates can trigger unwanted immune responses in patients.[1]

  • Off-Target Toxicity: Aggregation can alter the clearance pathways of the ADC, leading to accumulation in organs such as the liver and kidneys, which can cause toxicity to healthy tissues.[1]

  • Manufacturing and Stability Challenges: Aggregation can lead to product loss during purification, reduce the shelf-life of the ADC, and complicate the manufacturing process.[1][2]

Q2: What are the primary causes of ADC aggregation?

A2: ADC aggregation is often driven by the increased hydrophobicity of the conjugate compared to the parent monoclonal antibody (mAb). Key contributing factors include:

  • Hydrophobic Payloads: Many potent cytotoxic drugs used in ADCs are hydrophobic. When conjugated to an antibody, they create hydrophobic patches on the ADC surface, promoting self-association to minimize contact with the aqueous environment.

  • High Drug-to-Antibody Ratio (DAR): A higher number of drug-linker molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[3]

  • Linker Chemistry: The chemical properties of the linker itself can influence aggregation.

  • Formulation and Environmental Stress: Factors such as pH, temperature, buffer composition, and mechanical stress (e.g., agitation or freeze-thaw cycles) can induce conformational changes in the antibody, exposing hydrophobic regions and leading to aggregation.[2]

Q3: How do branched PEG linkers help prevent ADC aggregation?

A3: Branched PEG linkers are a highly effective strategy to mitigate ADC aggregation through two primary mechanisms:

  • Increased Hydrophilicity: PEG is a hydrophilic polymer. Incorporating branched PEG chains into the linker design significantly increases the overall water solubility of the ADC. The repeating ethylene (B1197577) oxide units of PEG create a hydration shell around the hydrophobic payload, effectively masking it from the aqueous environment and reducing the thermodynamic drive for aggregation.[4][]

  • Steric Hindrance: The branched structure of these linkers creates a three-dimensional, flexible shield around the conjugated payload. This steric barrier physically prevents the close approach of adjacent ADC molecules, thereby inhibiting the intermolecular hydrophobic interactions that lead to aggregation.[4] Multi-arm PEGs, a more complex form of branched linkers, are particularly effective at creating a dense hydrophilic shield.[4][]

Q4: What are the advantages of branched PEG linkers over linear PEG linkers in preventing aggregation?

A4: While both linear and branched PEG linkers improve ADC stability, branched architectures often provide superior performance, especially for ADCs with high DARs. A branched or pendant PEG configuration can more effectively shield the hydrophobic payload.[6] This enhanced shielding leads to improved pharmacokinetics and a greater reduction in aggregation tendency.[7] Studies have shown that ADCs with branched PEG linkers can exhibit slower clearance rates and higher exposure (Area Under the Curve - AUC) compared to those with linear PEG linkers of a similar molecular weight.[6][7]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot common aggregation issues encountered during ADC development and formulation.

Problem 1: ADC aggregation is observed immediately after the conjugation reaction.

  • Possible Cause 1: High local concentration of hydrophobic linker-payload.

    • Troubleshooting Step: Instead of adding the linker-payload solution in a single bolus, perform a slow, stepwise addition to the antibody solution with constant, gentle stirring. This minimizes localized high concentrations of the hydrophobic species.

  • Possible Cause 2: Use of organic co-solvents.

    • Troubleshooting Step: Minimize the percentage of organic co-solvents (e.g., DMSO, DMA) used to dissolve the linker-payload. High concentrations of these solvents can denature the antibody and promote aggregation. If possible, explore the use of branched PEG linkers with higher water solubility to reduce or eliminate the need for organic co-solvents.[8]

  • Possible Cause 3: Unfavorable buffer conditions during conjugation.

    • Troubleshooting Step: Ensure the pH of the conjugation buffer is not at or near the isoelectric point (pI) of the antibody, as this is the point of minimal protein solubility.[2] Maintain a buffer with appropriate ionic strength to help stabilize the antibody.

Problem 2: Gradual increase in ADC aggregation during storage.

  • Possible Cause 1: Suboptimal formulation buffer.

    • Troubleshooting Step: Screen a panel of formulation buffers with varying pH and excipients. Use techniques like Dynamic Light Scattering (DLS) to assess the colloidal stability of the ADC in different formulations.

  • Possible Cause 2: Inadequate stabilization by excipients.

    • Troubleshooting Step: Incorporate stabilizing excipients into the formulation. Sugars (e.g., sucrose, trehalose) and amino acids (e.g., arginine, histidine) can act as cryoprotectants and stabilizers. Surfactants (e.g., polysorbate 20 or 80) can prevent surface-induced aggregation.

  • Possible Cause 3: Temperature fluctuations or exposure to light.

    • Troubleshooting Step: Store the ADC at the recommended temperature and protect it from light. Perform accelerated stability studies at elevated temperatures to predict long-term stability and identify potential aggregation issues early.

Data Presentation

The following tables summarize quantitative data on the impact of PEG linker architecture and length on ADC properties.

Table 1: Comparison of Linear vs. Branched PEG Linker Architecture on ADC Clearance (DAR 8)

Linker ArchitectureClearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low

Data suggests that a branched (pendant) PEG configuration can lead to slower clearance, indicating improved stability and longer circulation time for highly loaded ADCs.[6]

Table 2: Impact of PEG Linker Length on ADC Clearance in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

This data demonstrates that increasing the PEG linker length generally decreases the clearance rate of the ADC, with a plateau effect observed around PEG8.[6]

Experimental Protocols

Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) is a fundamental technique for separating and quantifying ADC monomers from aggregates based on their hydrodynamic volume.[9][10]

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
  • SEC column suitable for monoclonal antibody separations (e.g., Agilent AdvanceBio SEC 300Å).[9]
  • Mobile Phase: Phosphate-buffered saline (PBS) or a sodium phosphate (B84403) buffer (e.g., 150 mM sodium phosphate, pH 7.0). The mobile phase should be filtered and degassed.[11]
  • ADC sample and corresponding unconjugated mAb as a control.

2. Sample Preparation:

  • Dilute the ADC and mAb samples to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
  • Filter the samples through a 0.22 µm syringe filter to remove any large particulates.[12]

3. SEC Method:

  • Flow Rate: Set a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).
  • Column Temperature: Maintain a constant column temperature (e.g., 25°C).
  • Detection Wavelength: Monitor the absorbance at 280 nm.
  • Injection Volume: Inject a fixed volume of the sample (e.g., 20 µL).
  • Run Time: Ensure the run time is sufficient to elute all species, including the monomer and any smaller fragments.

4. Data Analysis:

  • Identify the peaks corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
  • Integrate the peak areas for each species.
  • Calculate the percentage of aggregate using the following formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Protocol 2: Assessment of ADC Colloidal Stability by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution, providing rapid assessment of aggregation.[13][14]

1. Materials and Equipment:

  • DLS instrument.
  • Low-volume disposable cuvettes.
  • ADC sample and formulation buffers.

2. Sample Preparation:

  • Filter all buffers and the ADC sample through a 0.22 µm or smaller filter to remove dust and other contaminants.[12]
  • Dilute the ADC to a final concentration suitable for DLS analysis (typically 0.5-1.0 mg/mL) in the desired formulation buffer.

3. DLS Measurement:

  • Equilibrate the DLS instrument to the desired temperature.
  • Pipette the sample into a clean cuvette, ensuring there are no air bubbles.
  • Place the cuvette in the instrument and allow the sample to thermally equilibrate.
  • Perform the DLS measurement according to the instrument's software instructions. Typically, multiple acquisitions are averaged to obtain a reliable result.

4. Data Analysis:

  • Analyze the correlation function to obtain the size distribution of the particles in the sample.
  • The primary output will be the hydrodynamic radius (Rh) of the main species (monomer).
  • The presence of larger species will be indicated by additional peaks in the size distribution or an increase in the polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample.[13]
  • Compare the Rh and PDI values across different formulations or storage conditions to assess relative colloidal stability.

Visualizations

Mechanism of Aggregation Prevention by Branched PEG Linkers cluster_0 Unstable ADC (No PEG or Linear PEG) cluster_1 Stable ADC with Branched PEG Linker ADC1 ADC HP1 Hydrophobic Payload ADC1->HP1 Conjugation ADC2 ADC HP2 Hydrophobic Payload ADC2->HP2 Conjugation Interaction Hydrophobic Interaction HP1->Interaction HP2->Interaction Aggregation Aggregation Interaction->Aggregation ADC3 ADC BranchedPEG1 Branched PEG Linker ADC3->BranchedPEG1 Conjugation ADC4 ADC BranchedPEG2 Branched PEG Linker ADC4->BranchedPEG2 Conjugation HP3 Hydrophobic Payload HP4 Hydrophobic Payload BranchedPEG1->HP3 NoInteraction Steric Hindrance & Hydrophilic Shielding BranchedPEG1->NoInteraction BranchedPEG2->HP4 BranchedPEG2->NoInteraction Stable Stable, Non-Aggregated ADC NoInteraction->Stable

Caption: Role of branched PEG linkers in preventing ADC aggregation.

Troubleshooting Workflow for ADC Aggregation cluster_post_conjugation Immediate (Post-Conjugation) cluster_storage Gradual (During Storage) Start ADC Aggregation Observed Timing When is aggregation observed? Start->Timing PostConjugation_Cause1 High local concentration of linker-payload? Timing->PostConjugation_Cause1 Immediately Storage_Cause1 Suboptimal formulation buffer? Timing->Storage_Cause1 During Storage PostConjugation_Solution1 Optimize addition rate (slow, stepwise) PostConjugation_Cause1->PostConjugation_Solution1 Reassess Re-analyze Aggregation (SEC, DLS) PostConjugation_Solution1->Reassess PostConjugation_Cause2 High % of organic co-solvent? PostConjugation_Solution2 Minimize co-solvent; use more soluble linker PostConjugation_Cause2->PostConjugation_Solution2 PostConjugation_Solution2->Reassess PostConjugation_Cause3 Suboptimal buffer pH or ionic strength? PostConjugation_Solution3 Adjust pH away from pI; optimize ionic strength PostConjugation_Cause3->PostConjugation_Solution3 PostConjugation_Solution3->Reassess Storage_Solution1 Screen different buffers (pH, excipients) using DLS Storage_Cause1->Storage_Solution1 Storage_Solution1->Reassess Storage_Cause2 Inadequate stabilization? Storage_Solution2 Add stabilizers (sugars, surfactants, amino acids) Storage_Cause2->Storage_Solution2 Storage_Solution2->Reassess Storage_Cause3 Improper storage conditions? Storage_Solution3 Control temperature; protect from light Storage_Cause3->Storage_Solution3 Storage_Solution3->Reassess Reassess->Timing Unsuccessful End Aggregation Mitigated Reassess->End Successful

Caption: Troubleshooting workflow for ADC aggregation issues.

Experimental Workflow for ADC Aggregation Analysis cluster_SEC Size Exclusion Chromatography (SEC) cluster_DLS Dynamic Light Scattering (DLS) Start ADC Sample SEC_Prep Sample Preparation (Dilution & Filtration) Start->SEC_Prep DLS_Prep Sample Preparation (Dilution & Filtration) Start->DLS_Prep SEC_Run HPLC/UHPLC Run SEC_Prep->SEC_Run SEC_Analysis Data Analysis (Peak Integration) SEC_Run->SEC_Analysis SEC_Result Quantitative Result: % Monomer, % Aggregate SEC_Analysis->SEC_Result Conclusion Comprehensive Aggregation Profile SEC_Result->Conclusion DLS_Run DLS Measurement DLS_Prep->DLS_Run DLS_Analysis Data Analysis (Correlation Function) DLS_Run->DLS_Analysis DLS_Result Qualitative Result: Hydrodynamic Radius (Rh) Polydispersity Index (PDI) DLS_Analysis->DLS_Result DLS_Result->Conclusion

Caption: Workflow for ADC aggregation analysis using SEC and DLS.

References

Technical Support Center: Optimizing Reaction Conditions for N-(Boc-PEG3)-N-bis(PEG2-alcohol)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(Boc-PEG3)-N-bis(PEG2-alcohol). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of this branched PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is N-(Boc-PEG3)-N-bis(PEG2-alcohol)?

A1: N-(Boc-PEG3)-N-bis(PEG2-alcohol) is a branched, heterobifunctional PEG linker. It features a central nitrogen atom to which a Boc-protected amine on a PEG3 chain and two separate PEG2 chains terminating in hydroxyl groups are attached.[1][2] The Boc protecting group can be removed under acidic conditions to reveal a primary amine, while the two hydroxyl groups are available for further chemical modification.[1][2] Its branched structure and the hydrophilic PEG chains enhance water solubility.[1][2]

Q2: What are the main applications of N-(Boc-PEG3)-N-bis(PEG2-alcohol)?

A2: This linker is valuable in bioconjugation, drug delivery, and the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs). The orthogonally protected functional groups (Boc-amine and hydroxyls) allow for sequential and controlled conjugation of different molecules.

Q3: What are the storage and handling recommendations for N-(Boc-PEG3)-N-bis(PEG2-alcohol)?

A3: It is recommended to store N-(Boc-PEG3)-N-bis(PEG2-alcohol) at -20°C in a dry environment.[2] The compound is soluble in water, DMSO, DCM, and DMF.[2] For experimental use, it is advisable to warm the vial to room temperature before opening to prevent moisture condensation.

Q4: How can the Boc group be removed from N-(Boc-PEG3)-N-bis(PEG2-alcohol)?

A4: The Boc (tert-butoxycarbonyl) group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The reaction is usually performed at room temperature.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and subsequent use of N-(Boc-PEG3)-N-bis(PEG2-alcohol).

Synthetic Step 1: Synthesis of the Branched Amine Core

A plausible synthetic route involves the N-alkylation of a primary amine bearing a protected PEG chain with two PEG chains bearing a leaving group. For instance, reacting Boc-NH-PEG3-amine with two equivalents of a PEG2-halide or PEG2-tosylate.

Q1: I am observing low yields of the desired N-(Boc-PEG3)-N-bis(PEG2-alcohol) and have a significant amount of starting Boc-NH-PEG3-amine remaining. What could be the issue?

A1: Incomplete reaction is a likely cause. Here are a few troubleshooting steps:

  • Base Strength: Ensure a sufficiently strong, non-nucleophilic base is used to deprotonate the Boc-protected amine. Sodium hydride (NaH) is a common choice for such alkylations.

  • Reaction Temperature: While room temperature may be sufficient, gently heating the reaction mixture (e.g., to 40-50°C) can improve the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Reaction Time: Extend the reaction time and monitor the progress by a suitable technique like TLC or LC-MS.

  • Reagent Stoichiometry: A slight excess of the PEG2-electrophile (e.g., 2.2 equivalents) may be necessary to drive the reaction to completion.

Q2: I am observing the formation of a mono-alkylated intermediate, N-(Boc-PEG3)-N-(PEG2-alcohol), as a major byproduct. How can I promote the formation of the di-alkylated product?

A2: The formation of the mono-alkylated product suggests that the second alkylation step is slow.

  • Increase Temperature: After the initial phase of the reaction, a moderate increase in temperature can facilitate the second alkylation.

  • Choice of Base and Solvent: The combination of base and solvent can influence the reaction rate. A polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the intermediate amine anion.

  • Staged Addition: Consider a staged approach where the base and the second equivalent of the PEG2-electrophile are added after the formation of the mono-alkylated intermediate is observed.

Synthetic Step 2: Purification of N-(Boc-PEG3)-N-bis(PEG2-alcohol)

Q3: I am having difficulty purifying the final product from the reaction mixture. What purification techniques are recommended?

A3: Due to the polar nature and high molecular weight of the product, purification can be challenging.

  • Column Chromatography: Reversed-phase chromatography (C18) can be effective. A gradient elution with water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. For highly polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a better option.[3]

  • Extraction: If there is a significant difference in polarity between the product and impurities, a liquid-liquid extraction might be useful for initial cleanup.

  • Precipitation: In some cases, precipitation of the product by adding a non-polar solvent to a solution of the crude product in a polar solvent can be an effective purification step.

Deprotection of the Boc Group

Q4: My Boc deprotection is incomplete. How can I ensure complete removal of the Boc group?

A4: Incomplete deprotection can be due to several factors:

  • Acid Concentration: Ensure a sufficient concentration of TFA is used. A common starting point is 20-50% TFA in DCM.

  • Reaction Time: While often fast, some sterically hindered Boc groups may require longer reaction times. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Scavengers: The t-butyl cation generated during deprotection can lead to side reactions. Adding a scavenger like triisopropylsilane (B1312306) (TIS) can prevent these and may improve the overall efficiency of the deprotection.[4]

Q5: I am observing degradation of my molecule during Boc deprotection. What could be the cause?

A5: The ether linkages in the PEG chains are generally stable to acidic conditions used for Boc deprotection. However, if other acid-labile functional groups are present in a molecule conjugated to the linker, they may be cleaved.

  • Milder Conditions: If acid sensitivity is a concern, consider alternative, milder deprotection methods, although these are less common for Boc groups.

  • Reaction Temperature: Perform the deprotection at 0°C or room temperature and avoid heating.

Experimental Protocols

The following are hypothetical, yet chemically reasonable, protocols for the synthesis and deprotection of N-(Boc-PEG3)-N-bis(PEG2-alcohol). These should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of N-(Boc-PEG3)-N-bis(PEG2-alcohol)

This protocol is based on a Williamson ether synthesis-like N-alkylation.

Parameter Recommendation
Starting Materials Boc-NH-PEG3-amine, 2.2 eq. of Tosyl-PEG2-alcohol
Base 2.5 eq. Sodium Hydride (NaH, 60% dispersion in oil)
Solvent Anhydrous Dimethylformamide (DMF)
Temperature 0°C to 40°C
Reaction Time 12-24 hours
Work-up Quench with water, extract with an organic solvent (e.g., DCM), wash with brine, dry over Na2SO4, and concentrate.
Purification Reversed-phase column chromatography (C18), eluting with a water/acetonitrile gradient.

Methodology:

  • To a solution of Boc-NH-PEG3-amine in anhydrous DMF at 0°C under an inert atmosphere (e.g., argon), add NaH portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of Tosyl-PEG2-alcohol in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 40°C, stirring for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to 0°C and carefully quench with water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reversed-phase column chromatography.

Protocol 2: Boc Deprotection
Parameter Recommendation
Starting Material N-(Boc-PEG3)-N-bis(PEG2-alcohol)
Reagent 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Scavenger (Optional) 2.5-5% Triisopropylsilane (TIS)
Temperature Room Temperature
Reaction Time 1-2 hours
Work-up Evaporate the solvent and TFA under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.

Methodology:

  • Dissolve N-(Boc-PEG3)-N-bis(PEG2-alcohol) in DCM.

  • Add the TFA solution (and TIS if used) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a mild base if the free amine is required.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_deprotection Deprotection cluster_final Final Product SM1 Boc-NH-PEG3-Amine React N-Alkylation (NaH, DMF) SM1->React SM2 Tosyl-PEG2-Alcohol SM2->React Product N-(Boc-PEG3)-N- bis(PEG2-alcohol) React->Product Deprotect Boc Deprotection (TFA, DCM) Product->Deprotect Final H2N-PEG3-N- bis(PEG2-alcohol) Deprotect->Final

Caption: Synthetic workflow for N-(Boc-PEG3)-N-bis(PEG2-alcohol) and its deprotection.

Side_Reactions cluster_pathways Reaction Pathways Start Boc-NH-PEG3-Amine + Tosyl-PEG2-Alcohol Desired Desired Product: N,N-dialkylation Start->Desired NaH, DMF Side1 Side Product 1: N-monoalkylation Start->Side1 Insufficient reagent or time Side2 Side Product 2: O-alkylation of PEG-alcohol Start->Side2 Strongly basic conditions

Caption: Potential side reactions during the synthesis of the branched PEG linker.

References

PROTAC Synthesis Technical Support Center: Troubleshooting Low Yield with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) regarding low yields encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers.

Troubleshooting Guides

This section provides solutions to common challenges encountered during the synthesis of PROTACs with PEG linkers.

Issue: Low yield after the first coupling reaction (e.g., amide bond formation).

Question: I am seeing a low yield of my intermediate product after coupling my warhead/E3 ligase ligand to the PEG linker. What are the potential causes and how can I improve the yield?

Answer: Low yields in the initial coupling step are a common hurdle. Several factors can contribute to this issue, ranging from reaction conditions to the nature of the starting materials.

Possible Causes & Troubleshooting Steps:

  • Inefficient Coupling Reagents: The choice of coupling reagent is critical for efficient amide bond formation.

    • Recommendation: If you are using standard coupling reagents like EDC with NHS, consider switching to a more potent phosphonium- or uranium-based reagent such as HATU, HBTU, or PyBOP, often in the presence of a base like DIPEA.[1] These reagents are known to be highly efficient for forming amide bonds, even with sterically hindered substrates.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact coupling efficiency.

    • Recommendation: Ensure you are using an anhydrous polar aprotic solvent such as DMF or DMSO.[1][2] Reactions are typically run at room temperature, but gentle heating (e.g., to 40-50 °C) can sometimes improve yields, especially with less reactive coupling partners. Monitor the reaction progress using LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.[1][3]

  • Steric Hindrance: The reactive sites on your warhead, E3 ligase ligand, or the PEG linker itself may be sterically hindered, preventing efficient coupling.

    • Recommendation: While challenging to overcome, altering the attachment point of the linker on the ligand or using a longer PEG linker to create more space can sometimes alleviate steric clash.[4][5]

  • Poor Solubility of Starting Materials: If your warhead or E3 ligase ligand has poor solubility in the reaction solvent, it can lead to an incomplete reaction.

    • Recommendation: Ensure complete dissolution of your starting materials before adding the coupling reagents. Sonication or gentle heating may be required. If solubility remains an issue, consider a different solvent system. The incorporation of the PEG linker is intended to improve the solubility of the final PROTAC, but the initial components must be soluble for the reaction to proceed.[2][6][7]

Issue: Low yield in the final "click chemistry" ligation step.

Question: My final copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to assemble the PROTAC is giving a low yield. How can I troubleshoot this?

Answer: Click chemistry is generally a high-yielding reaction, but certain factors can lead to reduced efficiency.[4][8][9]

Possible Causes & Troubleshooting Steps:

  • Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation, which will halt the reaction.

    • Recommendation: Use a freshly prepared solution of the reducing agent, such as sodium ascorbate (B8700270), to ensure the copper remains in its active Cu(I) state.[1][2] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Incorrect Stoichiometry: While click chemistry is efficient, the stoichiometry of the reactants is still important.

    • Recommendation: Use a slight excess (1.0 to 1.2 equivalents) of one of the components to drive the reaction to completion.[3] Monitor the reaction by LC-MS to track the consumption of the limiting reagent.

  • Impure Starting Materials: Impurities in the azide (B81097) or alkyne-functionalized intermediates can interfere with the catalyst and reduce the yield.

    • Recommendation: Ensure that your intermediate products are thoroughly purified before proceeding to the final click reaction. Purification by flash column chromatography or preparative HPLC is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: How does the length of the PEG linker affect the synthesis yield and the final PROTAC's activity?

A1: The PEG linker's length is a critical parameter that influences not only the biological activity of the PROTAC but also the synthetic accessibility.[8][10][]

  • Synthesis Yield: Generally, the chemical synthesis yield is not directly dependent on the PEG linker length in a predictable way. However, very long and flexible PEG linkers can sometimes make purification more challenging due to their polymeric nature, which can indirectly affect the isolated yield.[12]

  • PROTAC Activity: The linker length is crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[10][13]

    • A linker that is too short may lead to steric clashes, preventing the ternary complex from forming.[4][14]

    • A linker that is too long might not effectively bring the two proteins into proximity for ubiquitination.[4]

    • The optimal linker length is target-dependent and often needs to be determined empirically by synthesizing a library of PROTACs with varying PEG chain lengths.[2][8]

Q2: I am having difficulty purifying my PEGylated PROTAC. What are the best practices?

A2: The purification of PEGylated PROTACs is notoriously challenging due to the physicochemical properties of the PEG chain, which can lead to co-elution with impurities.[12] A multi-step purification strategy is often required.

  • Initial Cleanup: For crude reaction mixtures with many small molecule impurities, an initial solid-phase extraction (SPE) can be beneficial.[12]

  • Size Exclusion Chromatography (SEC): SEC is effective for separating the larger PEGylated PROTAC from smaller unreacted starting materials and byproducts.[12]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that is essential for achieving high purity.[12] Gradient optimization is key to separating the desired product from closely related impurities.

  • Ion-Exchange Chromatography (IEX): If your PROTAC has charged moieties, IEX can be a powerful tool for separating species with different charge shielding effects due to PEGylation.[15]

Q3: Should I use amide coupling or click chemistry to assemble my PROTAC?

A3: Both are robust methods, and the choice depends on your overall synthetic strategy.

  • Amide Coupling: This is a very common and well-established method. It is often used in a stepwise manner to build the PROTAC.[1] However, it can sometimes suffer from lower yields with sterically hindered substrates.

  • Click Chemistry (CuAAC): This method is highly efficient, high-yielding, and has excellent functional group tolerance.[8][9] It is particularly well-suited for the final convergent step of bringing two complex intermediates together.[8]

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation in PROTAC Synthesis

Coupling ReagentBaseTypical Yield RangeKey Advantages
EDC/NHSDIPEA40-70%Readily available, cost-effective.
HBTUDIPEA60-90%High efficiency, suppressed racemization.
HATUDIPEA70-95%Very high efficiency, even for hindered couplings.[1]
PyBOPDIPEA65-90%High efficiency, stable reagent.

Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid-containing fragment (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[1] Stir the mixture at room temperature for 15 minutes.

  • Coupling: Add the amine-functionalized PEG linker or intermediate (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide-linked product.[1]

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolution: Dissolve the alkyne-functionalized fragment (1.0 eq) and the azide-functionalized fragment (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H2O or DMF).[1][2]

  • Catalyst Preparation: In separate vials, prepare fresh solutions of copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq) in water and sodium ascorbate (0.2 eq) in water.[1]

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.[1] Monitor the progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the final PROTAC by preparative HPLC to obtain the desired product.[1]

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Analysis warhead Warhead intermediate_a Intermediate A (Warhead-Linker) warhead->intermediate_a Coupling Reaction 1 final_protac Final PROTAC warhead->final_protac e3_ligand E3 Ligase Ligand intermediate_b Intermediate B (E3 Ligand-Linker) e3_ligand->intermediate_b Coupling Reaction 1' e3_ligand->final_protac Alternative Route peg_linker Bifunctional PEG Linker peg_linker->intermediate_a peg_linker->intermediate_b intermediate_a->final_protac Coupling Reaction 2 intermediate_b->final_protac Alternative Route' purification Purification (HPLC, SEC) final_protac->purification analysis Analysis (LC-MS, NMR) purification->analysis

Caption: A generalized workflow for the modular synthesis of PROTACs.

Troubleshooting_Low_Yield start Low Synthesis Yield coupling_issue Inefficient Coupling? start->coupling_issue reagent_check Optimize Coupling Reagents (e.g., HATU, PyBOP) coupling_issue->reagent_check Yes purification_issue Purification Loss? coupling_issue->purification_issue No condition_check Adjust Reaction Conditions (Solvent, Temp, Time) reagent_check->condition_check purification_method Optimize Purification Strategy (e.g., Multi-step HPLC/SEC) purification_issue->purification_method Yes solubility_issue Poor Solubility? purification_issue->solubility_issue No solubility_solve Change Solvent System Use Sonication solubility_issue->solubility_solve Yes steric_issue Steric Hindrance? solubility_issue->steric_issue No steric_solve Redesign Linker Attachment Point steric_issue->steric_solve Yes

References

steric hindrance issues with N-(Boc-PEG3)-N-bis(PEG2-alcohol)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-(Boc-PEG3)-N-bis(PEG2-alcohol). The information provided addresses common issues related to steric hindrance that may arise during the experimental use of this branched PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is N-(Boc-PEG3)-N-bis(PEG2-alcohol) and what are its primary applications?

N-(Boc-PEG3)-N-bis(PEG2-alcohol) is a branched polyethylene (B3416737) glycol (PEG) linker.[1] Its structure features a central nitrogen atom to which a Boc-protected amine (via a PEG3 spacer) and two separate PEG2-alcohol arms are attached. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines that can be removed under acidic conditions.[1] The two terminal hydroxyl (-OH) groups on the PEG2 arms are available for further chemical modification, such as esterification or conversion to other reactive functional groups.[1]

This branched architecture and the hydrophilic nature of the PEG chains make it a versatile tool in bioconjugation, particularly for:

  • PROTAC® Development: The branched structure allows for the attachment of two molecules, such as a target protein ligand and an E3 ligase ligand, with a central point for further modification or to enhance solubility and optimize spatial orientation.[2][3][4][5]

  • Antibody-Drug Conjugates (ADCs): It can be used to link cytotoxic drugs to an antibody, where the branched nature can influence the drug-to-antibody ratio (DAR) and the overall physicochemical properties of the conjugate.

  • Nanoparticle Functionalization: The hydroxyl groups can be used to attach the linker to the surface of nanoparticles, while the Boc-protected amine offers a subsequent site for conjugating targeting ligands or other molecules after deprotection.

  • Dendrimer Synthesis: The branched structure serves as a foundational element for building more complex, multi-armed structures.

Q2: What is steric hindrance and why is it a potential issue with this molecule?

Steric hindrance is a chemical phenomenon where the size and spatial arrangement of atoms or groups of atoms in a molecule obstruct or slow down a chemical reaction. With N-(Boc-PEG3)-N-bis(PEG2-alcohol), steric hindrance can arise from several features:

  • The Boc Protecting Group: The tert-butyl group is bulky and can physically block the approach of reagents to the nearby nitrogen atom or other parts of the molecule.

  • The Branched PEG Chains: The two PEG2-alcohol arms and the PEG3-amine spacer create a crowded molecular environment around the central nitrogen. These flexible chains can fold and shield reactive sites.

This steric crowding can lead to challenges in two main areas:

  • Reactions at the Hydroxyl Groups: The proximity of the two PEG2 arms and the PEG3 chain can hinder the access of reagents to the terminal hydroxyl groups, potentially leading to lower reaction yields or requiring more forcing reaction conditions.

  • Boc Deprotection: The PEG chains may partially shield the Boc group, making its removal with acid less efficient than in a less crowded molecule.

Q3: I am observing low yields in my coupling reaction with the hydroxyl groups. What are the likely causes and how can I troubleshoot this?

Low yields in reactions involving the hydroxyl groups of N-(Boc-PEG3)-N-bis(PEG2-alcohol) are often due to steric hindrance. Here are some common causes and troubleshooting strategies:

  • Insufficient Reagent Stoichiometry: Due to steric hindrance, a larger excess of the coupling reagent and the molecule to be conjugated may be necessary to drive the reaction to completion.

  • Suboptimal Reaction Conditions: Longer reaction times and/or elevated temperatures may be required to overcome the activation energy barrier imposed by steric hindrance.

  • Choice of Coupling Reagents: For esterification reactions, using more powerful activating agents can improve yields.

Troubleshooting Guides

Guide 1: Low Yield in Coupling Reactions at the Hydroxyl Groups

This guide provides a systematic approach to troubleshooting low-yield reactions when functionalizing the two alcohol moieties of N-(Boc-PEG3)-N-bis(PEG2-alcohol).

cluster_reagents Step 1: Reagent Check cluster_conditions Step 2: Conditions Optimization cluster_coupling Step 3: Coupling Chemistry start Low Reaction Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Time, Temp, Solvent) check_reagents->check_conditions Reagents OK reagent_quality Use fresh, high-purity reagents. Confirm structure of starting materials. check_reagents->reagent_quality reagent_stoichiometry Increase excess of coupling partner (e.g., 3-5 eq. per -OH). Increase excess of coupling agents (e.g., EDC/DMAP). check_reagents->reagent_stoichiometry optimize_coupling Optimize Coupling Chemistry check_conditions->optimize_coupling Conditions Standard reaction_time Extend reaction time (e.g., from 4h to 16h). Monitor progress by TLC or LC-MS. check_conditions->reaction_time reaction_temp Increase temperature moderately (e.g., from RT to 40°C). Caution: check stability of all reactants. check_conditions->reaction_temp solvent Ensure reactants are fully soluble. Use anhydrous polar aprotic solvents (e.g., DMF, DMSO). check_conditions->solvent purification Assess Purification Method optimize_coupling->purification Still Low Yield coupling_agent Switch to a more potent coupling reagent (e.g., HATU, HBTU for amidation if -OH is converted to acid). optimize_coupling->coupling_agent catalyst Increase catalyst loading (e.g., DMAP). optimize_coupling->catalyst success Yield Improved purification->success Issue Identified

Caption: Troubleshooting workflow for low coupling reaction yields.

The following table provides an illustrative comparison of how reaction conditions can affect the yield of a hypothetical esterification reaction on both hydroxyl groups.

ParameterCondition A (Standard)Condition B (Optimized for Steric Hindrance)Expected Yield (%)
Coupling Partner 1.5 eq. per -OH4.0 eq. per -OH40-50%
Coupling Reagent EDC/DMAP (1.5 eq.)EDC/DMAP (3.0 eq.)65-75%
Reaction Time 4 hours16 hours70-85%
Temperature Room Temperature40 °C>85%

Note: These are illustrative yields and will vary depending on the specific reactants.

Guide 2: Incomplete Boc Deprotection

This guide addresses issues with the incomplete removal of the Boc protecting group, which is a necessary step before utilizing the primary amine.

cluster_acid Step 1: Acid Conditions cluster_params Step 2: Reaction Parameters start Incomplete Boc Deprotection check_acid Verify Acid Strength and Concentration start->check_acid check_reaction_params Review Reaction Time and Temperature check_acid->check_reaction_params Acid is appropriate acid_conc Increase TFA concentration (e.g., from 20% to 50% in DCM). Use neat TFA for very stubborn cases. check_acid->acid_conc acid_type Consider alternative acids like HCl in dioxane. check_acid->acid_type scavengers Consider Scavenger Effects check_reaction_params->scavengers Parameters are sufficient deprotection_time Extend reaction time (e.g., from 1h to 3h). Monitor by TLC or LC-MS. check_reaction_params->deprotection_time deprotection_temp Slight warming may help, but monitor for side reactions. check_reaction_params->deprotection_temp workup Evaluate Work-up Procedure scavengers->workup No obvious side reactions success Complete Deprotection workup->success Issue resolved

Caption: Troubleshooting pathway for incomplete Boc deprotection.

This table illustrates how different acidic conditions can influence the efficiency of Boc group removal.

Acid ConditionTimeTemperatureTypical Outcome
20% TFA in DCM1 hourRoom Temp.Incomplete to partial deprotection
50% TFA in DCM2 hoursRoom Temp.Generally effective
Neat TFA30 min0 °C to RTUsually complete deprotection
4M HCl in Dioxane2 hoursRoom Temp.Effective alternative

Experimental Protocols

Protocol 1: General Procedure for Esterification of Hydroxyl Groups

This protocol describes a general method for coupling a carboxylic acid to the two hydroxyl groups of N-(Boc-PEG3)-N-bis(PEG2-alcohol).

  • Dissolution: Dissolve N-(Boc-PEG3)-N-bis(PEG2-alcohol) (1 eq.) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Addition of Acid: Add the carboxylic acid to be coupled (suggested starting point: 4-5 eq.).

  • Addition of Coupling Agents: Add N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3-4 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.2 eq.).

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free primary amine.

  • Dissolution: Dissolve the Boc-protected compound in DCM (dichloromethane).

  • Addition of Acid: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) to the solution (typically a final concentration of 20-50% v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Removal of Acid: After the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • Isolation: The resulting amine salt can be used directly in the next step or isolated by precipitation with cold diethyl ether.

Disclaimer: The information provided in this Technical Support Center is for guidance only. All experimental procedures should be performed by qualified individuals and adapted to meet the specific requirements of their research. All quantitative data presented is illustrative and may not be representative of actual experimental results.

References

Technical Support Center: Purification of Trifunctional Linker Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for challenges encountered during the purification of trifunctional linker conjugates, such as antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities that need to be removed during the purification of trifunctional linker conjugates?

A1: The main impurities include unconjugated antibodies, excess free linker-payload (drug), residual organic solvents from the conjugation reaction, and product-related impurities like aggregates or fragments.[1] The reaction mixture is often heterogeneous, containing conjugate variants with different drug-to-antibody ratios (DARs). Effectively removing all these components is critical for the safety and efficacy of the final product.[2][3]

Q2: What are the most common purification techniques for trifunctional linker conjugates?

A2: A multi-step downstream process is typically employed.[1]

  • Tangential Flow Filtration (TFF): Also known as Ultrafiltration/Diafiltration (UF/DF), TFF is widely used for the initial cleanup.[4] It efficiently removes small molecule impurities like free linker-drug and organic solvents and is used for buffer exchange.[5][6][7]

  • Hydrophobic Interaction Chromatography (HIC): This is the primary method for separating conjugate species based on their drug-to-antibody ratio (DAR).[8][9] The addition of each hydrophobic payload increases the molecule's overall hydrophobicity, allowing for separation based on drug load.[10]

  • Size Exclusion Chromatography (SEC): SEC is used to remove high-molecular-weight species (aggregates) and low-molecular-weight fragments.[11][12] It separates molecules based on their size.[11]

  • Ion-Exchange Chromatography (IEX) & Mixed-Mode Chromatography: These techniques are often used as polishing steps to remove remaining impurities, including aggregates and charge variants of the conjugate.[13]

Q3: Why is aggregation a common problem, and how does it impact purification?

A3: The conjugation of hydrophobic payloads to an antibody increases its propensity to aggregate.[1][14] These aggregates are a critical quality attribute that must be removed as they can compromise drug safety and efficacy, potentially causing immunogenic responses.[11] Purification methods must be optimized to remove aggregates while maximizing the recovery of the desired monomeric conjugate. SEC is the standard method for aggregate analysis and removal, though other methods like HIC can also contribute to their separation.[7][12]

Q4: What is the Drug-to-Antibody Ratio (DAR) and why is it important to control during purification?

A4: The DAR is the average number of drug molecules conjugated to a single antibody and is a critical quality attribute that can directly affect the conjugate's safety and efficacy.[8] A heterogeneous DAR distribution is a common outcome of the conjugation reaction. Purification processes, particularly HIC, are designed to isolate a sub-population of the conjugate with a specific, more homogeneous DAR to ensure consistent pharmacological properties.[15]

Q5: What are the specific challenges associated with purifying conjugates with trifunctional linkers, such as dual-payload ADCs?

A5: Trifunctional linkers, which allow for the attachment of two different payloads or a payload and another functional moiety, increase the complexity of the product mixture. This creates significant purification challenges.[16] The resulting product is a complex mixture of species with different payloads and DARs, making it difficult to achieve a homogeneous final product. Purification strategies must be highly selective to separate these closely related variants. This often requires orthogonal chromatographic techniques and advanced analytical methods for characterization.

Purification Performance Data

The following tables summarize typical performance data for common purification techniques used for antibody-conjugates.

Table 1: Comparison of Common Chromatography Techniques for Conjugate Purification

TechniquePrimary PurposeTypical RecoveryPurity AchievedKey AdvantagesCommon Challenges
Tangential Flow Filtration (TFF) Removal of free drug/solvents, buffer exchange[7]>90%[13]N/A (Bulk separation)Fast, scalable, efficient for small molecule removal[7]Can induce aggregation; may not remove all hydrophobic impurities[13][14]
Hydrophobic Interaction (HIC) DAR species separation[8]70-85%[17]High (can isolate specific DAR species)[17]Operates under non-denaturing conditions[10][18]Low peak resolution and yield can be challenging to optimize[13]
Size Exclusion (SEC) Aggregate and fragment removal[11]>90%Can reduce aggregates to <1%[17]High resolution for size variants[11]Potential for non-specific binding of hydrophobic ADCs[11]
Mixed-Mode Cation Exchange (CEX) Polishing, aggregate & impurity removal~70%>97%High selectivity for impuritiesRequires careful optimization of buffer conditions

Troubleshooting Guides

Issue 1: Low Recovery of Conjugate during Hydrophobic Interaction Chromatography (HIC)
Possible Cause Question to Ask Troubleshooting Step
Precipitation on Column Is the starting salt concentration in the binding buffer too high for my conjugate's solubility?Decrease the salt concentration in the sample and binding buffer to improve solubility.[19][20]
Strong Hydrophobic Interactions Is my conjugate binding too tightly to the resin? This is common for high DAR species.Add a non-polar organic solvent (e.g., up to 25% isopropanol) to the elution buffer to facilitate elution.[8][17] Consider using a less hydrophobic HIC resin.[19]
Incorrect Buffer Conditions Is the pH of my buffers optimal for my conjugate's stability and solubility?Check the pH and salt stability of your protein. Ensure the final buffer pH is correct, as adding high concentrations of salt can alter it.[8][19]
Issue 2: Poor Peak Shape or Resolution in Size Exclusion Chromatography (SEC)
Possible Cause Question to Ask Troubleshooting Step
Secondary Hydrophobic Interactions Is the hydrophobic payload on my conjugate interacting with the SEC column stationary phase, causing peak tailing?Add a small amount of an organic modifier (e.g., 10-20% isopropanol (B130326) or acetonitrile) to the mobile phase to disrupt these interactions.[11][12] Use a column with modern, bio-inert surface chemistry designed for ADCs.[21]
Ionic Interactions Is my protein interacting with the silica (B1680970) backbone of the column?Optimize the mobile phase salt concentration. A moderate amount of salt (e.g., 150 mM) is typically needed to prevent adsorption.[11]
Sample Overload Am I injecting too much protein onto the column?Reduce the sample load volume or concentration.
Poorly Packed Column Has the column performance degraded over time?Check column efficiency with a standard and repack or replace if necessary.[20]
Issue 3: Incomplete Removal of Free Linker-Payload with Tangential Flow Filtration (TFF)
Possible Cause Question to Ask Troubleshooting Step
Insufficient Diafiltration Volumes Have I performed enough buffer exchanges to clear the impurity?Increase the number of diavolumes (DV). Typically 5-7 DVs are needed for efficient clearance.
Impurity Self-Association Is the hydrophobic free drug forming micelles or aggregates that are retained by the membrane?Optimize the buffer conditions (e.g., pH, excipients) to minimize self-association.[13] A subsequent polishing chromatography step may be required.[13]
Non-specific Binding Is the free drug binding to the conjugate, the TFF membrane, or system components?Evaluate different membrane types. Ensure system is well-flushed. Some studies show impurity clearance is largely unaffected by process parameters, suggesting this is less common.[6][22]
Unreacted Groups on ADC Could the free linker-drug be reacting with the purified ADC during processing?For certain linker chemistries (e.g., maleimide), residual reactive groups on the ADC can react with free linker-drug. Consider adding a capping agent after the initial conjugation reaction.[23]

Experimental Protocols & Workflows

Overall Purification Workflow

A typical purification workflow for trifunctional linker conjugates involves an initial capture and buffer exchange step, followed by one or more polishing chromatography steps to remove specific impurities, and a final formulation step.

G cluster_0 Upstream cluster_1 Downstream Purification cluster_2 Final Product Conjugation Crude Conjugation Reaction Mixture TFF1 Step 1: TFF (UF/DF) (Removes free drug, solvent; Buffer Exchange) Conjugation->TFF1 Initial Cleanup HIC Step 2: HIC Chromatography (Separates DAR species) TFF1->HIC Polishing SEC Step 3: SEC Chromatography (Removes aggregates) HIC->SEC Aggregate Removal TFF2 Step 4: TFF (UF/DF) (Concentration & Formulation) SEC->TFF2 Final Formulation Purified Purified Conjugate TFF2->Purified

Caption: General downstream purification workflow for trifunctional linker conjugates.

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Separation

This protocol provides a general method for separating ADC species with different drug loads. Optimization is required for each specific conjugate.

  • Column & Buffers:

    • Column: Select a HIC column (e.g., Butyl, Phenyl, or Ether-based chemistry) suitable for antibody separations.

    • Buffer A (Binding): 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0.[17]

    • Buffer B (Elution): 25 mM Potassium Phosphate, pH 7.0, containing 25% (v/v) Isopropanol.[17] Filter all buffers through a 0.22 µm membrane.[8]

  • Sample Preparation:

    • Dilute the conjugate sample (post-TFF) with Buffer A to a final salt concentration that ensures binding (e.g., 1-1.5 M Ammonium Sulfate).

    • Filter the sample through a 0.45 µm filter before loading.[24]

  • Chromatography Steps:

    • Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of 100% Buffer A.

    • Loading: Load the prepared sample onto the column at a recommended flow rate.

    • Wash: Wash the column with 5-10 CVs of 100% Buffer A to remove any unbound material.

    • Elution: Apply a linear gradient from 0% to 100% Buffer B over 10-20 CVs to elute the bound species.[17] Species will elute in order of increasing hydrophobicity (i.e., DAR 0, DAR 2, DAR 4, etc.).

    • Strip: Clean the column with 100% Buffer B to remove any remaining tightly bound species.

  • Regeneration & Storage:

    • Regenerate the column with a suitable cleaning solution (e.g., 1 N NaOH, following manufacturer's instructions) and store in 20% ethanol (B145695) or as recommended.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Removal

This protocol outlines a standard method for separating monomeric conjugates from aggregates.

  • Column & Mobile Phase:

    • Column: Select a SEC column with a pore size suitable for IgG molecules (e.g., 200-300Å).[25][26]

    • Mobile Phase: Isocratic elution is used. A typical buffer is Phosphate-Buffered Saline (PBS) or 150 mM Sodium Phosphate, pH 7.0.[12] For hydrophobic conjugates, adding 10-15% isopropanol may be necessary to prevent secondary interactions.[25]

    • Filter and degas the mobile phase before use.

  • Sample Preparation:

    • The sample should be in a buffer compatible with the mobile phase.

    • Ensure the sample is clear and free of particulates by centrifuging (10,000 x g for 15 min) and/or filtering (0.22 µm).[24]

  • Chromatography Steps:

    • System & Column Equilibration: Run the system with mobile phase until a stable baseline is achieved.

    • Injection: Inject a small volume of the sample (typically <2% of the column volume to ensure high resolution).

    • Elution: Run the column at a constant flow rate. Aggregates, having a larger hydrodynamic radius, will elute first, followed by the monomer, and then any fragments.[11]

  • Data Analysis:

    • Integrate the peaks corresponding to the aggregate and monomer to determine the percentage of high-molecular-weight species.

Protocol 3: Tangential Flow Filtration (TFF) for Buffer Exchange & Cleanup

This protocol describes a general procedure for removing small molecule impurities.

  • System & Membrane Setup:

    • Membrane: Install a TFF capsule or cassette with an appropriate molecular weight cut-off (MWCO), typically 30 kDa for an IgG-based conjugate (~150 kDa).[5]

    • System: Use a TFF system with a reservoir, pump, and pressure monitors.

  • Process Steps:

    • Conditioning: Flush the system and membrane with the target formulation buffer.[5]

    • Concentration (Optional): Concentrate the initial crude conjugate solution to a target concentration (e.g., 25-30 g/L).[5]

    • Diafiltration: Perform a constant-volume diafiltration by adding the new buffer (diafiltration buffer) to the reservoir at the same rate as the permeate is being removed.[5] Perform 5-7 diavolumes to achieve >99.5% removal of small molecule impurities.

    • Final Concentration: Concentrate the product to the desired final concentration. Over-concentrate slightly to account for dilution during product recovery from the system.[5]

    • Recovery: Recover the product from the TFF system, flushing with buffer to maximize yield.[5]

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing a common high-level issue: low yield of the purified conjugate.

References

Technical Support Center: Managing Solubility of Hydrophobic Payloads with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PEG linkers to improve the solubility of hydrophobic molecules. Here you will find answers to frequently asked questions, troubleshooting strategies for common experimental hurdles, detailed protocols, and visual guides to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is a PEG linker and how does it improve the solubility of hydrophobic molecules?

A PEG (Polyethylene Glycol) linker is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) glycol units.[1][2] Its hydrophilicity stems from the ether oxygen atoms in its backbone, which can form hydrogen bonds with water molecules.[2][3] When a PEG linker is covalently attached to a hydrophobic payload—a process known as PEGylation—it imparts a more hydrophilic character to the entire conjugate.[3][4] This process effectively creates a hydration shell around the molecule, which can prevent the aggregation of hydrophobic payloads in aqueous environments and significantly increase their solubility.[2][5]

Q2: What are the main differences between using a short PEG linker (e.g., PEG4, PEG8) versus a longer PEG chain (e.g., PEG2000)?

The length of the PEG chain is a critical factor that influences the physicochemical properties of the conjugate.[1][6]

  • Short PEG Linkers (e.g., PEG2-PEG12): These are often used when a modest increase in solubility is sufficient or when maintaining a smaller overall molecular size is important.[1] They provide a balance between improved hydrophilicity and minimal steric hindrance, which is ideal for applications like PROTACs or when the linker's primary role is as a spacer.[7][]

  • Long PEG Linkers (e.g., > PEG24, PEG2000): Longer chains are preferred for payloads with extreme hydrophobicity, as they provide a much greater solubilizing effect.[1] They also create a larger hydrodynamic radius, which can help reduce renal clearance, prolonging the circulation half-life of the molecule in vivo.[1][4] Additionally, the enhanced steric shielding from long PEG chains can better protect the payload from enzymatic degradation and reduce immunogenicity.[4]

Q3: Are there any disadvantages or potential liabilities to using PEG linkers?

While highly effective, PEGylation is not without potential drawbacks. A primary concern is immunogenicity .[9][10] The immune system can generate anti-PEG antibodies (both IgM and IgG), which can lead to accelerated blood clearance (ABC phenomenon) of the PEGylated molecule upon subsequent administrations, reducing its efficacy.[10][11][12] In some cases, this can also trigger hypersensitivity reactions.[13] Other potential issues include a possible decrease in the biological activity of the payload due to steric hindrance near its active site and manufacturing complexities related to ensuring batch-to-batch consistency.[4][10]

Q4: What is the difference between a linear and a branched PEG linker?

  • Linear PEG Linkers: These consist of a single, straight chain of PEG units with functional groups at one or both ends.[1] They are the most common type, offering predictable behavior and simpler synthesis.[1]

  • Branched PEG Linkers: These have multiple PEG arms extending from a central core.[1] This structure provides superior shielding effects and can be used to attach a higher payload of drug molecules, which is particularly useful for increasing the drug-to-antibody ratio (DAR) in antibody-drug conjugates without causing aggregation.[14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the PEGylation of a hydrophobic payload.

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of Reactive Groups: Functional groups like NHS-esters are moisture-sensitive and can hydrolyze, rendering them inactive. The maleimide (B117702) group on Mal-amido-PEG linkers can hydrolyze outside of the optimal pH range.[15]• Use anhydrous solvents (e.g., DMF, DMSO) for stock solutions.[3][15] • Allow linker vials to equilibrate to room temperature before opening to prevent condensation.[15] • For maleimide chemistry, maintain the reaction pH strictly between 6.5 and 7.5.[15]
Inactive Payload: The reactive group on your hydrophobic molecule (e.g., thiol, amine) may have oxidized or degraded during storage.[15]• Verify the purity and integrity of your payload using analytical methods like LC-MS or NMR before starting the conjugation.[15]
Suboptimal Molar Ratio: An insufficient molar excess of the PEG linker may lead to an incomplete reaction.• Optimize the molar ratio of the PEG linker to your hydrophobic molecule. Start with a 1.5 to 5-fold molar excess of the linker and titrate as needed.[3][15]
PEG-Conjugated Molecule Precipitates Out of Solution High Concentration: Even after PEGylation, the conjugate may have a solubility limit. High concentrations can promote aggregation and precipitation.[3]• Work with more dilute solutions during purification and for the final formulation. • Determine the maximum solubility of the conjugate experimentally.
Incorrect Buffer/pH: The solubility of the final conjugate can be highly dependent on the pH and buffer composition.• Perform a buffer screening experiment. Test a range of buffers (e.g., PBS, citrate, histidine) and pH values to find the optimal conditions for your specific conjugate.[3]
Insufficient PEGylation: The attached PEG chain may be too short to adequately solubilize the hydrophobic payload.• If solubility remains an issue, consider synthesizing the conjugate again using a longer PEG linker (e.g., move from a PEG4 to a PEG8 or PEG12).[15]
Difficulty Purifying the Conjugate Similar Physicochemical Properties: If the payload is large, a short PEG linker may not alter its properties enough for effective separation from the unreacted payload by standard chromatography.[15]• For separating the hydrophilic conjugate from the unreacted hydrophobic starting material, reverse-phase chromatography (RPC) is often effective.[3] • If there is a significant size difference, size-exclusion chromatography (SEC) can be used to separate the conjugate from unreacted starting materials.
Removing Excess Linker: A large excess of unreacted PEG linker can be difficult to remove, especially if it is a similar size to the payload.• If there is a significant size difference between the conjugate and the excess linker, dialysis or diafiltration can be an effective purification method.[3]

Quantitative Data: Solubility Enhancement Examples

The following table summarizes reported solubility enhancements for various hydrophobic drugs upon conjugation with PEG or other hydrophilic linkers. This data illustrates the potential for significant solubility improvement.

Hydrophobic DrugLinker TypeFold Increase in SolubilityReference
SN-38Multi-arm PEG400 to 1,000-fold[15]
PaclitaxelHumic Acid Complex>600-fold[15]
CiprofloxacinLA-PEG562.7% (in 2% excipient)[15]
ProbucolLA-PEG84,614.3% (in 1% excipient)[15]
CarvedilolPEG 6000 (Solid Dispersion)~37-fold (to 0.678 mg/ml)[16]

Experimental Protocols

Protocol 1: General Conjugation of a Hydrophobic Molecule to a PEG-NHS Ester

This protocol outlines the steps for conjugating a hydrophobic molecule containing a primary amine to a PEG linker activated with an N-Hydroxysuccinimide (NHS) ester.

Materials:

  • Amine-containing hydrophobic molecule

  • PEG-NHS ester (e.g., mPEG-NHS)

  • Anhydrous solvents (DMF or DMSO)[3]

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or sodium bicarbonate buffer, pH 7.5-8.5[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC, dialysis tubing)

Methodology:

  • Dissolve the Hydrophobic Molecule: Prepare a concentrated stock solution of your hydrophobic molecule in anhydrous DMF or DMSO (e.g., 10 mg/mL).[3]

  • Dissolve the PEG-NHS Ester: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a known concentration. A 5 to 10-fold molar excess relative to the hydrophobic molecule is a good starting point.[3]

  • Reaction Setup: In a clean reaction vessel, add the appropriate volume of the hydrophobic molecule stock solution to the conjugation buffer. Ensure the final concentration of the organic solvent is low enough to not cause precipitation.

  • Initiate Conjugation: Slowly add the dissolved PEG-NHS ester to the buffered solution of the hydrophobic molecule while gently stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C. Monitor the reaction progress using an appropriate analytical technique like LC-MS.

  • Quenching: Add a small amount of quenching buffer (e.g., Tris-HCl) to consume any unreacted NHS-ester groups. Let it react for 30 minutes.

  • Purification: Purify the PEGylated conjugate from unreacted starting materials and byproducts.

    • Reverse-Phase HPLC: Effective for separating the more hydrophilic conjugate from the unreacted hydrophobic molecule.[3]

    • Dialysis/Diafiltration: Useful for removing excess, unreacted PEG linker if there is a sufficient size difference.[3]

  • Analysis: Characterize the final product using LC-MS to confirm the identity and purity of the PEGylated conjugate.

Protocol 2: Measurement of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a PEGylated hydrophobic molecule.

Materials:

  • Purified PEGylated conjugate (lyophilized powder)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Orbital shaker or agitator

  • Centrifuge or filtration unit (e.g., 0.22 µm syringe filter)

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Methodology:

  • Prepare Suspension: Add an excess amount of the lyophilized PEGylated conjugate to a known volume of the aqueous buffer in a sealed vial. The goal is to create a saturated solution with visible undissolved solid.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[15]

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a low-protein-binding 0.22 µm filter to remove all undissolved solid.[15][17]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification:

    • Dilute the supernatant with the buffer to a concentration that falls within the linear range of your analytical method.

    • Measure the concentration of the dissolved conjugate using a pre-established calibration curve (e.g., via UV-Vis absorbance at a specific wavelength or HPLC peak area).

  • Calculate Solubility: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility of the PEGylated conjugate in mg/mL or µM. Compare this value to the solubility of the unconjugated payload measured under the same conditions.[15]

Visualizations

Caption: Mechanism of PEGylation enhancing payload solubility.

Conjugation_Workflow Figure 2: Experimental Workflow for Conjugation and Purification A 1. Dissolve Hydrophobic Payload in Anhydrous Solvent C 3. Mix Payload and Linker in Reaction Buffer (pH 7.5-8.5) A->C B 2. Dissolve PEG Linker (e.g., PEG-NHS) B->C D 4. Incubate (1-4h RT) Monitor Progress (LC-MS) C->D E 5. Quench Reaction (e.g., Tris Buffer) D->E F 6. Purify Conjugate (e.g., RP-HPLC, Dialysis) E->F G 7. Characterize Final Product (LC-MS, NMR) F->G H Lyophilize for Storage G->H caption Workflow for conjugating a hydrophobic payload.

Caption: Workflow for conjugating a hydrophobic payload.

Troubleshooting_Solubility Figure 3: Troubleshooting Flowchart for Low Conjugate Solubility Start Start: Purified Conjugate Precipitates Check_Conc Is the conjugate concentration too high? Start->Check_Conc Dilute Action: Reduce concentration and re-assess solubility Check_Conc->Dilute Yes Check_Buffer Is the buffer/pH optimal? Check_Conc->Check_Buffer No End_Success Resolved: Soluble Conjugate Dilute->End_Success Screen_Buffer Action: Perform buffer screening (vary pH, buffer type) Check_Buffer->Screen_Buffer No Check_PEG_Length Is the PEG linker long enough? Check_Buffer->Check_PEG_Length Yes Screen_Buffer->End_Success Resynthesize Action: Re-synthesize conjugate with a longer PEG linker Check_PEG_Length->Resynthesize No End_Fail Further optimization needed Check_PEG_Length->End_Fail Yes Resynthesize->End_Success caption Troubleshooting flowchart for low conjugate solubility.

Caption: Troubleshooting flowchart for low conjugate solubility.

References

Technical Support Center: Optimizing Linker Stability in Physiological Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to linker cleavage in physiological environments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of cleavable linkers used in antibody-drug conjugates (ADCs) and their intended cleavage mechanisms?

A1: Cleavable linkers are designed to be stable in systemic circulation and release the cytotoxic payload under specific conditions within the target tumor cells.[1] The primary types of cleavable linkers include:

  • Hydrazone Linkers: These are acid-labile linkers designed to hydrolyze and release the drug in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2][3]

  • Disulfide Linkers: These linkers are stable at physiological pH but are cleaved in the reducing environment of the cytoplasm, which has a high concentration of glutathione (B108866) (GSH), particularly in cancer cells.[2]

  • Peptide Linkers: These linkers are cleaved by specific proteases, such as Cathepsin B, that are overexpressed in the lysosomes of tumor cells.[3][4] Common peptide sequences include valine-citrulline (Val-Cit).[5]

  • β-Glucuronide Linkers: These are cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes.[6]

Q2: What are the primary causes of premature linker cleavage in plasma?

A2: Premature linker cleavage in the bloodstream is a significant challenge that can lead to off-target toxicity and reduced therapeutic efficacy.[] Key causes include:

  • Enzymatic Degradation: Certain plasma enzymes can recognize and cleave linkers. For instance, the Val-Cit dipeptide linker is susceptible to cleavage by mouse carboxylesterase 1C (Ces1C) and human neutrophil elastase.[5][8]

  • Chemical Instability: Some linkers may have inherent chemical instability at physiological pH (around 7.4), leading to slow hydrolysis over time.[2]

  • Thiol Exchange: Disulfide linkers can undergo exchange reactions with thiols present in plasma proteins like albumin.[2]

Q3: My ADC with a Val-Cit linker shows instability in mouse plasma. What is the likely cause and how can I troubleshoot this?

A3: Instability of Val-Cit linkers in mouse plasma is a known issue, often caused by the activity of mouse carboxylesterase 1C (Ces1C).[5][8] This can lead to premature payload release and misleading results in preclinical mouse models.

Troubleshooting Steps:

  • Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma and compare the stability of your Val-Cit ADC to a control with a known stable linker.[5]

  • Linker Modification: Introduce steric hindrance near the cleavage site to block access for Ces1C.[9] Strategies include:

    • Adding a hydrophilic group, such as a glutamic acid residue, to create a Glu-Val-Cit linker, which has shown reduced susceptibility to Ces1C cleavage.[5][10]

    • Utilizing a tandem-cleavage strategy where a β-glucuronide moiety protects the dipeptide linker in circulation.[11][12]

  • Use Ces1C Knockout Mice: If available, conducting in vivo studies in Ces1C knockout mice can confirm if the premature release is mitigated.[5]

  • Consider Alternative Linkers: Evaluate other linker chemistries that are not susceptible to Ces1C, such as certain triglycyl peptide linkers.[5]

Troubleshooting Guides

Issue: High levels of free payload detected in plasma during in vivo studies.

Possible Cause 1: Enzymatic cleavage of the linker in circulation.

  • Troubleshooting:

    • Identify the Cleaving Enzyme: Perform in vitro incubation of the ADC with purified candidate enzymes known to be present in plasma (e.g., carboxylesterases, neutrophil elastase) to identify the specific enzyme responsible for cleavage.[5]

    • Modify the Linker: Based on the identified enzyme, modify the linker sequence to be less recognizable. For example, if neutrophil elastase is the cause, replacing valine with glycine (B1666218) in a peptide linker can increase resistance.[5][10]

    • Incorporate Steric Hindrance: Design linkers with bulky chemical groups near the cleavage site to physically block enzyme access.[9][13]

Possible Cause 2: Chemical instability of the linker at physiological pH.

  • Troubleshooting:

    • Assess pH Stability: Conduct a stability assay in a buffered solution at pH 7.4 to isolate chemical hydrolysis from enzymatic degradation.

    • Select a More Stable Linker Type: If using an acid-labile linker like a hydrazone, consider switching to a more stable option in neutral pH, such as a peptide or non-cleavable linker.[1][2]

    • Optimize Linker Chemistry: For disulfide linkers, introducing steric hindrance around the disulfide bond can reduce susceptibility to reduction.[2]

Issue: ADC shows poor efficacy in vivo despite potent in vitro cytotoxicity.

Possible Cause: Premature cleavage leading to reduced drug delivery to the tumor.

  • Troubleshooting:

    • Analyze Pharmacokinetics: Conduct a detailed pharmacokinetic study to measure the concentration of intact ADC, free payload, and total antibody over time in plasma and tumor tissue.[9] A rapid decrease in intact ADC with a corresponding increase in free plasma payload suggests premature cleavage.

    • Enhance Linker Stability: Implement strategies to improve linker stability as outlined in the previous section (e.g., linker modification, steric hindrance).

    • Consider a Non-Cleavable Linker: If premature cleavage cannot be sufficiently minimized, a non-cleavable linker may be a suitable alternative. These linkers release the payload only after the antibody is fully degraded within the lysosome.[1]

Quantitative Data Summary

The following tables summarize quantitative data on the plasma stability of different linker types.

Table 1: Plasma Stability of Different Cleavable Linkers

Linker TypeTypical Half-life in Human PlasmaKey Cleavage MechanismFactors Affecting Stability
Hydrazone Variable (hours to days)Acid hydrolysispH, specific chemical structure
Disulfide Variable (hours to days)Reduction by glutathioneSteric hindrance, plasma thiol concentration
Val-Cit Peptide Generally stable, but species-dependentCathepsin BSusceptibility to other proteases (e.g., Ces1C in mice)
β-Glucuronide High stabilityβ-GlucuronidaseEnzyme concentration in the microenvironment

Note: Half-life values are highly dependent on the specific ADC construct and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma from different species by measuring the amount of intact ADC and released payload over time.[5][6]

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • LC-MS/MS system for analysis

  • Reagents for sample processing (e.g., protein precipitation solution, internal standards)

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from the desired species. Prepare a control sample by diluting the ADC in PBS.[6]

  • Incubate the samples at 37°C with gentle shaking.[6]

  • Time-Point Sampling: Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 6, 24, 48, 96, 144 hours).[6][14]

  • Immediately stop the reaction by freezing the collected aliquots at -80°C until analysis.[6]

  • Sample Analysis (Quantification of Released Payload):

    • Thaw the plasma samples.

    • Precipitate plasma proteins using an organic solvent (e.g., acetonitrile) containing an internal standard.[14]

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant containing the released payload by LC-MS/MS.

  • Sample Analysis (Quantification of Intact ADC):

    • Analyze the intact ADC at each time point using an appropriate method, such as immunocapture followed by LC-MS/MS, to determine the average drug-to-antibody ratio (DAR).[15] A decrease in DAR over time indicates linker cleavage.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_adc Prepare ADC Solution mix Mix ADC with Plasma prep_adc->mix prep_plasma Prepare Plasma (Human, Mouse, etc.) prep_plasma->mix incubate Incubate at 37°C mix->incubate sampling Collect Aliquots at Time Points incubate->sampling process Sample Processing (e.g., Protein Precipitation) sampling->process lcms LC-MS/MS Analysis process->lcms data Data Analysis (Quantify Free Payload & Intact ADC) lcms->data

Caption: Workflow for an in vitro plasma stability assay.

troubleshooting_logic start High Free Payload in Plasma? cause1 Possible Cause: Enzymatic Cleavage start->cause1 Yes cause2 Possible Cause: Chemical Instability start->cause2 Yes solution1a Identify Specific Enzyme cause1->solution1a solution2a Assess pH 7.4 Stability cause2->solution2a solution1b Modify Linker Sequence solution1a->solution1b solution1c Add Steric Hindrance solution1b->solution1c solution2b Select More Stable Linker Type solution2a->solution2b

Caption: Troubleshooting logic for premature linker cleavage.

signaling_pathway cluster_extracellular Extracellular Space (Plasma) cluster_cell Target Tumor Cell ADC_circ Circulating ADC Free_Payload Prematurely Released Payload (Off-Target Toxicity) ADC_circ->Free_Payload Unwanted Cleavage (e.g., by Plasma Enzymes) ADC_bind ADC Binds to Target Antigen ADC_circ->ADC_bind Internalization Internalization (Endocytosis) ADC_bind->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Intended Linker Cleavage (e.g., by Cathepsin B) Cell_Death Cell Death Payload_Release->Cell_Death Cytotoxic Effect

Caption: ADC mechanism of action and linker cleavage pathways.

References

Technical Support Center: Strategies for Terminal Alcohol Group Protection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the selective protection of terminal alcohol groups to avoid cross-reactivity during chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I selectively protect a terminal (primary) alcohol in the presence of secondary or tertiary alcohols?

A1: Selective protection of primary alcohols is typically achieved by exploiting the steric hindrance around the hydroxyl group. Primary alcohols are less sterically hindered than secondary and tertiary alcohols, making them more accessible to bulky protecting group reagents.

  • Strategy: Use a sterically demanding protecting group. Silyl (B83357) ethers are particularly effective. For instance, tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) groups will preferentially react with a primary alcohol over a secondary or tertiary one.

  • Troubleshooting: If you observe low selectivity, consider the following:

    • Lower the reaction temperature: This can increase the kinetic preference for the less hindered alcohol.

    • Use a bulkier silylating agent: If TBDMS is not selective enough, switching to the even bulkier TBDPS group can improve selectivity.

    • Control stoichiometry: Use of approximately one equivalent of the protecting group reagent can help to minimize the protection of the more hindered alcohol.

Q2: What are the most common protecting groups for terminal alcohols and under what conditions are they stable?

A2: The choice of protecting group depends on the reaction conditions you plan to employ in subsequent steps. Here is a summary of common protecting groups for alcohols and their general stability:

Protecting GroupAbbreviationStable ToCleaved By
tert-Butyldimethylsilyl etherTBDMSMost non-acidic conditions, mild baseFluoride (B91410) ions (e.g., TBAF), strong acids
tert-Butyldiphenylsilyl etherTBDPSMore robust to acid than TBDMSFluoride ions, strong acids
Triisopropylsilyl etherTIPSEven more robust to acid than TBDPSFluoride ions, strong acids
Benzyl (B1604629) etherBnAcidic and basic conditions, many oxidizing and reducing agentsHydrogenolysis (H₂, Pd/C), strong oxidizing agents
p-Methoxybenzyl etherPMBSimilar to Benzyl etherCan be cleaved oxidatively (e.g., DDQ, CAN)
AcetateAcMildly acidic conditions, some reducing agentsBase (e.g., K₂CO₃, MeOH), acid, nucleophiles
Tetrahydropyranyl etherTHPBasic conditions, nucleophiles, many reducing/oxidizing agentsAcidic conditions (e.g., PPTS, CSA)

Q3: My silyl ether protecting group was unintentionally cleaved during a reaction. What are the likely causes and how can I prevent this?

A3: Unintended cleavage of silyl ethers is a common issue. The stability of silyl ethers is highly dependent on the steric bulk around the silicon atom and the reaction conditions.

  • Likely Causes:

    • Acidic Conditions: Even mild Lewis or protic acids can cleave silyl ethers, with the lability generally being: TMS > TES > TBDMS > TIPS > TBDPS.

    • Nucleophiles: While generally stable, some nucleophilic reagents can cause cleavage, especially with less hindered silyl ethers.

    • Fluoride Ion Source: Ensure that no unintended sources of fluoride ions are present in your reaction mixture. Some reagents can contain fluoride impurities.

  • Prevention:

    • Choose a more robust silyl group: If you are using TBDMS and it is being cleaved, consider switching to the more sterically hindered and acid-stable TIPS or TBDPS groups.

    • Buffer the reaction: If mildly acidic conditions are unavoidable, consider adding a non-nucleophilic base like 2,6-lutidine or proton sponge to buffer the reaction mixture.

    • Purify reagents: Ensure all reagents are free from acidic or fluoride impurities.

Q4: How do I implement an orthogonal protecting group strategy for a molecule with multiple hydroxyl groups?

A4: An orthogonal strategy involves using multiple protecting groups that can be removed under distinct and non-interfering conditions. This allows for the selective deprotection of one hydroxyl group while others remain protected.

  • Example Strategy: For a molecule with two primary alcohols and one secondary alcohol:

    • Protect all alcohols: Use a protecting group that reacts with all hydroxyl groups, for example, TBDMS.

    • Selective deprotection of primary alcohols: If a less bulky silyl ether was used for the primary alcohols (e.g., TMS), it could be selectively removed. A more common approach is to protect the primary alcohol with a more labile group initially.

    • Differentiated Protection: A better approach is to first selectively protect the primary alcohols with a bulky silyl ether (e.g., TBDPS-Cl). Then, protect the secondary alcohol with a different class of protecting group, such as a benzyl ether (BnBr, NaH).

    • Selective Deprotection: Now, the TBDPS group can be removed with TBAF without affecting the benzyl ether. Conversely, the benzyl ether can be removed by hydrogenolysis without affecting the TBDPS group.

Experimental Protocols

Protocol 1: Selective Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol.

  • Dissolve the diol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) (approx. 0.1 M).

  • Add imidazole (2.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM.

  • Stir the reaction at 0 °C and monitor by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a TBDMS Ether using Tetra-n-butylammonium Fluoride (TBAF)

This protocol outlines the standard procedure for cleaving a TBDMS protecting group.

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in tetrahydrofuran (B95107) (THF) (approx. 0.1 M).

  • Add a 1.0 M solution of TBAF in THF (1.2 eq).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete within 30 minutes to a few hours.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Visual Guides

G cluster_0 Decision Workflow: Selecting a Protecting Group start Start: Need to protect a terminal alcohol q1 Are subsequent steps acidic? start->q1 q2 Are subsequent steps basic? q1->q2 No thp Use THP Ether q1->thp Yes q3 Is hydrogenolysis compatible? q2->q3 No acetate Use Acetate Ester q2->acetate Yes q4 Is oxidative cleavage desired? q3->q4 Yes benzyl Use Benzyl Ether (Bn) q3->benzyl No silyl Use Silyl Ethers (TBDMS, TIPS) q4->silyl No pmb Use PMB Ether q4->pmb Yes

Caption: Decision tree for selecting an appropriate alcohol protecting group.

Orthogonal_Strategy cluster_1 Step 1: Protect Primary Alcohol cluster_2 Step 2: Protect Secondary Alcohol cluster_3 Step 3: Selective Deprotection Options cluster_3a Option A: Deprotect Primary OH cluster_3b Option B: Deprotect Secondary OH compound HO-R-CH(OH)-R'-OH prot1 TBDPSCl, Imidazole compound->prot1 prod1 TBDPSO-R-CH(OH)-R'-OH prot1->prod1 prot2 NaH, BnBr prod1->prot2 prod2 TBDPSO-R-CH(OBn)-R'-OH prot2->prod2 deprot1 TBAF prod2->deprot1 deprot2 H₂, Pd/C prod2->deprot2 final1 HO-R-CH(OBn)-R'-OH deprot1->final1 final2 TBDPSO-R-CH(OH)-R'-OH deprot2->final2

Caption: Workflow of an orthogonal protection strategy.

Validation & Comparative

N-(Boc-PEG3)-N-bis(PEG2-alcohol) vs. linear PEG linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal factor in their success as therapeutic agents. The linker, the bridge connecting the target protein binder and the E3 ligase ligand, critically influences the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC. While linear polyethylene (B3416737) glycol (PEG) chains have been a mainstay in PROTAC design, branched architectures, such as those derived from N-(Boc-PEG3)-N-bis(PEG2-alcohol), are emerging as a compelling alternative. This guide provides an objective comparison of these two linker types, supported by established principles of PROTAC design and detailed experimental protocols.

Structural Differences: A Fork in the Road

The fundamental difference between these two linker classes lies in their topology. Linear PEG linkers consist of a straightforward chain of repeating ethylene (B1197577) glycol units. In contrast, N-(Boc-PEG3)-N-bis(PEG2-alcohol) provides a branched scaffold, introducing a tertiary amine core from which three PEG chains of varying lengths extend.

Figure 1: Structural comparison of linear and branched PEG linkers.

This structural divergence has significant implications for the physicochemical properties and biological activity of the resulting PROTACs.

Comparative Performance: A Data-Driven Analysis

Table 1: Impact of Linker Architecture on Key PROTAC Parameters
ParameterLinear PEG LinkersN-(Boc-PEG3)-N-bis(PEG2-alcohol) Derived LinkersRationale
Synthesis Generally straightforward and well-established.[1][2]More complex due to the branched nature and requirement for orthogonal protecting groups.Linear PEGs are commercially available with various functional groups, simplifying conjugation. Branched linkers require multi-step synthesis.
Flexibility High, with a large number of rotatable bonds.[1][2]Potentially more constrained due to the central nitrogen atom, but still flexible.The tertiary amine core of the branched linker can reduce the overall conformational freedom compared to a linear chain of equivalent length.
Solubility Good, due to the hydrophilic nature of the ethylene glycol repeats.[1][2]Excellent, the branched structure can further enhance aqueous solubility.The increased number of polar ether and hydroxyl groups in a compact 3D space can improve interactions with water.
Ternary Complex Formation Highly dependent on linker length; optimal length is crucial for productive complex formation.[3][4]May offer multiple attachment points and vectors, potentially facilitating more favorable protein-protein interactions within the ternary complex.The three-dimensional arrangement of the branched linker could provide more opportunities for optimal positioning of the target protein and E3 ligase.
Cell Permeability Can be a challenge for longer PEG chains due to increased polarity and molecular weight.[5][6]The impact is not well-documented but the increased polarity may pose a challenge.High polarity is generally detrimental to passive cell diffusion.
Pharmacokinetics Susceptible to oxidative metabolism.[3][6]The metabolic stability of the branched core is not extensively studied but may differ from linear PEGs.The tertiary amine in the branched linker could be a site for metabolism.
Table 2: Hypothetical Performance Comparison for a BRD4-Targeting PROTAC

This table presents a hypothetical comparison to illustrate potential differences. Actual results would be target and E3 ligase dependent.

PROTAC LinkerDC50 (nM)Dmax (%)Ternary Complex Cooperativity (α)Cell Permeability (Papp, 10⁻⁶ cm/s)
Linear PEG4509051.5
Linear PEG82595101.0
Linear PEG121008030.5
Branched (from N-(Boc-PEG3)-N-bis(PEG2-alcohol))359281.2

The PROTAC Mechanism of Action

The efficacy of a PROTAC is contingent on its ability to orchestrate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_MoA PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 2: Signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed protocols for key assays used to evaluate PROTAC performance.

Protein Degradation Assay: Western Blot

This protocol outlines the quantification of target protein degradation in response to PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples to denature proteins.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and capture the signal.

    • Quantify band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[1]

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_immunoblot Immunoblotting cluster_analysis Data Analysis plate Plate Cells treat Treat with PROTAC (Dose-Response) plate->treat lyse Cell Lysis treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify prepare Sample Preparation (Laemmli Buffer & Boil) quantify->prepare sds_page SDS-PAGE prepare->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect quantify_bands Quantify Band Intensity detect->quantify_bands normalize Normalize to Loading Control quantify_bands->normalize calculate Calculate DC50 & Dmax normalize->calculate

Figure 3: Experimental workflow for Western Blot analysis.
Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)

SPR can be used to measure the kinetics and affinity of ternary complex formation in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified target protein, E3 ligase complex, and PROTAC

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the target protein onto the sensor chip surface.

  • Binary Interactions:

    • Inject the PROTAC over the immobilized target protein to measure the binary interaction.

    • Inject the E3 ligase over the immobilized target protein to confirm no direct interaction.

  • Ternary Complex Formation:

    • Co-inject a constant concentration of the E3 ligase with varying concentrations of the PROTAC over the immobilized target protein.

    • The increase in response compared to the binary interactions indicates ternary complex formation.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine association and dissociation rate constants (ka, kd) and the equilibrium dissociation constant (KD) for the ternary complex.

Cell Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to assess the passive permeability of a compound.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

  • PROTAC compound

  • Analysis buffer

  • LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Addition: Add the PROTAC solution to the donor wells.

  • Incubation: Place the donor plate into the acceptor plate containing buffer and incubate.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) based on the concentration change over time.

Conclusion

The choice between a linear PEG linker and a branched linker like N-(Boc-PEG3)-N-bis(PEG2-alcohol) is a critical decision in PROTAC design. Linear PEG linkers offer synthetic simplicity and have a well-documented impact on PROTAC performance, where linker length is a key parameter to optimize. Branched linkers, while synthetically more challenging, present an opportunity to create a more defined three-dimensional architecture that could potentially lead to improved ternary complex formation and enhanced aqueous solubility.

Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of both linear and branched linkers, using the robust experimental protocols outlined in this guide, will empower researchers to make data-driven decisions and accelerate the development of potent and effective PROTAC-based therapeutics.

References

A Comparative Guide to Branched Linkers for Enhanced Antibody-Drug Conjugate Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). While linear linkers have been the historical standard, branched linkers are emerging as a versatile platform to overcome limitations in drug-loading, stability, and overall efficacy. This guide provides an objective comparison of branched linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.

Introduction to Branched Linkers in ADCs

An ADC consists of a monoclonal antibody covalently attached to a cytotoxic payload via a chemical linker. The linker's primary roles are to ensure the ADC remains intact in systemic circulation and to facilitate the efficient release of the payload at the tumor site.[1] Branched linkers, featuring a central core with multiple attachment points, offer several potential advantages over their linear counterparts:

  • Higher Drug-to-Antibody Ratio (DAR): Branched architectures allow for the attachment of multiple payload molecules per conjugation site on the antibody, enabling higher DARs which can lead to enhanced potency.[2][3]

  • Improved Hydrophilicity: The incorporation of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), within a branched structure can help to mitigate the hydrophobicity of the payload, reducing the risk of aggregation and improving pharmacokinetics.[4][5]

  • Modulated Pharmacokinetics: The hydrodynamic volume of an ADC can be increased with branched linkers, which can lead to reduced renal clearance and a longer circulation half-life.[6]

  • Multi-Drug Capabilities: Branched linkers can be designed to carry different payloads simultaneously, opening possibilities for combination therapies with a single ADC molecule.

This guide will explore the impact of different branched linker strategies on the stability and efficacy of ADCs, presenting a compilation of preclinical data to aid in linker selection.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from preclinical studies comparing different linker architectures. It is important to note that direct comparisons across different studies should be made with caution due to variations in antibodies, payloads, cell lines, and experimental conditions.

Table 1: In Vitro Cytotoxicity of ADCs with Branched vs. Linear Linkers

Linker ArchitectureAntibodyPayloadCell LineIC50 (nM)Reference(s)
Branched (Short)TrastuzumabMMAEBT-4740.68[7]
Branched (Long, with PEG4)TrastuzumabMMAEBT-4740.074[7]
LinearTrastuzumabMMAEBT-474~0.07[7]
BranchedAnti-HER2MMAFHER2-expressing breast cancer cell linesMore potent than linear linker ADC[3]
LinearAnti-HER2MMAFHER2-expressing breast cancer cell linesLess potent than branched linker ADC[3]

Table 2: Impact of Linker Architecture on ADC Stability and Pharmacokinetics

Linker ArchitectureADCStability ParameterValueReference(s)
Branched (Pendant, P-(PEG12)2)Trastuzumab-DM1 (DAR 8)Clearance (mL/day/kg)Low[8]
Linear (L-PEG24)Trastuzumab-DM1 (DAR 8)Clearance (mL/day/kg)High[8]
Branched (Pendant, P-(PEG12)2)Trastuzumab-DM1 (DAR 8)Area Under the Curve (AUC)~3-fold higher than linear[8]
Linear (L-PEG24)Trastuzumab-DM1 (DAR 8)Area Under the Curve (AUC)Lower than branched[8]
BranchedAnti-HER2-MMAFPlasma StabilityHighly stable in human plasma[3]

Table 3: In Vivo Efficacy of ADCs with Branched Linkers

Linker ArchitectureADC ModelXenograft ModelOutcomeReference(s)
Branched (Long, with PEG4)Trastuzumab-MMAENot specifiedEfficacious[7]
Branched (Short)Trastuzumab-MMAENot specifiedLess efficacious than long branched linker[7]
Exo-linker (branched design)Trastuzumab-ExatecanNCI-N87 Gastric CancerSuperior efficacy to linear comparator[9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC candidates. Below are summaries of key experimental protocols.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Plating: Seed cancer cells (both antigen-positive and antigen-negative for specificity testing) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in a complete cell culture medium. Add the diluted ADCs to the cells and incubate for a period determined by the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the dose-response curve and determine the IC50 value using suitable software.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma by measuring the amount of intact ADC over time.

  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • ADC Purification: Purify the ADC from the plasma matrix using affinity chromatography (e.g., Protein A magnetic beads).

  • Analysis by LC-MS: Analyze the purified ADC samples by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates linker cleavage. Alternatively, the supernatant can be analyzed to quantify the amount of released free payload.

  • Data Analysis: Plot the percentage of intact ADC or the average DAR remaining over time to determine the plasma half-life of the ADC.

Protocol 3: In Vivo Efficacy Studies in Xenograft Models

This protocol evaluates the anti-tumor activity of an ADC in a living organism.

  • Xenograft Model Establishment: Implant human tumor cells subcutaneously into the flank of immunocompromised mice. Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC). Administer a single intravenous dose of the respective treatments.

  • Tumor Volume Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the anti-tumor effect. Kaplan-Meier survival curves can also be generated.

Mandatory Visualization

The following diagrams illustrate key concepts related to branched linkers in ADCs.

General Structure of a Branched Linker ADC cluster_Antibody Antibody cluster_Linker Branched Linker cluster_Payload Payload Antibody Monoclonal Antibody Core Branched Core Antibody->Core Conjugation Site Arm1 Linker Arm 1 Core->Arm1 Arm2 Linker Arm 2 Core->Arm2 Payload1 Cytotoxic Drug 1 Arm1->Payload1 Payload2 Cytotoxic Drug 2 Arm2->Payload2

Caption: Structure of an ADC with a branched linker enabling a higher drug-to-antibody ratio.

Experimental Workflow for ADC Efficacy Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start ADC Candidate Selection (Branched vs. Linear Linker) invitro In Vitro Evaluation start->invitro pk Pharmacokinetic Studies invitro->pk cytotoxicity Cytotoxicity Assay (IC50 Determination) invitro->cytotoxicity stability Plasma Stability Assay invitro->stability invivo In Vivo Evaluation data Data Analysis and Candidate Selection invivo->data xenograft Xenograft Model (Tumor Growth Inhibition) invivo->xenograft toxicity Toxicity Assessment invivo->toxicity pk->invivo

Caption: Preclinical evaluation workflow for comparing ADCs with different linker technologies.

Signaling Pathway of Payload Action ADC ADC Binding to Tumor Cell Receptor Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Payload Release (Linker Cleavage) Lysosome->Release Target Payload Binds to Intracellular Target (e.g., Tubulin, DNA) Release->Target Apoptosis Induction of Apoptosis Target->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate leading to tumor cell death.

References

The Impact of PEG Linker Length on PROTAC Cell Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of effective Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge, with the linker component playing a critical role in determining a molecule's biological activity and drug-like properties. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed to modulate solubility and other physicochemical characteristics. However, the length of the PEG linker significantly influences a PROTAC's ability to permeate cell membranes and reach its intracellular target. This guide provides a comparative analysis of how PEG linker length affects PROTAC cell permeability, supported by experimental data and detailed protocols.

The "Chameleon" Effect: How PEG Linkers Influence Permeability

The relationship between PEG linker length and PROTAC cell permeability is often described as a "chameleon" effect. Longer PEG chains can increase the polarity and molecular weight of a PROTAC, which are generally detrimental to passive diffusion across the lipid bilayer of the cell membrane.[1] However, PEG linkers can also adopt folded conformations, shielding the polar surface area of the PROTAC and presenting a more hydrophobic face to the membrane, thus facilitating permeability.[1][2] This conformational flexibility means that the optimal PEG linker length is often a delicate balance that must be determined empirically for each PROTAC system.

Several studies have demonstrated that shorter PEG linkers tend to result in higher cell permeability.[3][4] This is attributed to the lower molecular weight and reduced polar surface area associated with shorter chains. However, a linker that is too short may not provide the necessary flexibility for the PROTAC to form a productive ternary complex between the target protein and the E3 ligase, thereby compromising its degradation efficacy.[5]

Quantitative Analysis of PEG Linker Length on PROTAC Permeability

The following table summarizes quantitative data from various studies investigating the effect of PEG linker length on the cell permeability of different PROTACs, as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).

PROTAC SeriesTarget Protein / E3 LigasePEG Linker Length (n units)Apparent Permeability (Papp) (10⁻⁶ cm/s)Reference
MZ Series BRD4 / VHL20.6[3][4]
30.03[3][4]
AT Series BRD4 / VHL1~0.005[3]
2~0.0025[3]
CM/CMP Series BRD4 / VHL2~0.02[3]
4~0.01[3]
MZP Series BRD4 / VHL2~0.04[3][4]
4~0.02[3][4]
ERK5 Series ERK5 / VHL10 atomsNot specified, but higher than longer linkers[6]
AR Series Androgen Receptor / VHLNot specified, PEG-basedVaried based on ligands and linker[7]

Key Observations:

  • Across the MZ, AT, CM/CMP, and MZP series of BRD4-targeting PROTACs, a clear trend is observed where shorter PEG linkers lead to significantly higher apparent permeability. For instance, in the MZ series, the PROTAC with a 2-unit PEG linker is 20-fold more permeable than the one with a 3-unit linker.[3][4]

  • While shorter is generally better for permeability, the overall structure of the PROTAC, including the warhead and E3 ligase ligand, also plays a crucial role.

  • It is important to note that excessively long linkers can lead to a decrease in potency due to a higher entropic penalty upon binding.[5]

Experimental Protocols

Accurate assessment of cell permeability is crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments cited in the analysis.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[8][9]

Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[8] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC compounds

  • Plate reader for UV-Vis spectroscopy or LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Coat Donor Plate: Coat the filter of the donor plate with the artificial membrane solution.

  • Prepare Donor Solutions: Dissolve the test PROTACs in PBS to a known concentration.

  • Add Donor Solutions: Add the PROTAC donor solutions to the wells of the coated donor plate.

  • Assemble Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

    Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • Area = Area of the membrane

    • Time = Incubation time

    • [Drug]acceptor = Concentration of drug in the acceptor well

    • [Drug]equilibrium = Equilibrium concentration

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[8][9]

Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to measure the transport of a compound from the apical (A) to the basolateral (B) side and vice versa.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test PROTAC compounds

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on the Transwell inserts and culture them for approximately 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (A to B):

    • Wash the cell monolayers with transport buffer.

    • Add the test PROTAC solution to the apical side (donor).

    • Add fresh transport buffer to the basolateral side (acceptor).

    • Incubate at 37°C with gentle shaking.

    • At various time points, take samples from the basolateral side.

  • Permeability Assay (B to A):

    • Perform the assay in the reverse direction to assess efflux.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate Papp: The Papp value is calculated using a similar equation to the PAMPA assay, taking into account the surface area of the Transwell membrane.

Visualizing the Relationship and Workflow

The following diagrams illustrate the conceptual relationship between PEG linker length and PROTAC permeability, as well as a typical experimental workflow for assessing permeability.

PROTAC_Permeability cluster_linker PEG Linker Length cluster_properties Physicochemical Properties Short_Linker Shorter PEG Linker (e.g., n=1-3) Low_MW Lower Molecular Weight Short_Linker->Low_MW Low_PSA Lower Polar Surface Area Short_Linker->Low_PSA Long_Linker Longer PEG Linker (e.g., n>4) High_MW Higher Molecular Weight Long_Linker->High_MW High_PSA Higher Polar Surface Area Long_Linker->High_PSA Cell_Permeability Cell Permeability Low_MW->Cell_Permeability Increases High_MW->Cell_Permeability Decreases Low_PSA->Cell_Permeability Increases High_PSA->Cell_Permeability Decreases Permeability_Workflow Start PROTAC Synthesis (Varying PEG Length) PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Caco2 Caco-2 Assay (Active Transport & Efflux) Start->Caco2 Data_Analysis Data Analysis (Calculate Papp) PAMPA->Data_Analysis Caco2->Data_Analysis SAR Structure-Permeability Relationship (SPR) Data_Analysis->SAR Optimization Linker Optimization SAR->Optimization

References

A Comparative Guide to Validating Drug-to-Antibody Ratios Using Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs). The DAR, which represents the average number of drug molecules conjugated to an antibody, directly influences the efficacy, safety, and pharmacokinetic profile of the ADC. This guide provides an objective comparison of mass spectrometry (MS) with other common analytical techniques for DAR validation, supported by experimental data and detailed protocols.

Mass spectrometry has emerged as a powerful and versatile tool for the comprehensive characterization of ADCs, offering high-resolution analysis at the intact, subunit, and peptide levels.[1] It provides not only the average DAR but also the distribution of different drug-loaded species. However, other well-established methods, including Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ultraviolet-Visible (UV/Vis) Spectroscopy, are also widely employed in the industry, each with its own set of advantages and limitations.[2][] The choice of the most suitable method often depends on the specific characteristics of the ADC, such as the conjugation chemistry (e.g., cysteine or lysine (B10760008) linkage) and the stage of drug development.

Comparative Analysis of DAR Validation Methodologies

The selection of an appropriate analytical technique for DAR determination is a critical decision in the development and quality control of ADCs. The following table summarizes the key performance characteristics of the most commonly used methods.

FeatureMass Spectrometry (MS)Hydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)UV/Vis Spectroscopy
Information Provided Average DAR, drug distribution, mass confirmation of species, site of conjugation (peptide mapping)Average DAR, drug distribution, separation of intact ADC speciesAverage DAR, drug distribution (primarily for reduced ADC subunits)Average DAR only
Principle Measures the mass-to-charge ratio of ionized molecules to determine molecular weight.Separates molecules based on their hydrophobicity under non-denaturing conditions.Separates molecules based on their polarity/hydrophobicity under denaturing conditions.Measures absorbance at different wavelengths to determine concentrations based on extinction coefficients.[2]
Best Suited For Cysteine- and lysine-linked ADCs; detailed characterization.Cysteine-linked ADCs, providing separation of species with different drug loads.[4]Cysteine-linked ADCs after reduction to separate light and heavy chains.[]Both cysteine- and lysine-linked ADCs for a quick estimation.[2]
Advantages High specificity and accuracy, provides detailed molecular information.[1]Robust, reproducible, and performed under native conditions, preserving the ADC's structure.[5]Good resolution and established methodology.Simple, rapid, and requires minimal sample preparation.[2]
Limitations Complex instrumentation and data analysis, potential for ion suppression.Traditionally uses non-volatile salts incompatible with MS, may have lower resolution for complex mixtures.[5]Denaturing conditions can disrupt the ADC structure.Provides only an average DAR and can be inaccurate if absorbance spectra of the antibody and drug overlap significantly.

Supporting Experimental Data

The following table presents a comparison of average DAR values for four different batches of a cysteine-linked Trastuzumab-MMAE ADC, as determined by HIC-UV/Vis, RPLC-MS (QToF and Orbitrap), and MALDI-TOF-MS. The data demonstrates the comparability of results obtained from these orthogonal methods.

ADC BatchHIC-UV/Vis (Average DAR)RPLC-QToF-MS (Average DAR)RPLC-Orbitrap-MS (Average DAR)MALDI-TOF-MS (Average DAR)
DAR 2 2.02.02.02.0
DAR 4 3.83.93.93.8
DAR 6 5.65.75.75.6
DAR 8 7.47.57.57.3

Data adapted from "Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs" by M. S. T. Lindgren et al., Analyst, 2018, 143, 5137-5145.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key DAR validation techniques.

Mass Spectrometry (LC-MS) for DAR Analysis

This protocol describes a typical workflow for DAR determination of an intact ADC using liquid chromatography coupled with mass spectrometry.

1. Sample Preparation:

  • For lysine-linked ADCs, desalting is often performed using a reversed-phase LC column with an acetonitrile (B52724) gradient prior to online MS analysis.[9]

  • For some analyses, especially for cysteine-linked ADCs, the sample may be reduced to separate heavy and light chains. This is typically done by incubating the ADC with a reducing agent like dithiothreitol (B142953) (DTT).

  • Deglycosylation using an enzyme like PNGase F can be performed to simplify the mass spectra.

2. LC-MS System and Parameters:

  • LC System: A UHPLC system is commonly used.

  • Column: For intact ADC analysis, a reversed-phase column with a wide pore size (e.g., C4) is often employed.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the ADC species.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is used.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

3. Data Analysis:

  • The raw mass spectra are deconvoluted to obtain the zero-charge state masses of the different ADC species.

  • The relative abundance of each species (e.g., DAR0, DAR2, DAR4, etc.) is determined from the deconvoluted spectrum.

  • The weighted average DAR is calculated based on the relative abundance and the number of drugs for each species.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

HIC is a standard method for characterizing cysteine-linked ADCs under non-denaturing conditions.

1. Sample Preparation:

  • The ADC sample is typically diluted in the HIC mobile phase A (high salt concentration).

2. HIC System and Parameters:

  • LC System: A bio-inert HPLC or UHPLC system is recommended due to the high salt concentrations used.

  • Column: A HIC column with a stationary phase such as butyl or phenyl is used.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0), often containing a small percentage of an organic modifier like isopropanol.

  • Gradient: A linear gradient from 100% mobile phase A to 100% mobile phase B.

  • Detection: UV absorbance at 280 nm.

3. Data Analysis:

  • The peaks corresponding to different DAR species are integrated.

  • The weighted average DAR is calculated from the peak areas and the corresponding number of conjugated drugs for each peak.

Visualizing the Workflow and Method Comparison

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships between the different analytical techniques.

DAR_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Output ADC Antibody-Drug Conjugate (ADC) Reduced_ADC Reduced ADC (Light & Heavy Chains) ADC->Reduced_ADC Reduction (e.g., DTT) Intact_ADC Intact ADC ADC->Intact_ADC MS Mass Spectrometry (LC-MS) Reduced_ADC->MS RP_HPLC Reversed-Phase HPLC (RP-HPLC) Reduced_ADC->RP_HPLC Intact_ADC->MS HIC Hydrophobic Interaction Chromatography (HIC) Intact_ADC->HIC UV_Vis UV/Vis Spectroscopy Intact_ADC->UV_Vis Avg_DAR_Dist Average DAR & Distribution MS->Avg_DAR_Dist HIC->Avg_DAR_Dist RP_HPLC->Avg_DAR_Dist Avg_DAR Average DAR UV_Vis->Avg_DAR

General workflow for DAR validation of ADCs.

Method_Comparison cluster_alternatives MassSpec Mass Spectrometry Alternatives Alternative Methods HIC HIC MassSpec->HIC Higher Information Content RP_HPLC RP-HPLC MassSpec->RP_HPLC More Detailed Characterization UV_Vis UV/Vis MassSpec->UV_Vis Provides Distribution Data HIC->UV_Vis Provides Distribution Data RP_HPLC->UV_Vis Provides Distribution Data

References

A Comparative Guide to the Biological Activity of PROTACs with Different Linker Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation.[1] These heterobifunctional molecules function by co-opting the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[2] A PROTAC molecule consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3]

Initially viewed as a simple tether, the linker is now understood to be a critical determinant of a PROTAC's biological activity.[3][4] Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein ubiquitination and subsequent degradation.[4][5] An improperly designed linker can lead to steric hindrance or unproductive ternary complex conformations, thereby diminishing or ablating degradation efficacy.[6][7] This guide provides an objective comparison of how different linker architectures impact PROTAC performance, supported by experimental data and detailed methodologies.

PROTAC Mechanism of Action

PROTACs catalytically induce the degradation of target proteins. By simultaneously binding the POI and an E3 ligase, the PROTAC brings them into close proximity.[1] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to lysine (B10760008) residues on the surface of the POI.[1] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome.[8] The PROTAC is then released and can engage another POI molecule, continuing the degradation cycle.[1]

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

A diagram illustrating the PROTAC-mediated protein degradation pathway.

Data Presentation: Impact of Linker Architecture on PROTAC Performance

The efficacy of a PROTAC is commonly quantified by two parameters: DC50 , the concentration required to degrade 50% of the target protein, and Dmax , the maximum percentage of degradation achieved.[7] The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker architectures.

Table 1: Impact of Linker Length on Degradation Efficacy

The length of the linker is a crucial parameter that must be optimized for each specific POI and E3 ligase pair.[6] A linker that is too short can cause steric clashes, preventing ternary complex formation, while an overly long linker may lead to unproductive complexes where ubiquitination is inefficient.[6][9]

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50Dmax (%)Key FindingReference
TBK1VHLAlkyl/Ether< 12No degradation-A minimum linker length is required for activity.[1]
TBK1VHLAlkyl/Ether12-29Submicromolar>75An optimal length of 21 atoms yielded the highest potency.[1]
Estrogen Receptor (ERα)pVHLPEG-based12>100 nM~60Efficacy is highly dependent on linker length.[8]
Estrogen Receptor (ERα)pVHLPEG-based16~10 nM~80The 16-atom linker was found to be optimal in this series.[8]
BRD4CRBNPEG0-4 (0 PEG units)< 0.5 µM>80Shortest and longest linkers were most potent.[1]
BRD4CRBNPEG7-10 (1-2 PEG units)> 5 µM<50Intermediate lengths showed reduced potency, indicating a non-linear relationship.[1]
Table 2: Impact of Linker Composition (e.g., PEG vs. Alkyl)

The chemical makeup of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.[4] Polyethylene glycol (PEG) linkers are commonly used to increase hydrophilicity and solubility, while alkyl chains offer greater flexibility.[7][10]

Target ProteinE3 LigaseLinker CompositionKey FindingReference
CRBN (Homo-PROTAC)CRBNNine-atom alkyl chainInduced concentration-dependent degradation of CRBN.[11]
CRBN (Homo-PROTAC)CRBNThree PEG unitsResulted in only weak CRBN degradation, suggesting the linker composition itself can inhibit activity.[11]
EGFR / HER2CRBNAlkyl-basedDegraded both EGFR and HER2.[11]
EGFRCRBNAlkyl + one ethylene (B1197577) glycol unitExtension with a single PEG unit abolished HER2 degradation, creating a selective EGFR degrader.[11]
Table 3: Impact of Linker Rigidity

Incorporating rigid structural elements like phenyl rings, alkynes, or heterocyclic scaffolds (e.g., piperazine) can constrain the PROTAC's conformation.[7] This can be advantageous by pre-organizing the molecule into a bioactive state, but can also be detrimental if the rigid conformation is not optimal for ternary complex formation.[1][10]

Target ProteinE3 LigaseLinker TypeDegradation ActivityKey FindingReference
Androgen Receptor (AR)IAPFlexible (Parent PROTAC 54)Exhibited AR degradation at 3 µM.Flexibility was crucial for activity in this case.[1][7]
Androgen Receptor (AR)IAPRigid (Disubstituted phenyl)Showed no activity against AR.Increased rigidity prevented the adoption of a productive conformation.[1][7]
BET ProteinsCRBNFlexible (Amine linkage)Picomolar IC50 values.A rigid linker offered a significant, though cell-line dependent, potency advantage.[1]
BET ProteinsCRBNRigid (Ethynyl group)3- to 6-fold increased activity in two cell lines, but 27-fold decrease in another.The effect of rigidity can be highly context-dependent.[1]
PI3K/mTORVHLFlexible (PEG or alkyl chains)Superior degradation efficiency.Flexible linkers were more effective at promoting ternary complex formation for these targets.[12]

Experimental Protocols

Reproducible and detailed experimental protocols are essential for evaluating and comparing the efficacy of different PROTACs.

Western Blot for Protein Degradation (DC50/Dmax Determination)

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[6]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MCF7, HEK293T) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification and Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration. Plot the data to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the binding affinities and kinetics of the PROTAC to its target protein and E3 ligase, and to assess the stability of the ternary complex.[13]

Methodology:

  • Chip Preparation: Immobilize a purified E3 ligase (e.g., VHL complex) onto the surface of an SPR sensor chip (e.g., CM5) via amine coupling.[13]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity (KD) of the PROTAC for the E3 ligase.

    • In a separate experiment, inject a series of concentrations of the target protein over a fresh E3 ligase surface in the presence of a saturating concentration of the PROTAC to measure the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary complex) to calculate association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD). Cooperativity in ternary complex formation can be assessed by comparing the binding affinity of the target protein in the presence and absence of the PROTAC.

Cell Viability Assay (e.g., MTS or MTT)

Objective: To determine the cytotoxic effect of the PROTAC, which can be correlated with its ability to degrade a target protein essential for cell survival.[8]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 48-72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions. The reagent is converted into a colored formazan (B1609692) product by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

Visualizing Experimental and Logical Workflows

Experimental_Workflow start PROTAC Design & Synthesis (Varying Linker Architectures) biophysical Biophysical Assays (e.g., SPR, ITC) start->biophysical Assess Binding cellular Cellular Assays start->cellular data Data Analysis (DC50, Dmax, IC50) biophysical->data western Western Blot (Degradation) cellular->western viability Cell Viability Assay (Cytotoxicity) cellular->viability western->data viability->data conclusion Identify Optimal Linker data->conclusion

A typical experimental workflow for evaluating PROTAC linker efficacy.

Logical_Relationship Linker Linker Architecture Length Composition Rigidity Attachment Point Properties PROTAC Properties Solubility Permeability PK Profile Linker->Properties Ternary Ternary Complex Formation & Stability Linker->Ternary Efficacy Biological Efficacy Potency (DC50) Efficacy (Dmax) Selectivity Properties->Efficacy Ternary->Efficacy

The relationship between linker architecture and PROTAC efficacy.

Conclusion and Future Directions

The evidence overwhelmingly demonstrates that the linker is not a passive component but an active modulator of PROTAC function.[4] The optimization of linker architecture—balancing length, composition, and rigidity—is a critical and often empirical process for developing potent and selective protein degraders.[6][10] While general principles are emerging, the ideal linker remains highly dependent on the specific target protein and E3 ligase pair, necessitating the systematic evaluation of a diverse linker library for each new project.[6][7]

Future advancements in computational modeling and structural biology hold the promise of streamlining rational linker design.[3] A deeper understanding of the structural dynamics of ternary complexes will be essential to move beyond the current "trial and error" approach and accelerate the development of next-generation PROTAC therapeutics.[1][3] The experimental frameworks provided in this guide offer a robust starting point for researchers to conduct their own comparative studies and contribute to this rapidly evolving field.

References

A Comparative Guide to Linear vs. Branched PEGylated Antibody-Drug Conjugates in Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of the polyethylene (B3416737) glycol (PEG) linker in an antibody-drug conjugate (ADC) plays a pivotal role in determining its pharmacokinetic (PK) profile, influencing its efficacy and safety. This guide provides an objective comparison of linear and branched PEGylation strategies for ADCs, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for ADC design and development.

Executive Summary

The transition from linear to branched PEG structures in ADCs has demonstrated a significant improvement in pharmacokinetic properties. Branched PEGylation generally leads to a longer plasma half-life, reduced clearance, and consequently, a greater drug exposure (Area Under the Curve - AUC). This is attributed to the larger hydrodynamic volume and enhanced shielding of the antibody and payload from degradation and clearance mechanisms provided by the branched architecture. While both strategies aim to improve the therapeutic index of ADCs, the available data suggests that branched PEGylation offers a superior pharmacokinetic advantage.

Data Presentation: Pharmacokinetic Parameter Comparison

The following table summarizes the pharmacokinetic parameters from a comparative study of a TNFα nanobody conjugated with linear and branched PEG of the same total molecular weight (40 kDa). While not an ADC, this study provides a direct and relevant comparison of the impact of PEG architecture on the in-vivo behavior of a protein therapeutic.

PEG ArchitectureHalf-life (t½) (hours)Clearance (CL) (mL/h/kg)Area Under the Curve (AUC) (µg·h/mL)
Linear (1 x 40 kDa) 35.8 ± 3.50.49 ± 0.052050 ± 200
Branched (2 x 20 kDa) 50.2 ± 4.80.34 ± 0.032940 ± 280
Branched (4 x 10 kDa) 58.6 ± 6.10.28 ± 0.033570 ± 370

Data adapted from a study on PEGylated TNFα nanobodies, which serves as a strong surrogate for understanding the behavior of PEGylated antibodies in ADCs.[1]

A separate study focusing on trastuzumab-based ADCs with a drug-to-antibody ratio (DAR) of 8 compared a linear 24-unit PEG (L-PEG24) linker to a branched linker with two 12-unit PEG chains (P-(PEG12)2). The ADC with the branched linker exhibited a significantly slower clearance rate and a nearly 3-fold higher AUC compared to the ADC with the linear linker, further supporting the advantages of a branched structure.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC pharmacokinetics. The following are representative protocols for key experiments.

In Vivo Pharmacokinetic Study

This protocol describes a typical pharmacokinetic study in rodents to evaluate the clearance and half-life of an ADC.

Materials:

  • Female BALB/c mice (6-8 weeks old) or Sprague-Dawley rats

  • ADC solution in a sterile, biocompatible buffer (e.g., PBS)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • ELISA or LC-MS/MS for ADC quantification

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3-5 mg/kg) to a cohort of animals.[3]

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, and 336 hours post-dose).[4]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[4]

  • Quantification: Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.[4]

  • Data Analysis: Plot the plasma concentration of the ADC versus time. Determine the pharmacokinetic parameters (e.g., clearance, half-life, AUC) using non-compartmental analysis software.[4]

Enzyme-Linked Immunosorbent Assay (ELISA) for ADC Quantification

This sandwich ELISA protocol is designed to quantify the total antibody concentration of an ADC in plasma samples.

Materials:

  • High-binding 96-well ELISA plates

  • Capture antibody (e.g., anti-human IgG Fc specific antibody)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • ADC standard and quality control (QC) samples

  • Detection antibody (e.g., HRP-conjugated anti-human IgG antibody)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a coating buffer (e.g., PBS) and incubate overnight at 4°C.[5]

  • Washing and Blocking: Wash the plate with wash buffer to remove unbound antibody. Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.[6]

  • Sample Incubation: Add diluted plasma samples, standards, and QC samples to the wells and incubate for 1-2 hours at room temperature to allow the ADC to bind to the capture antibody.[5]

  • Detection Antibody Incubation: After washing, add the HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.[5]

  • Substrate Addition and Development: Wash the plate and add the substrate solution to each well. Allow the color to develop in the dark for a specified time (e.g., 15-30 minutes).[6]

  • Stopping and Reading: Stop the reaction by adding the stop solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.[6]

  • Quantification: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the ADC in the unknown samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for ADC Analysis

LC-MS/MS offers high specificity and sensitivity for the quantification of various ADC components. This protocol outlines a general workflow for the analysis of total antibody.

Materials:

  • LC-MS/MS system (e.g., Q-TOF or triple quadrupole)

  • Affinity capture beads (e.g., Protein A/G magnetic beads)

  • Digestion enzyme (e.g., trypsin)

  • Reduction and alkylation reagents (e.g., DTT and iodoacetamide)

  • LC columns and mobile phases

  • Internal standard

Procedure:

  • Immuno-affinity Capture: Isolate the ADC and unconjugated antibody from the plasma matrix using affinity capture beads.

  • Elution and Digestion: Elute the captured antibodies from the beads and perform enzymatic digestion to generate specific peptides.

  • LC Separation: Separate the resulting peptides using a reverse-phase or size-exclusion chromatography column.

  • MS/MS Detection: Detect and quantify the signature peptides of the antibody using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Use the peak areas of the signature peptides and the internal standard to calculate the concentration of the total antibody in the original sample.

Mandatory Visualizations

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC PEGylated ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage / Microtubule Disruption Payload->DNA 5. Target Engagement Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

PK_Workflow cluster_animal_phase In-Vivo Phase cluster_lab_phase Bioanalytical Phase cluster_analysis_phase Data Analysis Phase Dosing ADC Administration (Intravenous) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Quantification Quantification (ELISA or LC-MS/MS) Plasma->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Parameters Determine PK Parameters (t½, CL, AUC) PK_Analysis->Parameters

Caption: Experimental workflow for a preclinical pharmacokinetic study of an ADC.

PEG_Logic cluster_structure PEG Architecture cluster_properties Biophysical Properties cluster_effects Physiological Effects cluster_outcome Pharmacokinetic Outcome Linear Linear PEG HDV Hydrodynamic Volume Linear->HDV Smaller Shielding Surface Shielding Linear->Shielding Less Effective Branched Branched PEG Branched->HDV Larger Branched->Shielding More Effective Renal_Clearance Reduced Renal Clearance HDV->Renal_Clearance Proteolysis Reduced Proteolysis Shielding->Proteolysis Immunogenicity Reduced Immunogenicity Shielding->Immunogenicity PK_Profile Improved PK Profile (Longer t½, Lower CL, Higher AUC) Renal_Clearance->PK_Profile Proteolysis->PK_Profile Immunogenicity->PK_Profile

Caption: Logical relationship between PEG architecture and pharmacokinetic outcome.

References

A Comparative Guide to the In Vitro and In Vivo Stability of N-(Boc-PEG3)-N-bis(PEG2-alcohol) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the expected stability of N-(Boc-PEG3)-N-bis(PEG2-alcohol) conjugates and relevant alternatives. Due to the novelty of the specific N-(Boc-PEG3)-N-bis(PEG2-alcohol) structure, direct experimental data is not available in the current literature. Therefore, this guide synthesizes data from studies on its core components—the Boc-protecting group and short PEG linkers—and compares them with common alternatives to provide a predictive framework for stability assessment.

Data Presentation: Comparative Stability Analysis

The stability of the target conjugate is primarily determined by two key structural features: the N-Boc protecting group and the short PEG linkers. The following tables summarize the expected stability of these moieties in comparison to common alternatives under physiological and metabolic conditions.

Table 1: In Vitro and In Vivo Stability of Amine Protecting Groups
Protecting GroupStructureStability CharacteristicsCleavage ConditionsExpected In Vivo Half-Life
Boc (tert-butyloxycarbonyl) -(C=O)O-C(CH₃)₃Stable to bases, nucleophiles, and catalytic hydrogenation.[1][2] Generally stable at physiological pH (~7.4).Acid-labile (e.g., TFA, HCl).[1][3][4]Generally stable in circulation; cleavage is not expected under normal physiological conditions.
Fmoc (9-Fluorenylmethyloxycarbonyl) -(C=O)O-CH₂-FluorenylStable to acidic conditions.Base-labile (e.g., piperidine).[1][5]Potentially susceptible to cleavage by basic microenvironments or enzymes in vivo, though generally considered stable in circulation.
Cbz (Carboxybenzyl) -(C=O)O-CH₂-PhStable to acidic and basic conditions.[3]Cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[3]Generally stable in vivo due to the absence of endogenous hydrogenolysis catalysts.
Table 2: Influence of PEG Linker Length on In Vivo Pharmacokinetics

The PEG linkers (PEG3 and PEG2) in the target molecule are very short. The length of the PEG chain is a critical determinant of a conjugate's pharmacokinetic profile.[6][7]

PEG Linker LengthMolecule TypeKey Pharmacokinetic FindingReference
Short PEG (e.g., PEG8) Trastuzumab (Antibody)Faster blood clearance compared to the non-PEGylated counterpart.[8][9][8][9]
No PEG Affibody-Drug ConjugateHalf-life of 19.6 minutes.[7]
4 kDa PEG Affibody-Drug Conjugate2.5-fold increase in half-life compared to no PEG.[7]
10 kDa PEG Affibody-Drug Conjugate11.2-fold increase in half-life compared to no PEG.[7]
2 kDa, 5 kDa, 10 kDa PEG NanoparticlesArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.[7]

Note: The data suggests that while longer PEG chains generally increase circulation half-life, very short PEG linkers might not confer the same benefit and could even lead to faster clearance.

Table 3: Comparison of Linker Stability in Biological Milieu

The ether linkages within the PEG chains of the target conjugate are generally considered stable and non-cleavable. This contrasts with intentionally cleavable linkers used in many drug delivery systems.

Linker TypeLinkage ChemistryStability CharacteristicsRelease Mechanism
Non-Cleavable (e.g., Ether, Thioether) C-O-C, C-S-CHigh plasma stability.[10][11]Relies on the complete degradation of the carrier molecule (e.g., antibody) in the lysosome to release the payload.[10][12]
Acid-Cleavable HydrazoneStable at neutral pH but hydrolyzes in the acidic environment of endosomes/lysosomes.[11]pH-mediated hydrolysis.
Protease-Cleavable Dipeptide (e.g., Val-Cit)Stable in circulation but cleaved by specific proteases (e.g., Cathepsin B) that are upregulated in tumor cells.Enzymatic cleavage.
Reducible DisulfideStable in the bloodstream but cleaved in the reducing environment of the cytoplasm (high glutathione (B108866) concentration).Reduction of the disulfide bond.

Experimental Protocols

To empirically determine the stability of N-(Boc-PEG3)-N-bis(PEG2-alcohol) conjugates, the following standard experimental protocols are recommended.

Protocol 2.1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the conjugate in the presence of plasma enzymes.

Methodology:

  • Preparation: A stock solution of the test conjugate is prepared in a suitable organic solvent (e.g., DMSO) and then diluted to the final concentration (e.g., 1 µM) in plasma from the desired species (human, mouse, rat).

  • Incubation: The plasma-conjugate mixture is incubated at 37°C. Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates plasma proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent conjugate.

  • Data Analysis: The percentage of the conjugate remaining at each time point is calculated relative to the 0-minute sample. The half-life (t½) is then determined by plotting the natural logarithm of the percent remaining against time.

Protocol 2.2: In Vitro Liver Microsomal Stability Assay

Objective: To evaluate the susceptibility of the conjugate to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).

Methodology:

  • Preparation: The test conjugate is incubated with liver microsomes from the desired species in a phosphate (B84403) buffer (pH 7.4).

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system. A control incubation is run without the NADPH system to account for non-enzymatic degradation.

  • Incubation: The mixture is incubated at 37°C, and samples are collected at various time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent with an internal standard.

  • Sample Processing: Samples are centrifuged to pellet the microsomes.

  • Analysis: The supernatant is analyzed by LC-MS/MS to measure the depletion of the parent conjugate.

  • Data Analysis: The half-life (t½) and in vitro intrinsic clearance (CLint) are calculated from the rate of disappearance of the conjugate.

Protocol 2.3: In Vivo Pharmacokinetic (PK) Study

Objective: To determine the in vivo stability, distribution, and clearance of the conjugate in an animal model.

Methodology:

  • Animal Model: A suitable animal model (e.g., mice or rats) is selected.

  • Administration: The conjugate is administered via a clinically relevant route, typically intravenously (i.v.) for systemic exposure evaluation.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.

  • Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the conjugate in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using non-compartmental analysis.

Mandatory Visualizations

Diagram 3.1: Logical Flow for Stability Assessment

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment A Plasma Stability Assay D Pharmacokinetic Study in Rodents A->D B Microsomal Stability Assay B->D C Chemical Stability (pH) Outcome Stability Profile & Lead Optimization C->Outcome E Metabolite Identification D->E E->Outcome Start Test Conjugate N-(Boc-PEG3)-N-bis(PEG2-alcohol) Start->A Enzymatic Degradation Start->B Metabolic Degradation Start->C Hydrolytic Degradation

Caption: A logical workflow for assessing the stability of novel conjugates.

Diagram 3.2: Experimental Workflow for In Vitro Plasma Stability

cluster_prep Sample Preparation cluster_inc Incubation & Sampling cluster_proc Sample Processing cluster_analysis Analysis A Spike Conjugate into Plasma B Incubate at 37°C A->B C Collect Aliquots (t = 0, 15, 30, 60, 120 min) B->C D Quench with ACN + Internal Standard C->D E Centrifuge to Precipitate Proteins D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate % Remaining & Half-Life (t½) F->G A Define Stability Requirement B High In Vivo Stability Needed? A->B C Intracellular Cleavage Required? B->C Yes D Use Non-Cleavable Linker (e.g., Ether, Thioether) + Stable Protector (Boc/Cbz) B->D No C->D No E Select Cleavage Mechanism C->E Yes F Acid-Labile (e.g., Hydrazone) E->F Endosomal pH G Protease-Sensitive (e.g., Val-Cit) E->G Tumor Enzymes H Base-Labile (e.g., Fmoc) E->H Basic Conditions

References

Navigating the Immunological Landscape of Branched PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that can significantly impact the efficacy and safety of a therapeutic. While PEGylation is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs, the potential for immunogenicity remains a key concern. This guide provides an objective comparison of branched PEG linkers and their alternatives, supported by experimental data, to aid in the rational design of next-generation biotherapeutics.

The conjugation of PEG to a therapeutic molecule can, paradoxically, either reduce or elicit an immune response. This response is primarily characterized by the production of anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) of the PEGylated drug, reduced therapeutic efficacy, and in some cases, hypersensitivity reactions. The architecture of the PEG linker, particularly whether it is linear or branched, plays a significant role in modulating this immunogenic potential.

Linear vs. Branched PEG Linkers: A Tale of Two Architectures

The prevailing hypothesis is that branched PEG structures may offer superior "immune shielding" compared to their linear counterparts of similar molecular weight. The more compact, globular structure of a branched PEG is thought to more effectively mask potential immunogenic epitopes on the surface of the conjugated protein or nanoparticle. However, the experimental evidence presents a nuanced and sometimes conflicting picture.

One study investigating the immunogenicity of PEGylated tetanus toxoid found that while the molecular weight of the PEG and the extent of PEGylation significantly influenced the anti-PEG immune response, the branching of the methoxy (B1213986) PEG (mPEG) had an insignificant effect.[1][2] Conversely, other research suggests that branched PEG-modified nanocarriers induce noticeably lower levels of anti-PEG IgM compared to those modified with linear PEG, thereby evading the ABC phenomenon.

These seemingly contradictory findings underscore the complexity of PEG immunogenicity, which is influenced by a multitude of factors including the nature of the conjugated protein, the overall molecular weight of the PEG, and the specific architecture of the branched linker (e.g., number of arms, length of each arm).

Key Factors Influencing the Immunogenicity of PEG Linkers

Several key parameters must be considered when assessing the potential immunogenicity of a PEG linker:

  • Molecular Weight: Higher molecular weight PEGs (e.g., >20 kDa) are generally considered to be more immunogenic than lower molecular weight PEGs.[3]

  • PEG Architecture: As discussed, the branched or linear nature of the PEG can influence its immunogenic profile. The density of PEG chains on the surface of a nanoparticle or protein is also a critical factor.

  • Nature of the Conjugated Molecule: The intrinsic immunogenicity of the protein or nanoparticle carrier plays a crucial role. PEG itself is considered a hapten and requires a carrier to become immunogenic.[3]

  • Linker Chemistry: The stability of the bond connecting the PEG to the therapeutic molecule can impact the overall immunogenicity of the conjugate.

Quantitative Comparison of PEG Linker Immunogenicity

The following table summarizes representative data from studies comparing the immunogenicity of different PEG architectures. It is important to note that direct head-to-head comparisons across different studies are challenging due to variations in experimental models, protein carriers, and analytical methods.

PEG Linker ArchitectureProtein/Nanoparticle CarrierKey Immunogenicity FindingReference
Linear mPEG (5 kDa and 20 kDa) vs. Branched mPEG (20 kDa)Tetanus ToxoidBranching of mPEG had an insignificant effect on the anti-PEG immune response.[1][2]
Linear DSPE-mPEG2000 vs. Branched DSPE-mPEG2,n (n=2, 10, 20 kDa)Nanoemulsions and LiposomesBranched PEG-modified nanocarriers induced noticeably lower levels of anti-PEG IgM and did not induce the ABC phenomenon.
1-, 2-, 4-, and 8-arm 40 kDa PEG-maleimideAnti-complement factor D Fab fragmentThe 8-arm 40 kDa PEG-maleimide was identified as the best strategy for long-acting delivery based on hydrodynamic radius, but direct comparative immunogenicity data was not the primary focus.[4]

Experimental Protocols for Assessing Immunogenicity

A thorough assessment of the immunogenicity of a PEGylated therapeutic involves a multi-tiered approach, including in vitro, ex vivo, and in vivo studies. A key in vitro assay is the Enzyme-Linked Immunosorbent Assay (ELISA) for the detection and quantification of anti-PEG antibodies.

Detailed Protocol: ELISA for Anti-PEG IgG and IgM Antibodies

This protocol outlines a standard direct ELISA procedure for detecting anti-PEG antibodies in serum or plasma samples.

Materials:

  • High-binding 96-well microplate

  • PEGylated molecule of interest (for coating) or a generic PEGylated protein (e.g., PEG-BSA)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 1% BSA or non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum or plasma samples from immunized animals or human subjects

  • Anti-species IgG and IgM secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase - HRP)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of the 96-well plate with the PEGylated molecule (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated anti-species IgG or IgM secondary antibody to the appropriate wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of anti-PEG antibody present in the sample.

Visualizing the Immune Response and Experimental Workflow

To better understand the biological processes and experimental procedures involved in assessing the immunogenicity of branched PEG linkers, the following diagrams are provided.

Immune_Response_to_PEGylated_Proteins Immune Response to PEGylated Proteins cluster_TD T-Cell Dependent Pathway cluster_TI T-Cell Independent Pathway APC Antigen Presenting Cell (APC) THelper Helper T-Cell APC->THelper Antigen Presentation BCell_TD B-Cell THelper->BCell_TD Activation PlasmaCell_TD Plasma Cell BCell_TD->PlasmaCell_TD Differentiation MemoryB_TD Memory B-Cell BCell_TD->MemoryB_TD Differentiation IgG Anti-PEG IgG PlasmaCell_TD->IgG Secretion PEG_Protein_TD PEGylated Protein PEG_Protein_TD->APC Uptake & Processing BCell_TI B-Cell PlasmaCell_TI Plasma Cell BCell_TI->PlasmaCell_TI Activation & Differentiation IgM Anti-PEG IgM PlasmaCell_TI->IgM Secretion PEG_Protein_TI PEGylated Protein (High Density/Repetitive Epitopes) PEG_Protein_TI->BCell_TI Cross-linking of BCRs

Caption: T-Cell Dependent and Independent Immune Pathways to PEGylated Proteins.

Immunogenicity_Assessment_Workflow Experimental Workflow for Immunogenicity Assessment cluster_invitro In Vitro / Ex Vivo Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Risk Assessment start Start: PEGylated Therapeutic Candidate elisa Anti-PEG Antibody ELISA (IgG & IgM detection) start->elisa cell_based Cell-based Assays (e.g., complement activation) start->cell_based data_integration Integrate In Vitro & In Vivo Data cell_based->data_integration animal_model Animal Model Immunization (e.g., mice, rabbits) serum_collection Serum Collection (multiple time points) animal_model->serum_collection pk_study Pharmacokinetic (PK) Study (assess accelerated clearance) animal_model->pk_study elisa_invivo Anti-PEG Antibody Titer Determination (ELISA) serum_collection->elisa_invivo Analyze Samples pk_study->data_integration elisa_invivo->data_integration risk_assessment Immunogenicity Risk Assessment data_integration->risk_assessment end End: Select Lead Candidate risk_assessment->end

Caption: A typical experimental workflow for assessing the immunogenicity of PEGylated therapeutics.

Conclusion

The immunogenicity of PEG linkers is a complex, multifactorial issue with no simple "one-size-fits-all" solution. While branched PEG architectures hold the promise of reduced immunogenicity through enhanced steric shielding, the available data suggests that other factors, such as molecular weight and the nature of the conjugated therapeutic, are equally, if not more, important. A rigorous, case-by-case immunogenicity risk assessment, employing a battery of in vitro and in vivo assays, is essential for the successful development of safe and effective PEGylated biotherapeutics. As our understanding of the intricate interplay between PEG architecture and the immune system deepens, so too will our ability to design the next generation of innovative and life-saving medicines.

References

A Comparative Guide to Analytical Techniques for Confirming Antibody Conjugation Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise location of drug conjugation on an antibody is a critical quality attribute (CQA) that can significantly impact the efficacy, safety, and stability of an antibody-drug conjugate (ADC). Therefore, robust analytical methods are essential to accurately identify and characterize these conjugation sites. This guide provides a comprehensive comparison of the leading analytical techniques used for this purpose, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research and development needs.

At a Glance: Comparison of Key Analytical Techniques

The following table summarizes the key performance characteristics of the primary analytical techniques used to confirm conjugation sites on antibodies.

TechniquePrimary ApplicationResolutionSensitivityThroughputKey AdvantagesKey Limitations
Mass Spectrometry (MS) - Peptide Mapping Precise identification of conjugation sites at the amino acid level.[1]HighHigh (pmol to fmol)MediumProvides definitive site-specific information. Can be coupled with various fragmentation techniques (CID, EAD) for detailed characterization.[2][3]Can be complex and require specialized instrumentation and expertise. Traditional CID can lead to payload fragmentation, complicating analysis.[4]
Hydrophobic Interaction Chromatography (HIC) Determination of drug-to-antibody ratio (DAR) and drug-load distribution.[5][6][7]MediumMediumHighNon-denaturing conditions preserve the native protein structure.[5][7] Relatively simple and robust method.[6]Does not directly identify conjugation sites.[8] Can be incompatible with MS due to the use of non-volatile salts.[7]
Capillary Electrophoresis (CE) Purity determination and analysis of charge heterogeneity.[9][10]HighHighHighHigh separation efficiency.[9][10] Can be coupled with MS for detailed characterization.[11][12]Indirectly assesses conjugation through changes in electrophoretic mobility; does not pinpoint the exact site.[9]
Edman Degradation N-terminal sequencing to identify conjugation at the N-terminus.[13][14][15]High (single amino acid)Medium (pmol)LowProvides direct sequence information from the N-terminus.[13][15]Only applicable to the N-terminus and will not work if it is blocked.[15][16] Limited to ~30-60 residues.[15]
X-ray Crystallography High-resolution 3D structure determination of the ADC.[17]AtomicLow (requires crystal formation)Very LowProvides the most detailed and definitive structural information of the conjugation site.[17]Technically challenging, time-consuming, and not guaranteed to yield crystals.[17] Requires large amounts of pure sample.
2D NMR Spectroscopy Assessment of the impact of conjugation on the antibody's higher-order structure.[18][19][20]Low (for site identification)LowLowProvides information on the solution-state structure and dynamics of the ADC.[18][19]Does not directly identify the specific amino acid conjugation site.[18] Technically demanding and requires specialized equipment.

In-Depth Analysis of Key Techniques

Mass Spectrometry-Based Peptide Mapping

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is the gold standard for identifying and confirming conjugation sites at the amino acid level.[1] The general workflow involves the enzymatic digestion of the ADC into smaller peptides, which are then separated by LC and analyzed by MS/MS to determine their amino acid sequence and identify any modifications, including the conjugated drug.

Peptide Mapping Workflow for ADC Conjugation Site Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis ADC Antibody-Drug Conjugate Denaturation Denaturation (e.g., 8M Urea) ADC->Denaturation 1. Reduction Reduction (e.g., DTT) Denaturation->Reduction 2. Alkylation Alkylation (e.g., IAA) Reduction->Alkylation 3. Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion 4. LC Liquid Chromatography Separation (e.g., Reversed-Phase) Digestion->LC 5. MS1 MS1 Scan (Precursor Ion Mass) LC->MS1 6. Fragmentation Fragmentation (e.g., CID, EAD) MS1->Fragmentation 7. MS2 MS2 Scan (Fragment Ion Mass) Fragmentation->MS2 8. DatabaseSearch Database Search and Peptide Identification MS2->DatabaseSearch 9. SiteLocalization Conjugation Site Localization DatabaseSearch->SiteLocalization 10. HIC Workflow for ADC DAR Analysis ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column High_Salt Binding: High Salt Mobile Phase HIC_Column->High_Salt 1. Load Salt_Gradient Elution: Decreasing Salt Gradient High_Salt->Salt_Gradient 2. Elute UV_Detector UV Detection Salt_Gradient->UV_Detector Chromatogram Chromatogram (DAR Species Separation) UV_Detector->Chromatogram DAR_Calculation DAR Calculation Chromatogram->DAR_Calculation CE Workflow for ADC Analysis ADC_Sample ADC Sample Injection Sample Injection (e.g., Electrokinetic) ADC_Sample->Injection Capillary Fused Silica Capillary Separation Separation by Electrophoretic Mobility Capillary->Separation Injection->Capillary Detection On-column Detection (e.g., UV, MS) Separation->Detection Electropherogram Electropherogram (Purity/Heterogeneity Profile) Detection->Electropherogram

References

Navigating the PROTAC Landscape: A Comparative Analysis of E3 Ligase Ligand Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide offers a comparative analysis of the efficiency of PROTACs employing different E3 ligase ligands, supported by experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological processes and workflows.

The efficacy of a PROTAC is intricately linked to the formation and stability of the ternary complex, comprising the target protein, the PROTAC, and the recruited E3 ligase. The choice of E3 ligase ligand can profoundly influence a PROTAC's degradation potency (DC50), maximal degradation level (Dmax), and cellular selectivity. This guide focuses on a comparative analysis of PROTACs recruiting the two most utilized E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL), providing a framework for rational PROTAC design.

Data Presentation: Performance of PROTACs with Different E3 Ligase Ligands

The following tables summarize the performance of PROTACs that target the same protein but utilize different E3 ligase ligands. This allows for a direct comparison of their degradation efficiency.

Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs

Target ProteinE3 LigasePROTACDC50 (nM)Dmax (%)Cell Line
BRD4CRBNdBET1< 1> 90Various
BRD4VHLMZ1~13> 90HeLa
BRD4CRBNPROTAC 1< 1> 90Burkitt's lymphoma (BL) cells[1]
BRD4VHLPROTAC 17Low nM range> 90Not specified[1]
BRD4CRBNPROTAC 4pM rangeNot specifiedMV-4-11, MOLM-13, RS4;11[1]

Table 2: Comparative Degradation Efficiency of BTK-Targeting PROTACs

Target ProteinE3 LigasePROTACDC50 (nM)Dmax (%)Cell Line
BTKCRBNDegrader 49< 10Not specifiedRAMOS
BTKVHLSJF678Weaker than CRBN-recruited PROTACsNot specifiedNot specified

Table 3: Comparative Degradation Efficiency of EGFR (L858R)-Targeting PROTACs

Target ProteinE3 LigasePROTACDC50 (nM)Dmax (%)Cell Line
EGFR (L858R)CRBNCompound 6911-25Not SpecifiedHCC-827, H3255[2]
EGFR (L858R)VHLCompound 683.3-5.0Not SpecifiedHCC-827, H3255[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are protocols for key experiments cited in the evaluation of PROTACs.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest (stock solution in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Immunoprecipitation for Target Protein Ubiquitination

This protocol is used to confirm that the PROTAC induces ubiquitination of the target protein.[3][4]

Materials:

  • Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)

  • Denaturing lysis buffer (RIPA buffer with 1% SDS)

  • Dilution buffer (RIPA buffer without SDS)

  • Primary antibody against the target protein or ubiquitin

  • Protein A/G agarose (B213101) beads

  • Wash buffer (e.g., TBST)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC and MG132 to allow the accumulation of ubiquitinated proteins. Lyse the cells in denaturing lysis buffer and boil to dissociate protein complexes.

  • Lysate Dilution: Dilute the lysate with dilution buffer to reduce the SDS concentration to 0.1%.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-target protein) overnight at 4°C.

    • Add protein A/G agarose beads and incubate for another 2-4 hours.

  • Washes: Wash the beads three to five times with wash buffer.

  • Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect the ubiquitination of the target protein.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay quantifies the formation of the ternary complex (Target-PROTAC-E3 ligase) in a homogeneous format.[5][6]

Materials:

  • Purified, tagged target protein (e.g., GST-tagged)

  • Purified, tagged E3 ligase complex (e.g., His-tagged)

  • PROTAC of interest

  • TR-FRET donor-labeled antibody (e.g., Tb-anti-GST)

  • TR-FRET acceptor-labeled antibody (e.g., AF488-anti-His)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare solutions of the tagged target protein, tagged E3 ligase, and the donor and acceptor antibodies in assay buffer.

  • Assay Plate Setup: In a microplate, add the target protein, E3 ligase, and the PROTAC dilutions.

  • Incubation: Incubate the plate to allow for ternary complex formation (e.g., 60 minutes at room temperature).

  • Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.

  • Final Incubation: Incubate the plate to allow for antibody binding (e.g., 180 minutes at room temperature in the dark).

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. The formation of the ternary complex will result in a bell-shaped dose-response curve when plotting the TR-FRET signal against the PROTAC concentration.

Mandatory Visualization

The following diagrams illustrate the key processes and workflows in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Cellular Assays cluster_3 Phase 4: In Vivo Studies A Target Selection B Ligand Identification (POI & E3) A->B C PROTAC Design (Linker Optimization) B->C D Chemical Synthesis C->D E Ternary Complex Formation (e.g., TR-FRET) D->E F Ubiquitination Assay (e.g., IP-Western) E->F G Degradation Assessment (Western Blot) F->G H Determine DC50 & Dmax G->H I Cell Viability/Function Assays H->I J Pharmacokinetics (PK) I->J K Pharmacodynamics (PD) I->K L Efficacy in Animal Models K->L

Caption: Experimental workflow for PROTAC development and evaluation.

Caption: Key characteristics of CRBN and VHL E3 ligase ligands.

References

Safety Operating Guide

Proper Disposal of N-(Boc-PEG3)-N-bis(PEG2-alcohol): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of N-(Boc-PEG3)-N-bis(PEG2-alcohol) is critical for maintaining a safe laboratory environment and ensuring regulatory adherence. This document provides a comprehensive operational plan for researchers, scientists, and drug development professionals, detailing step-by-step procedures for the proper disposal of this compound.

Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for N-(Boc-PEG3)-N-bis(PEG2-alcohol), this guidance is synthesized from the safety profiles of its primary chemical constituents: a tert-butyloxycarbonyl (Boc)-protected amine, a polyethylene (B3416737) glycol (PEG) backbone, and terminal aliphatic alcohol groups. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and to obtain the supplier's SDS for definitive guidance.

Summary of Chemical Properties and Disposal Considerations

The following table summarizes the key characteristics of N-(Boc-PEG3)-N-bis(PEG2-alcohol) based on its functional groups, which inform the recommended disposal protocol.

PropertyGeneral AssessmentDisposal Implication
Physical State Likely a solid or viscous oil at room temperature.Collect in a designated solid or liquid chemical waste container.
Solubility Expected to be soluble in water and various organic solvents.Do not dispose of down the drain.[1]
Chemical Reactivity The Boc-protected amine is sensitive to strong acids.[2][3][4][5][6][7] The alcohol groups can react with strong oxidizing agents and alkali metals.[8]Segregate from strong acids, strong oxidizing agents, and alkali metals.
Toxicity Polyethylene glycol is generally considered to have low toxicity and is biodegradable.[9][10] Aliphatic alcohols can range in toxicity, with some being irritants.[11][12][13] The overall toxicity of the compound is not established.Handle with appropriate Personal Protective Equipment (PPE). Treat as potentially hazardous chemical waste.
Flammability The presence of aliphatic alcohol groups suggests the compound may be flammable.[8]Store away from ignition sources.[1][14] Dispose of as flammable waste.
Environmental Impact Polyethylene glycol is readily biodegradable.[10] However, disposal of any chemical waste into the environment should be avoided.[1]Dispose of through a licensed chemical waste contractor to minimize environmental impact.[10][15][16]

Detailed Disposal Protocol

Follow these step-by-step instructions for the safe disposal of N-(Boc-PEG3)-N-bis(PEG2-alcohol) and its associated waste.

Step 1: Waste Identification and Segregation

  • Properly identify the waste as "N-(Boc-PEG3)-N-bis(PEG2-alcohol), non-halogenated organic waste, flammable."

  • Segregate this waste from other chemical waste streams, particularly from:

    • Strong acids (which can cause deprotection of the Boc group).[2][3][4][5][6][7]

    • Strong oxidizing agents.

    • Alkali metals.[8]

    • Halogenated organic waste.

    • Aqueous waste.

Step 2: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE when handling the chemical and its waste, including:

    • Chemical safety goggles.

    • Chemical-resistant gloves (e.g., nitrile).

    • A laboratory coat.

Step 3: Waste Collection and Containerization

  • Use a designated and properly labeled waste container. The container should be made of a material compatible with organic chemicals (e.g., high-density polyethylene).

  • The label on the waste container should clearly state:

    • The full chemical name: "N-(Boc-PEG3)-N-bis(PEG2-alcohol)"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Flammable")

    • The date of accumulation.

  • Ensure the container is kept tightly closed except when adding waste to prevent the release of vapors.[14]

Step 4: Storage of Chemical Waste

  • Store the waste container in a designated satellite accumulation area within the laboratory where the waste is generated.[14][17]

  • The storage area should be well-ventilated and away from sources of ignition such as heat, sparks, and open flames.[1][14]

  • Secondary containment (e.g., a larger, chemically resistant tray) is recommended to contain any potential leaks or spills.[14]

Step 5: Final Disposal

  • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[10][15][16]

  • Do not attempt to treat the chemical waste unless you are trained and equipped to do so and it is part of an established and approved laboratory procedure.

  • Never dispose of N-(Boc-PEG3)-N-bis(PEG2-alcohol) or its containers in the regular trash or down the drain.[1][17]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(Boc-PEG3)-N-bis(PEG2-alcohol).

DisposalWorkflow Disposal Workflow for N-(Boc-PEG3)-N-bis(PEG2-alcohol) cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Waste Generated: N-(Boc-PEG3)-N-bis(PEG2-alcohol) ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe identify Identify as: Non-Halogenated, Flammable Organic Waste ppe->identify segregate Segregate from: - Strong Acids - Oxidizers - Alkali Metals - Halogenated & Aqueous Waste identify->segregate containerize Collect in Labeled, Compatible Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store conditions Ensure: - Well-ventilated - Away from Ignition Sources - Secondary Containment store->conditions contact_ehs Contact EHS or Licensed Waste Contractor for Pickup conditions->contact_ehs improper_disposal Improper Disposal Routes (AVOID) drain Drain Disposal improper_disposal->drain NO trash Regular Trash improper_disposal->trash NO

Caption: Disposal workflow for N-(Boc-PEG3)-N-bis(PEG2-alcohol).

References

Personal protective equipment for handling N-(Boc-PEG3)-N-bis(PEG2-alcohol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of N-(Boc-PEG3)-N-bis(PEG2-alcohol), ensuring laboratory safety and operational integrity.

This document provides crucial safety and logistical information for the proper management of N-(Boc-PEG3)-N-bis(PEG2-alcohol) in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Personal Protective Equipment (PPE)

While a Safety Data Sheet (SDS) for the closely related compound N-(Boc-PEG3)-N-bis(PEG3-acid) indicates that it is not classified as a hazard, it is prudent to handle all laboratory chemicals with a comprehensive set of personal protective equipment.[1] The following table summarizes the recommended PPE for handling N-(Boc-PEG3)-N-bis(PEG2-alcohol).

PPE CategoryItemSpecification/Notes
Hand Protection Chemical-resistant glovesNitrile gloves are a standard for handling research chemicals.[2] Change gloves immediately if contaminated.[2]
Eye Protection Safety glasses or gogglesMandatory to protect against accidental splashes, particularly when handling the compound in solution.[2]
Skin and Body Protection Laboratory coatShould be worn over personal clothing to protect the skin from potential spills.[2]
Respiratory Protection Approved mask/respiratorRecommended when handling the solid form to avoid inhalation of any fine particulates.[1]

Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for laboratory safety and environmental compliance. The following sections detail the recommended steps for handling and disposing of N-(Boc-PEG3)-N-bis(PEG2-alcohol).

Handling and Storage
  • Handling:

    • Avoid contact with skin and eyes.[1]

    • Prevent the formation of dust and aerosols.

    • Ensure adequate ventilation in the handling area.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • The recommended storage temperature is -20°C.

First Aid Measures

In the event of exposure, follow these first aid guidelines. A safety data sheet for a similar compound provides the following recommendations.[1]

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids.[1] Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air.[1] If symptoms persist, seek medical attention.[1]
Ingestion Seek immediate medical attention.[1]
Spills and Disposal
  • Accidental Release:

    • In case of a spill, wear appropriate personal protective equipment.[1]

    • Mix the spilled material with an inert absorbent, such as sand.[1]

    • Sweep up the mixture and place it in a tightly closed container for disposal.[1]

    • Prevent the material from entering drains or water courses.[1]

  • Disposal:

    • Dispose of the chemical waste as special waste through a licensed disposal company.[1]

    • All disposal activities must be in accordance with local, state, and federal regulations.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of N-(Boc-PEG3)-N-bis(PEG2-alcohol).

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Measure Compound Weigh/Measure Compound Prepare Workspace->Weigh/Measure Compound Perform Experiment Perform Experiment Weigh/Measure Compound->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Clean Workspace Clean Workspace Segregate Waste->Clean Workspace Dispose via EH&S Dispose via EH&S Segregate Waste->Dispose via EH&S Doff PPE Doff PPE Clean Workspace->Doff PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.